molecular formula C5H10O B1599017 (Z)-Pent-3-en-1-ol CAS No. 764-38-5

(Z)-Pent-3-en-1-ol

Cat. No.: B1599017
CAS No.: 764-38-5
M. Wt: 86.13 g/mol
InChI Key: FSUXYWPILZJGCC-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Pent-3-en-1-ol is a useful research compound. Its molecular formula is C5H10O and its molecular weight is 86.13 g/mol. The purity is usually 95%.
The exact mass of the compound (Z)-Pent-3-en-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Z)-Pent-3-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-Pent-3-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-pent-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-2-3-4-5-6/h2-3,6H,4-5H2,1H3/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUXYWPILZJGCC-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315913
Record name (3Z)-3-Penten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764-38-5
Record name (3Z)-3-Penten-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=764-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-Pent-3-en-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3Z)-3-Penten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-pent-3-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.017
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Profile: cis-3-Penten-1-ol ((Z)-3-Penten-1-ol)

[1]

Executive Summary

cis-3-Penten-1-ol (CAS: 764-38-5) is a primary unsaturated alcohol and a lower homolog of the "Leaf Alcohol" (cis-3-hexen-1-ol). While less ubiquitous in nature than its C6 counterpart, it is a critical intermediate in the synthesis of pheromones, flavor compounds, and pharmaceutical scaffolds.

This guide addresses a common critical failure point in literature: the conflation of cis-3-penten-1-ol with its structural isomer 1-penten-3-ol (a secondary alcohol) or the trans isomer. The data below separates these distinct chemical entities to ensure experimental accuracy.

Chemical Identity & Physicochemical Constants[2][3][4][5][6][7][8][9][10][11][12]

Researchers must verify the CAS number specifically for the cis (Z) isomer, as generic "3-penten-1-ol" labels often refer to a mixture of E/Z isomers.

PropertyValueTechnical Note
IUPAC Name (Z)-Pent-3-en-1-olStereochemistry at C3=C4 is cis.
CAS Number 764-38-5 Caution: 1576-95-0 refers to the trans isomer; 616-25-1 refers to 1-penten-3-ol.
Molecular Formula C₅H₁₀OMW: 86.13 g/mol
Boiling Point 134–136 °C (at 760 mmHg)Critical Distinction:[1][2][3][4][5][6][7] Often misreported as 118°C (which is the BP of 1-penten-3-ol). Primary alcohols of this mass typically boil >130°C.
Density 0.849 g/cm³ (at 25°C)Slightly less dense than water; forms an azeotrope with water.
Refractive Index

= 1.4320–1.4360
Useful for quick purity checks after distillation.
Solubility Soluble in alcohols, ether.[3]Limited solubility in water (~45 g/L).
Flash Point ~43 °C (110 °F)Flammable. Handle under fume hood.

Spectroscopic Characterization (Self-Validating Protocol)

To validate the identity of synthesized or purchased material, use the following NMR diagnostic signals. This protocol allows you to distinguish the target cis-3-penten-1-ol from its likely impurities (trans-isomer or saturated 1-pentanol).

Proton NMR ( H NMR) – Diagnostic Logic

Solvent: CDCl₃, 300/400 MHz

The key differentiator for cis-3-penten-1-ol is the terminal methyl group (C5) . Unlike cis-3-hexen-1-ol (which has a terminal ethyl triplet), the pentenol has a terminal methyl attached directly to the alkene, resulting in a doublet of doublets (or complex doublet).

PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Assignment
H-1 3.60 – 3.65Triplet (t)


(Deshielded by Oxygen)
H-2 2.30 – 2.40Quartet (q)

Allylic

(Between OH-C and C=C)
H-3 5.30 – 5.45Multiplet (m)--Vinyl proton (Internal)
H-4 5.50 – 5.65Multiplet (m)

Vinyl proton (Terminal side)
H-5 1.60 – 1.65 Doublet (d)

Terminal Methyl (Coupled to H-4)

Validation Checkpoint:

  • Isomer Check: If

    
     is ~15 Hz, you have the trans (E) isomer. The cis (Z) isomer typically shows coupling of 7–11 Hz .
    
  • Regioisomer Check: If you see a triplet at

    
     0.9 ppm, you likely have 1-pentanol (saturated impurity) or a C6 homolog. The terminal methyl of 3-penten-1-ol must appear downfield (~1.6 ppm) due to the double bond.
    

Synthesis Protocol: Lindlar Hydrogenation

Objective: Selective partial hydrogenation of 3-pentyn-1-ol to (Z)-3-penten-1-ol. Precursor: 3-Pentyn-1-ol (CAS: 10229-10-4).[8]

Experimental Workflow

This synthesis relies on Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead) to prevent over-reduction to 1-pentanol and to ensure cis-stereoselectivity. Quinoline is added as a secondary poison to further inhibit full reduction.

Reagents:
  • 3-Pentyn-1-ol (1.0 eq)

  • Lindlar Catalyst (5 wt% loading relative to substrate)

  • Quinoline (0.2 eq relative to catalyst mass)

  • Methanol or Hexane (Solvent)[8][1]

  • Hydrogen Gas (

    
    , balloon pressure)
    
Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask, dissolve 3-pentyn-1-ol in Methanol (0.5 M concentration).

  • Poisoning: Add Quinoline and stir for 10 minutes.

  • Catalyst Addition: Carefully add Lindlar Catalyst.[8] Caution: Dry Pd catalysts can ignite solvent vapors.

  • Hydrogenation: Purge the flask with

    
    , then introduce 
    
    
    via balloon. Stir vigorously at room temperature.
  • Monitoring: Monitor via GC-MS or TLC. The reaction typically completes in 2–4 hours. Stop immediately upon consumption of starting material to prevent isomerization.

  • Workup: Filter through a Celite pad to remove Pd. Concentrate the filtrate.

  • Purification: Distill under reduced pressure. (Z)-3-penten-1-ol will distill at a lower temperature than the alkyne precursor.

Process Visualization (DOT Diagram)

SynthesisFlowStartPrecursor:3-Pentyn-1-olRxnHydrogenation:H2 (1 atm), MeOH25°C, 2-4 hrsStart->RxnCatCatalyst Prep:Lindlar (Pd/CaCO3)+ QuinolineCat->RxnActivatesFilterWorkup:Celite FiltrationSolvent RemovalRxn->FilterComplete ConversionDistillPurification:Vacuum DistillationFilter->DistillProductTarget:(Z)-3-Penten-1-ol(>98% cis)Distill->ProductYield ~85%

Caption: Selective hydrogenation pathway ensuring cis-stereochemistry retention via catalyst poisoning.

Applications in Research & Development

Drug Development (Heck Arylation)

(Z)-3-Penten-1-ol serves as a model acyclic alkenol in enantioselective redox-relay oxidative Heck arylations . The specific geometry of the cis double bond directs the migration of the palladium catalyst, allowing for the remote functionalization of the alcohol chain. This is vital for constructing chiral centers in polyketide-based drug candidates.

Fragrance & Flavor Chemistry

While less common than "Leaf Alcohol" (C6), the C5 analog provides a sharper, more volatile "green/grassy" top note. It is used in:

  • Reconstitution studies: To mimic the headspace analysis of cut grass or wounded plant tissue.

  • Isosteres: As a lower-molecular-weight replacement for cis-3-hexenol to modify evaporation rates in perfume accords.

References

  • NIST Chemistry WebBook. (Z)-3-Penten-1-ol Physical Properties. National Institute of Standards and Technology.

  • ChemicalBook. CAS 764-38-5 Data Sheet. (Provides boiling point and density data distinguishing cis/trans isomers).

  • Organic Syntheses. Lindlar Catalyst Preparation and Usage. Coll. Vol. 5, p. 880 (1973). (Foundational protocol for Z-selective hydrogenation).

  • PubChem. Compound Summary: 3-Penten-1-ol. National Center for Biotechnology Information.

Spectroscopic Profile & Characterization Guide: (Z)-Pent-3-en-1-ol

[1]

CAS Registry Number: 764-38-5 Molecular Formula:

Molecular Weight:IUPAC Name:12

Executive Summary & Application Context

(Z)-Pent-3-en-1-ol is a critical unsaturated alcohol used widely in the flavor and fragrance industry (green, fruity notes) and as a chiral building block in pharmaceutical synthesis.[1] Its value lies in its stereochemistry; the (Z)-configuration (cis) imparts distinct olfactory properties and chemical reactivity compared to its (E)-isomer.[1]

For researchers, the primary challenge is not just identification, but stereochemical validation . Distinguishing the (Z)-isomer from the thermodynamically more stable (E)-isomer requires precise analysis of NMR coupling constants and specific IR bending modes.[1] This guide provides the definitive spectral fingerprints to ensure structural integrity.

Synthesis: The Foundation of Stereochemical Purity

To ensure the spectral data corresponds to the (Z)-isomer, the synthesis pathway must be stereoselective. The "Gold Standard" method involves the partial hydrogenation of 3-pentyn-1-ol using a poisoned catalyst.[1]

Validated Synthetic Route
  • Precursor: 3-Pentyn-1-ol (CAS 10229-10-4).[1][3][4]

  • Reagent: Hydrogen gas (

    
    ).[1]
    
  • Catalyst: Lindlar Catalyst (

    
     poisoned with lead or quinoline).[1]
    
  • Mechanism: Syn-addition of hydrogen across the internal alkyne ensures the formation of the (Z)-alkene.

SynthesisPathPrecursor3-Pentyn-1-ol(Alkyne Precursor)ReactionLindlar Hydrogenation(Syn-Addition)Precursor->ReactionH2, QuinolineProduct(Z)-Pent-3-en-1-ol(Cis-Alkene)Reaction->ProductMajor Product (>95%)Impurity(E)-Isomer(Trace Impurity)Reaction->ImpurityOver-reduction/Isomerization

Figure 1: Stereoselective synthesis pathway ensuring Z-configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for assigning the (Z)-geometry.[1] The critical parameter is the vicinal coupling constant (

Proton NMR ( H) Data (400 MHz, )
  • Solvent: Chloroform-d (

    
    , 
    
    
    7.26 ppm reference).[1]
  • Concentration: ~10 mg/mL for optimal resolution of multiplets.

PositionGroupShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Insight
H-5

1.60 – 1.65Doublet (d)

Terminal methyl group.[1]
H-2

2.30 – 2.40Multiplet (m)-Allylic protons; deshielded by double bond.[1]
H-1

3.60 – 3.70Triplet (t)

Deshielded by oxygen; characteristic of primary alcohol.[1]
H-3, H-4

5.30 – 5.60Multiplet

Diagnostic Signal. Cis coupling is < 12 Hz.[1]
-OH

1.5 – 2.0Broad Singlet-Variable; concentration/temperature dependent.[1]

Expert Insight: The coupling constant (

1
  • 
     Hz:  Confirms (Z)-configuration .
    
  • 
     Hz:  Indicates (E)-configuration  (impurity).[1]
    
Carbon NMR ( C) Data (100 MHz, )
  • Reference:

    
     triplet at 
    
    
    77.16 ppm.
PositionCarbon TypeShift (

ppm)
Notes
C-5

12.9Shielded methyl.
C-2

30.8Allylic methylene.
C-1

62.1Carbon attached to oxygen.[1][2]
C-4

125.5Olefinic carbon.[1]
C-3

129.2Olefinic carbon.[1]

Infrared (IR) Spectroscopy

While NMR provides connectivity, IR confirms functional groups and offers a secondary check for stereochemistry via the "Fingerprint Region."

ModeFrequency (

)
IntensityAssignment
O-H Stretch 3300 – 3400Broad, StrongH-bonded alcohol group.[1][5]
C-H Stretch (

)
3010WeakOlefinic C-H.[1]
C-H Stretch (

)
2850 – 2960MediumAlkyl backbone.[1][5]
C=C Stretch 1655WeakInternal alkene (often weak in symmetric molecules).[1]
C-O Stretch 1050StrongPrimary alcohol C-O bond.[1]
=C-H Bend (oop) 720 – 730 Medium Diagnostic for Cis (Z) Alkene.

Note: Trans (E) alkenes typically show a bending mode around 965


1


1

Mass Spectrometry (EI-MS)

Electron Ionization (70 eV) yields a fragmentation pattern characteristic of primary unsaturated alcohols.[1]

  • Molecular Ion (

    
    ):  m/z 86 (Often weak or invisible).[1]
    
  • Base Peak: m/z 55 (

    
    ) or m/z 41 (
    
    
    ).[1]
  • Diagnostic Fragments:

    • m/z 68 (

      
      ):  Loss of water (
      
      
      ).[1] Common for alcohols.[1]
    • m/z 55 (

      
      ):  Loss of hydroxymethyl group (
      
      
      ).[1] This confirms the alcohol is at the terminal position (primary), distinguishing it from secondary alcohol isomers like pent-3-en-2-ol.[1]

Structural Elucidation Logic

The following decision tree illustrates the logic flow for confirming the identity of (Z)-Pent-3-en-1-ol against common isomers.

ElucidationLogicStartUnknown Sample(C5H10O)IR_CheckIR Spectrum:Is there a broad peak at 3350 cm-1?Start->IR_CheckAlcohol_Type1H NMR:Check H-1 signal (alpha to OH)IR_Check->Alcohol_TypeYes (Alcohol)PrimaryTriplet at 3.6 ppm(Primary Alcohol)Alcohol_Type->PrimarySecondaryMultiplet at 4.0+ ppm(Secondary Alcohol)Alcohol_Type->SecondaryReject (Isomer)Stereo_Check1H NMR Olefin Region:Measure Coupling (J) of H-3/H-4Primary->Stereo_CheckZ_IsomerJ = 10-11 Hz(Z)-Pent-3-en-1-ol(CONFIRMED)Stereo_Check->Z_IsomerCis CouplingE_IsomerJ = 15-16 Hz(E)-Pent-3-en-1-ol(ISOMER)Stereo_Check->E_IsomerTrans Coupling

Figure 2: Logical workflow for structural confirmation.

Experimental Protocols

Protocol A: NMR Sample Preparation for Stereochemical Analysis

To ensure the olefinic multiplets are resolved sufficiently to calculate coupling constants (

  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS as an internal standard.[1]
    
  • Sample Mass: Weigh 10–15 mg of the oil.

  • Dissolution: Dissolve in 0.6 mL of

    
    .
    
  • Filtration: If the sample appears cloudy (common with H-bonding alcohols), filter through a small plug of glass wool into the NMR tube.

  • Acquisition: Acquire at least 16 scans with a relaxation delay (

    
    ) of 2.0 seconds to allow full relaxation of protons.
    
Protocol B: Purity Check via GC-MS[1]
  • Column: DB-Wax or HP-Innowax (Polar column is required to separate Z/E isomers effectively).[1]

  • Oven Program: 50°C (2 min hold)

    
     10°C/min 
    
    
    220°C.
  • Elution Order: On polar columns, the (Z)-isomer typically elutes after the (E)-isomer due to slightly higher polarity/boiling point interactions, though this should be confirmed with standards.

References

  • National Institute of Standards and Technology (NIST). 3-Penten-1-ol Mass Spectrum (Electron Ionization).[1] NIST Chemistry WebBook.[1] Available at: [Link]

  • PubChem. (Z)-Pent-3-en-1-ol Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • The Good Scents Company. (Z)-3-Penten-1-ol Information. Flavor and Fragrance Data.[1] Available at: [Link]

  • LibreTexts Chemistry. 1H NMR Coupling Constants and Stereochemistry. Available at: [Link]

  • Doc Brown's Chemistry. Infrared Spectra of E- and Z-pent-2-ene (Isomer Comparison). Available at: [Link]

An In-depth Technical Guide to the Physicochemical Properties of (Z)-Pent-3-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Analysis of the Boiling Point and Density of (Z)-Pent-3-en-1-ol for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the boiling point and density of (Z)-Pent-3-en-1-ol, a significant chemical intermediate. The document outlines its key physical properties, standardized methodologies for their experimental determination, and a theoretical framework to understand the structure-property relationships. This guide is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and chemical synthesis sectors.

Executive Summary

(Z)-Pent-3-en-1-ol, a C5 unsaturated alcohol, is a molecule of interest in various synthetic pathways. A thorough understanding of its physical characteristics is paramount for its effective handling, purification, and application in complex chemical processes. This guide presents a consolidation of reported values for its boiling point and density, alongside a critical discussion of the factors influencing these properties, such as molecular geometry and intermolecular forces. Furthermore, detailed, field-proven protocols for the accurate measurement of these parameters are provided to ensure reliable and reproducible results in a laboratory setting.

Physicochemical Properties of (Z)-Pent-3-en-1-ol

The boiling point and density are fundamental physical constants that are indicative of a substance's purity and are critical for process design and safety assessments.

Boiling Point

The boiling point of (Z)-Pent-3-en-1-ol is subject to some variation in reported literature values, which can be attributed to differences in experimental conditions and sample purity. The accepted range is generally between 118°C and 142°C at atmospheric pressure.

Density

The density of (Z)-Pent-3-en-1-ol is consistently reported in the literature.

Physical PropertyReported Value(s)Source(s)
Boiling Point 134°C[1][2][3]
118.00 to 120.00 °C @ 760.00 mm Hg[4][5]
139-142 °C
Density 0.849 g/cm³[1][2][3]
Specific Gravity 0.84000 to 0.85000 @ 25.00 °C[4][5]

Theoretical Considerations: The Interplay of Structure and Physical Properties

The molecular structure of (Z)-Pent-3-en-1-ol is the primary determinant of its boiling point and density. Two key features are the cis configuration of the double bond and the presence of a terminal hydroxyl group.

The Influence of Hydrogen Bonding

The hydroxyl (-OH) group in (Z)-Pent-3-en-1-ol is capable of forming strong intermolecular hydrogen bonds.[6][7][8][9][10] These interactions require significant thermal energy to overcome, resulting in a substantially higher boiling point compared to alkanes or ethers with similar molecular weights.[8] The presence of hydrogen bonding also influences the packing of the molecules in the liquid state, thereby affecting the density.

The Role of (Z)-Isomerism

The cis or (Z) geometry of the double bond in pent-3-en-1-ol introduces a "kink" in the carbon chain. This molecular shape affects how the molecules can pack together. Generally, cis isomers exhibit a dipole moment, leading to dipole-dipole interactions in addition to London dispersion forces.[11][12] This can lead to a higher boiling point compared to their trans counterparts, which are often more linear and less polar.[11][12][13][14][15]

Experimental Determination of Physicochemical Properties

Accurate determination of the boiling point and density of (Z)-Pent-3-en-1-ol is crucial for its application. The following are standardized, reliable methods for these measurements.

Protocol for Boiling Point Determination (Capillary Method)

This method is a common and accurate technique for determining the boiling point of a small quantity of liquid.[1][2] The principle relies on the definition of a boiling point as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[4]

Methodology:

  • Preparation: A small amount of (Z)-Pent-3-en-1-ol is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is immersed in a heating bath (e.g., a water or oil bath).

  • Heating: The bath is heated gently and stirred continuously to ensure uniform temperature distribution.

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the liquid. A steady stream of bubbles emerging from the capillary tube indicates that the liquid is near its boiling point.

  • Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2]

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Experimental Procedure A Sample in Test Tube B Inverted Capillary Tube A->B contains C Thermometer A->C attached to B->C attached to D Heating Bath C->D immersed in E Gentle Heating F Observe Bubbles E->F leads to G Cooling F->G upon steady stream H Record Temperature G->H as liquid enters capillary

Caption: Workflow for Boiling Point Determination by the Capillary Method.

Protocol for Density Determination (Pycnometer Method - ASTM D891, Method B)

The pycnometer method is a highly accurate and precise technique for determining the density of liquids.[16][17] It involves measuring the mass of a known volume of the liquid. ASTM D891 provides a standardized procedure for this measurement.[16][17][18][19][20]

Methodology:

  • Pycnometer Preparation: A pycnometer (a glass flask with a precise volume) is thoroughly cleaned, dried, and its mass is accurately determined (m_pyc).

  • Calibration with Water: The pycnometer is filled with deionized water of a known temperature, and its mass is measured (m_pyc+water). The mass of the water is then calculated (m_water = m_pyc+water - m_pyc).

  • Sample Measurement: The pycnometer is emptied, dried, and then filled with (Z)-Pent-3-en-1-ol at the same temperature as the water. The mass of the pycnometer and the sample is recorded (m_pyc+sample).

  • Calculation: The mass of the sample is determined (m_sample = m_pyc+sample - m_pyc). The density of (Z)-Pent-3-en-1-ol is then calculated using the known density of water at the experimental temperature.

Density_Determination A Clean & Weigh Pycnometer (m_pyc) B Fill with Water & Weigh (m_pyc+water) A->B C Calculate Mass of Water (m_water) B->C D Clean & Dry Pycnometer C->D E Fill with Sample & Weigh (m_pyc+sample) D->E F Calculate Mass of Sample (m_sample) E->F G Calculate Density of Sample F->G

Caption: Step-by-step workflow for density determination using a pycnometer.

Synthesis of (Z)-Pent-3-en-1-ol

(Z)-Pent-3-en-1-ol is typically synthesized via the stereoselective reduction of pent-3-yn-1-ol. A common method involves catalytic hydrogenation using Lindlar's catalyst, which is a palladium catalyst poisoned with lead to prevent over-reduction to the corresponding alkane.

Conclusion

This technical guide has provided a comprehensive overview of the boiling point and density of (Z)-Pent-3-en-1-ol, crucial parameters for its successful application in research and development. The provided experimental protocols, grounded in established standards, offer a reliable framework for the accurate determination of these properties. A deeper understanding of the influence of its molecular structure, particularly the effects of hydrogen bonding and cis-isomerism, allows for a more informed approach to its handling and use in synthetic chemistry.

References

  • (Z)-Pent-3-en-1-ol. LookChem. [Link]

  • (Z)-pent-3-en-1-ol. ChemBK. [Link]

  • (Z)-3-penten-1-ol, 764-38-5. The Good Scents Company. [Link]

  • Determination of Boiling Points. Science Leadership Academy. [Link]

  • Boiling Points - Procedure. JoVE. [Link]

  • Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

  • Cis-Trans Isomers and its Differences in Properties. Longdom Publishing. [Link]

  • Cis-Trans isomers and boiling/melting point rules. Reddit. [Link]

  • Why boiling point of cis isomer higher than trans isomer and melting poin.. Filo. [Link]

  • ASTM D891A: Specific Gravity Procedure A Hydrometer @ 20°C. Petrolube. [Link]

  • D891 Standard Test Methods for Specific Gravity, Apparent, of Liquid Industrial Chemicals. ASTM International. [Link]

  • Physical Properties of Alcohols; Hydrogen Bonding. Chemistry LibreTexts. [Link]

  • Physical properties of cis-trans isomers (HL). YouTube. [Link]

  • Compare Boiling Point of Isomers. Chemistry Guru. [Link]

  • How Hydrogen Bonding Affects Boiling Point. RevisionDojo. [Link]

  • ASTM D891-09 - Standard Test Methods for Specific Gravity, Apparent, of Liquid Industrial Chemicals. ASTM International. [Link]

  • Astm D891 18. Scribd. [Link]

  • 3 Trends That Affect Boiling Points. Master Organic Chemistry. [Link]

  • Hydrogen Bonding. Chemistry LibreTexts. [Link]

  • ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals. Applied Testing & Geosciences, LLC. [Link]

  • (Z)-3-penten-1-ol, 764-38-5. The Good Scents Company. [Link]

  • The Power of Hydrogen Bonds in Alcohols: Small Forces, Big Impacts. ENTECH Online. [Link]

Sources

Introduction: Decoding the IUPAC Identity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (Z)-Pent-3-en-1-ol From Nomenclature to Functional Application

The name (Z)-Pent-3-en-1-ol is not merely a label; it is a set of instructions describing the molecule's connectivity and stereochemical geometry. For the researcher, understanding this nomenclature is the first step in synthesis design and spectral analysis.

  • Pent- : Indicates a five-carbon parent chain.[1]

  • -1-ol : The hydroxyl group (-OH) has priority over the alkene, dictating that the carbon attached to the oxygen is C1.

  • -3-en : The double bond starts at C3.[1]

  • (Z)- : From the German zusammen (together).[1] The highest priority groups on each carbon of the double bond—the ethyl group at C3 and the hydroxyethyl group at C4—are on the same side of the geometric plane.

Nomenclature Logic Visualization

Nomenclature Start Structure Analysis Priority Func. Group Priority: Alcohol > Alkene Start->Priority Chain 5-Carbon Chain (Pent-) Numbering Numbering: OH at C1 Chain->Numbering Priority->Chain Stereochem Geometry: (Z) = Cis Numbering->Stereochem Result (Z)-Pent-3-en-1-ol Stereochem->Result

Figure 1: Logical flow of IUPAC priority rules determining the specific nomenclature.

Chemical Profile & Physical Properties[1][2][3][4]

(Z)-Pent-3-en-1-ol is a colorless liquid characterized by a potent "green" odor profile, reminiscent of cut grass and melon rinds.[1] It serves as a critical "green note" in flavor and fragrance chemistry and acts as a semiochemical in various insect species.[1]

PropertyValueContext
CAS Number 764-38-5Unique Identifier
Molecular Formula C₅H₁₀OUnsaturation Degree = 1
Molecular Weight 86.13 g/mol
Boiling Point ~134°C@ 760 mmHg
Density 0.849 g/cm³@ 25°C
Flash Point 43°CFlammable (Handle with Care)
Solubility Soluble in alcohol, oilsSlightly soluble in water

Synthesis Strategy: The Stereoselective Route

The primary challenge in synthesizing (Z)-pent-3-en-1-ol is ensuring the cis (Z) geometry.[1] Thermodynamic equilibrium favors the trans (E) isomer; therefore, kinetic control is required.[1] The industry-standard approach utilizes the Lindlar Hydrogenation of the corresponding alkyne precursor, 3-pentyn-1-ol.

Retrosynthetic Analysis

To build the C5 skeleton with a Z-alkene at C3:

  • Target: (Z)-Pent-3-en-1-ol

  • Precursor: 3-Pentyn-1-ol (Alkyne allows stereoselective reduction).[1]

  • Building Blocks: Propyne (C3) + Ethylene Oxide (C2).[1]

Synthesis Workflow

Synthesis Propyne Propyne (Nucleophile Source) Step1 Step 1: Nucleophilic Attack 1. n-BuLi or NaNH2 (THF/NH3) 2. Hydrolysis Propyne->Step1 Epoxide Ethylene Oxide (Electrophile) Epoxide->Step1 Alkyne Intermediate: 3-Pentyn-1-ol Step2 Step 2: Lindlar Hydrogenation H2, Pd/CaCO3, Pb(OAc)2 Quinoline (Poison) Alkyne->Step2 Product Target: (Z)-Pent-3-en-1-ol Step1->Alkyne Step2->Product

Figure 2: Two-step synthesis pathway from commodity chemicals to the target Z-alkenol.[1]

Detailed Protocol: Lindlar Reduction

Objective: Selective reduction of 3-pentyn-1-ol to (Z)-pent-3-en-1-ol without over-reduction to 1-pentanol.

Reagents:

  • Substrate: 3-Pentyn-1-ol (1.0 equiv)[1]

  • Catalyst: Lindlar Catalyst (5% Pd on CaCO₃, poisoned with lead).[1][2][3][4]

  • Solvent: Methanol or Ethyl Acetate (anhydrous).[1]

  • Additive: Quinoline (Trace amount, enhances selectivity).[1]

  • Gas: Hydrogen (H₂) balloon (1 atm).

Procedure:

  • Setup: In a flame-dried round-bottom flask, dissolve 3-pentyn-1-ol in Methanol (0.5 M concentration).

  • Catalyst Addition: Add Lindlar catalyst (5 wt% relative to substrate) and 2-3 drops of quinoline.[1] Note: Quinoline occupies active sites on the Pd surface, preventing the adsorption of the alkene product and thus stopping over-reduction.

  • Hydrogenation: Purge the flask with N₂, then introduce H₂ via a balloon. Stir vigorously at room temperature.

  • Monitoring: Monitor reaction progress via GC-MS or TLC. The reaction is complete when the alkyne peak disappears.

    • Critical Checkpoint: Stop immediately upon consumption of starting material to prevent isomerization to the (E)-isomer or reduction to the alkane.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Distill the crude oil (bp ~134°C) to obtain pure (Z)-pent-3-en-1-ol.

Analytical Validation: Proving the (Z)-Configuration

Synthesizing the molecule is half the battle; proving you have the (Z) isomer rather than the (E) isomer requires spectroscopic evidence.

Proton NMR ( H-NMR) Analysis

The definitive proof lies in the coupling constant (


)  of the vinylic protons (H3 and H4).
  • Chemical Shift: The alkene protons typically appear between

    
     5.3 – 5.6 ppm.[1]
    
  • Coupling Constant (

    
    ): 
    
    • (Z)-Isomer:

      
      .[1]
      
    • (E)-Isomer:

      
      .[1]
      

Diagnostic Signal: Look for a multiplet at the alkene region.[1] If the mutual coupling between the two alkene protons is ~11 Hz, the structure is confirmed as (Z) .

Infrared Spectroscopy (IR)
  • O-H Stretch: Broad peak at 3300–3400 cm⁻¹.[1]

  • C=C Stretch: Weak absorption at ~1650 cm⁻¹.[1]

  • C-H Bending (Out-of-plane): The (Z)-alkene shows a characteristic bending vibration near 690–740 cm⁻¹ , whereas the (E)-alkene typically absorbs at 960–970 cm⁻¹.

Applications & Biological Relevance

  • Fragrance Industry: Used to impart "fresh," "green," and "fruity" top notes to perfumes.[1] It mimics the scent of crushed leaves and ripening fruit.[1]

  • Pheromone Science: (Z)-Pent-3-en-1-ol serves as a semiochemical.[1] For example, it is identified in the volatile emissions of certain beetles and ants, functioning as an aggregation or alarm pheromone component.

  • Synthetic Intermediate: The hydroxyl group allows for conversion into halides or tosylates, while the Z-alkene remains intact, making it a valuable block for constructing complex natural products (e.g., prostaglandins or insect pheromones) where stereochemistry is vital.

References

  • NIST Chemistry WebBook. 3-Penten-1-ol, (Z)-. National Institute of Standards and Technology.[1] Available at: [Link]

  • PubChem. (Z)-Pent-3-en-1-ol Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Lindlar, H. (1952).[1][2][5] Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.[1][2][4] (Seminal paper on the catalyst).

  • Organic Chemistry Data. Spin-Spin Splitting: J-Coupling. University of Wisconsin. (Reference for NMR coupling constants). Available at: [Link]

  • The Good Scents Company. (Z)-3-penten-1-ol.[1] Flavor and Fragrance Data. Available at: [Link]

Sources

The Natural Occurrence and Chemical Ecology of (Z)-Pent-3-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Z)-Pent-3-en-1-ol (CAS: 764-38-5), also known as cis-3-penten-1-ol, is a volatile organic compound (VOC) belonging to the class of Green Leaf Volatiles (GLVs). While often overshadowed by its C6 homologue ((Z)-3-hexen-1-ol, "Leaf Alcohol"), the C5 analogue plays a distinct, albeit more specialized, role in plant chemical ecology and flavor chemistry.

This guide delineates the natural occurrence, biosynthetic origins, and analytical characterization of (Z)-pent-3-en-1-ol. Unlike the ubiquitous C6 GLVs formed via the standard Lipoxygenase (LOX) pathway cleavage at C13, (Z)-pent-3-en-1-ol arises from specific oxidative degradation pathways of


-linolenic acid, serving as a critical biomarker for authenticity in teas (Camellia sinensis) and a key aroma constituent in prickly pear (Opuntia ficus-indica).

Chemical Profile & Stereochemical Significance[1]

The biological activity and organoleptic profile of pentenols are strictly dictated by the position of the double bond and its stereochemistry.

PropertySpecification
IUPAC Name (Z)-Pent-3-en-1-ol
Common Name cis-3-Penten-1-ol
Molecular Formula C

H

O
Molecular Weight 86.13 g/mol
Boiling Point ~134–135 °C
Density 0.849 g/cm³
Odor Profile Green, grassy, fresh, slightly pungent; less "fatty" than C6 alcohols.[1]
Key Isomer Distinction Must be differentiated from 1-penten-3-ol (ethereal/pungent) and (E)-2-penten-1-ol (fruity/green).[2]

Scientific Insight: The (Z)-configuration is crucial for its biological recognition. In synthetic contexts, thermodynamic equilibrium often favors the (E)-isomer; therefore, high purity (Z)-pent-3-en-1-ol is a strong indicator of enzymatic (natural) origin rather than chemical synthesis.

Natural Occurrence

While less abundant than C6 volatiles, (Z)-pent-3-en-1-ol is a defining signature in specific biological matrices.

Botanical Sources[1][3][4]
  • Prickly Pear (Opuntia ficus-indica):

    • Context: Identified as a volatile component in the fruit pulp.[3]

    • Function: Contributes to the "fresh green" top note of the fruit, modifying the sweet, ester-heavy profile of the ripe pulp.[3]

  • Tea (Camellia sinensis):

    • Context: Found in Black Tea and Jasmine Tea.

    • Authenticity Marker: In Jasmine tea, the ratio of (Z)-pent-3-en-1-ol to other C5/C6 volatiles is used to distinguish high-grade "flower-scented" teas from those flavored with synthetic essences. Synthetic "fake" teas often contain high levels of 1-penten-3-ol or pentanal but lack the specific cis-3-penten-1-ol signature derived from the natural leaf fatty acid metabolism.

Microbial & Fermentation Origins
  • Wine (Vitis vinifera cv. Petit Manseng):

    • Context: Detected in wines fermented with indigenous Saccharomyces cerevisiae strains.

    • Mechanism: Unlike plant tissue where it stems from LOX activity, in yeast fermentation, it may arise from the reduction of unsaturated aldehydes or via amino acid metabolism (Ehrlich pathway modifications), contributing to the wine's aromatic complexity.

Biosynthetic Pathways[5]

The formation of (Z)-pent-3-en-1-ol is a divergence from the canonical "Green Leaf Volatile" pathway. While C6 GLVs result from the cleavage of 13-hydroperoxides, C5 volatiles are generated through the oxidative degradation of


-Linolenic Acid (18:3) , specifically targeting the C15–C16 bond or via downstream metabolism of C6 aldehydes.
The Modified LOX Pathway (Plants)

In tea and Opuntia, the pathway initiates with the oxygenation of membrane lipids.

  • Substrate Release: Lipase releases

    
    -Linolenic acid from galactolipids.
    
  • Oxygenation: Lipoxygenase (LOX) creates a hydroperoxide intermediate.

  • Cleavage: Unlike the HPL (Hydroperoxide Lyase) action that yields C6 aldehydes (hexenal), a specific cleavage event—likely involving a secondary lyase activity or homolytic cleavage—yields the C5 carbon skeleton.

  • Reduction: Alcohol Dehydrogenase (ADH) reduces the resulting aldehyde/ketone to (Z)-pent-3-en-1-ol.

Pathway Visualization

Biosynthesis Substrate Membrane Lipids (Galactolipids) ALA alpha-Linolenic Acid (C18:3) Substrate->ALA Stress/Wounding Hydroperoxide 13-Hydroperoxy-octadecatrienoic acid (13-HPOT) ALA->Hydroperoxide Oxygenation C6_Path Canonical Pathway ((Z)-3-Hexenal) Hydroperoxide->C6_Path Standard HPL C5_Aldehyde (Z)-Pent-3-en-1-al (Intermediate) Hydroperoxide->C5_Aldehyde C13-C14 Cleavage (Minor Pathway) Lipase Lipase LOX Lipoxygenase (LOX) HPL_Alt Specific Lyase / Cleavage ADH Alcohol Dehydrogenase (ADH) FinalProduct (Z)-Pent-3-en-1-ol C5_Aldehyde->FinalProduct Reduction (NADH/NADPH)

Figure 1: Proposed biosynthetic pathway of (Z)-pent-3-en-1-ol in plant tissues, highlighting its divergence from the canonical C6 Green Leaf Volatile pathway.

Analytical Methodology & Protocols

Accurate identification of (Z)-pent-3-en-1-ol requires rigorous separation from its isomers. Mass spectrometry alone is often insufficient due to similar fragmentation patterns among pentenols; retention indices (RI) are the self-validating standard.

Chromatographic Separation Strategy[1][4][7]
  • Column Selection: A polar column (e.g., WAax, PEG) is strictly required to separate (Z)-pent-3-en-1-ol from (E)-isomers and saturated pentanols.

  • Self-Validation: The identity is confirmed only when the experimental RI matches the reference RI on both polar and non-polar phases.

Reference Retention Indices (Kovats)
Stationary PhaseColumn TypeRetention Index (RI)
Non-Polar DB-1 / DB-5 / HP-5720 – 730
Polar DB-Wax / HP-20M1300 – 1315

Note: (Z)-Pent-3-en-1-ol typically elutes AFTER 1-pentanol on polar columns due to the pi-interaction of the double bond with the stationary phase.

Experimental Protocol: Extraction & GC-MS Analysis

Objective: Isolate and identify (Z)-pent-3-en-1-ol from plant tissue (e.g., Tea leaves).

Step 1: Sample Preparation (SDE - Simultaneous Distillation Extraction)

  • Weigh 50g of fresh plant material.

  • Homogenize in 500mL distilled water containing 10 µg of internal standard (e.g., 2-octanol).

  • Perform SDE using a Likens-Nickerson apparatus for 2 hours using dichloromethane (DCM) as the solvent.

Step 2: Concentration

  • Dry the DCM extract over anhydrous sodium sulfate (Na

    
    SO
    
    
    
    ).
  • Concentrate to 0.5 mL under a gentle stream of nitrogen gas. Do not use rotary evaporation to dryness to prevent loss of highly volatile C5 components.

Step 3: GC-MS Configuration

  • Instrument: Agilent 7890B / 5977B MSD (or equivalent).

  • Column: DB-Wax (60m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 40°C (hold 5 min)

    
     3°C/min 
    
    
    
    230°C.
  • MS Source: EI mode (70 eV), Scan range 35–350 m/z.

Step 4: Data Interpretation

  • Extract Ion Chromatogram (EIC) for m/z 55 (base peak) and 86 (molecular ion).

  • Calculate RI using an alkane ladder (C7–C30).

  • Compare against RI 1307 (Polar).

Applications & Biological Significance

Flavor & Fragrance Industry[1][8]
  • Green Note Booster: Used in "natural" fruit flavor formulations (banana, melon, strawberry) to add a "freshly cut" nuance that C6 alcohols cannot replicate.

  • Authenticity Marker: Its presence in jasmine tea headspace is a marker of enfleurage (traditional flower scenting) vs. spraying with synthetic jasmine essence (which typically lacks this specific isomer).[2]

Ecological Signaling

While not a primary pheromone like (Z)-dodec-3-en-1-ol (termite trail pheromone), (Z)-pent-3-en-1-ol functions as a synomone or kairomone .

  • Host Location: Phytophagous insects use the specific ratio of C5 to C6 volatiles to assess the physiological state of the host plant (e.g., age, stress level).

  • Antimicrobial Activity: Like many GLVs, it possesses mild antifungal properties, potentially serving as a phytoalexin against necrotrophic pathogens.

References

  • PubChem. (2025). (Z)-Pent-3-en-1-ol Compound Summary. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. (2024). cis-3-Penten-1-ol Data Sheet. [Link]

  • NIST Chemistry WebBook. (2023). (Z)-3-Penten-1-ol Gas Chromatography Data. [Link]

  • Frontiers in Nutrition. (2022). Indigenous yeast can increase the phenolic acid and volatile ester compounds in Petit Manseng wine. [Link]

  • Dergipark. (2000). Formation of Aroma Compounds in Black Tea. [Link]

Sources

(Z)-Pent-3-en-1-ol safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and application protocols for (Z)-Pent-3-en-1-ol , designed for researchers and drug development professionals.

CAS No: 764-38-5 | Synonyms: cis-3-Penten-1-ol, (Z)-3-Pentenol[1][2][3]

Executive Summary & Chemical Identity

(Z)-Pent-3-en-1-ol is a homoallylic primary alcohol characterized by a cis (Z) double bond at the C3 position. In drug discovery, it serves as a critical geometric scaffold for synthesizing bioactive pheromones, dienyl sulfides, and chiral pharmaceutical intermediates. Its utility stems from the distinct spatial arrangement of the Z-alkene, which is often preserved to dictate stereochemical outcomes in target ligands.

However, its handling requires rigorous adherence to safety protocols due to two primary factors: flammability (Flash Point ~43°C) and chemical reactivity (susceptibility to oxidation and acid-catalyzed isomerization).

Physicochemical Profile
PropertyValueRelevance to Safety
Molecular Formula C₅H₁₀OLow molecular weight organic
Boiling Point 134–138°CModerate volatility; vapor accumulation possible
Flash Point ~43°C (110°F)Flammable Liquid (Category 3)
Density 0.849 g/cm³Lighter than water; floats on aqueous spills
Solubility Soluble in alcohol; ~45 g/L in waterWater wash is effective for skin decontamination
Vapor Pressure ~8 mmHg @ 25°CInhalation hazard in unventilated spaces

Hazard Identification & Toxicology

GHS Classification:

  • Flammable Liquid (Category 3): H226[4][5][6][7]

  • Skin Irritation (Category 2): H315[4][6][7][8]

  • Eye Irritation (Category 2A): H319[4][7]

  • Acute Toxicity, Inhalation (Category 4): H332[4][7]

  • STOT-SE (Respiratory Irritation): H335[9][4][6][7]

Toxicological Mechanisms
  • Inhalation: As a medium-chain alcohol, vapor inhalation depresses the central nervous system (CNS). The unsaturated nature (alkene) can increase mucosal irritation compared to saturated analogs like 1-pentanol.

  • Metabolism: In vivo, (Z)-pent-3-en-1-ol is primarily metabolized via Alcohol Dehydrogenase (ADH) to (Z)-pent-3-enal, which is further oxidized to (Z)-pent-3-enoic acid.

    • Risk:[1][10][6][8][11][12][13] The intermediate aldehyde is chemically reactive (Schiff base formation with proteins), contributing to the irritation profile.

  • Genotoxicity: Unlike conjugated dienes (e.g., isoprene), pure (Z)-pent-3-en-1-ol is generally not classified as a mutagen, though impurities in technical grade supplies must be monitored.

Exposure Controls & Personal Protection

To ensure scientific integrity, PPE selection is based on chemical compatibility data for unsaturated alcohols.

Personal Protective Equipment (PPE) Matrix
PPE TypeRecommendationTechnical Rationale
Gloves (Splash) Nitrile Rubber (≥ 0.11 mm)Good resistance to aliphatic alcohols; change immediately upon splash.
Gloves (Immersion) Butyl Rubber or Viton® Superior resistance to permeation by ketones/alcohols; required for spill cleanup.
Respiratory Organic Vapor (OV) Cartridge Required if working outside a fume hood. The vapor pressure (8 mmHg) is sufficient to exceed OELs in static air.
Eye/Face Chemical Goggles Safety glasses are insufficient due to the volatile nature and severe eye irritation potential (H319).

Safe Handling & Synthesis Protocols

Storage & Stability (The "Inert" Imperative)

The Z-alkene moiety is thermodynamically less stable than the E-isomer and susceptible to radical oxidation.

  • Protocol: Store under an inert atmosphere (Nitrogen or Argon ).

  • Temperature: Refrigeration (2–8°C) is recommended to suppress autoxidation and volatilization.

  • Incompatibility: Segregate from strong oxidizing agents (e.g., chromates, permanganates) and strong acids. Acidic conditions can catalyze the isomerization to the thermodynamically more stable (E)-isomer, ruining the stereochemical purity required for synthesis.

Experimental Workflow: Synthesis Setup

When using (Z)-pent-3-en-1-ol as a nucleophile or coupling partner:

  • Drying: Dry over molecular sieves (3Å or 4Å) rather than acidic drying agents (like silica) to prevent isomerization.

  • Inerting: Purge reaction vessels with

    
     before addition.
    
  • Quenching: Neutralize exothermic reactions slowly; the alcohol proton is weakly acidic (

    
    ), but alkoxide formation is exothermic.
    
Diagram 1: Safe Handling Decision Tree

This workflow ensures decision-making logic follows safety hierarchies.

HandlingProtocol Start Receipt of (Z)-Pent-3-en-1-ol CheckSeal Check Seal & Purity (GC-MS for Z/E ratio) Start->CheckSeal Storage Storage Condition: Flams Cabinet + Inert Gas Temp: 2-8°C CheckSeal->Storage Usage Experimental Usage Storage->Usage FumeHood Engineering Control: Fume Hood Required Usage->FumeHood Spill Spill / Exposure? Usage->Spill Accident Reaction Reaction Setup: Avoid Strong Acids/Oxidizers FumeHood->Reaction Disposal Waste Disposal: Halogen-free Organic Solvents Reaction->Disposal Cleanup Absorb with Vermiculite Use Non-sparking Tools Spill->Cleanup Yes Cleanup->Disposal

Figure 1: Operational decision tree for the receipt, storage, and disposal of (Z)-pent-3-en-1-ol.

Emergency Response & Environmental Fate

Fire Fighting Measures[4][7][9][10][12][13][15]
  • Media: Alcohol-resistant foam, dry chemical, or carbon dioxide (

    
    ).[11]
    
  • Warning: Water spray may be ineffective (hydrocarbon backbone hydrophobicity) but should be used to cool containers to prevent BLEVE (Boiling Liquid Expanding Vapor Explosion).

Biological Pathway & Reactivity

Understanding the metabolic fate helps in assessing toxicity risks.

MetabolicPathway Substrate (Z)-Pent-3-en-1-ol (Substrate) Enzyme1 Alcohol Dehydrogenase (ADH) Aldehyde (Z)-Pent-3-enal (Reactive Intermediate) Substrate->Aldehyde Oxidation Enzyme2 Aldehyde Dehydrogenase (ALDH) Acid (Z)-Pent-3-enoic Acid (Excretable Metabolite) Aldehyde->Acid Oxidation

Figure 2: Metabolic oxidation pathway. The aldehyde intermediate represents the peak reactivity/irritation potential.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 510370, 3-Penten-1-ol. Retrieved from [Link]

  • The Good Scents Company. cis-3-Penten-1-ol Material Safety & Properties. Retrieved from [Link]

  • American Chemical Society (ACS). Direct Metal-Free Synthesis of β-Keto and Dienyl Sulfides. J. Org. Chem. Retrieved from [Link]

Sources

Chemical Stability Profiling of cis-3-Penten-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the chemical stability of cis-3-Penten-1-ol (CAS: 922-65-6 / 764-38-5), focusing on its degradation mechanisms, storage requirements, and experimental profiling.[1][2]

Executive Summary

cis-3-Penten-1-ol (also known as (Z)-3-Penten-1-ol) is a homoallylic alcohol widely used as a flavor/fragrance ingredient ("green" notes) and a synthon in organic synthesis.[1][2][3][4][5][6] While kinetically stable under ambient conditions, it possesses thermodynamic instabilities driven by its cis-alkene geometry and primary alcohol functionality.[2]

This guide details the molecular vulnerabilities of the compound—specifically oxidative degradation and cis-to-trans isomerization —and provides actionable protocols for stability testing and preservation.[1][2]

Part 1: Molecular Architecture & Intrinsic Reactivity[2]

To understand the stability profile, we must analyze the molecule's functional groups and their interaction.

Structural Analysis[2]
  • IUPAC Name: (Z)-Pent-3-en-1-ol[1][2][7]

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    [2][8]
    
  • Key Motifs:

    • Primary Hydroxyl Group (

      
      ):  Susceptible to oxidation.[2][8]
      
    • cis-Alkene (

      
      ):  Thermodynamically less stable than the trans isomer due to steric strain between the alkyl chain (
      
      
      
      ) and the hydroxyethyl group (
      
      
      ).[2]
    • Homoallylic Spacing: The ethylene bridge (

      
      ) separates the alcohol from the alkene. Unlike allylic alcohols, the double bond does not electronically activate the hydroxyl group for mild oxidation (e.g., with 
      
      
      
      ), but it allows for potential intramolecular cyclization or migration under acidic conditions.
Physical Properties Baseline
PropertyValueStability Implication
Boiling Point ~134–135°CThermal stress during distillation can induce isomerization.[1][2]
Flash Point ~43°CFlammable; requires inert atmosphere handling.[2]
Density 0.849 g/mLPhase separation in aqueous extractions is distinct.[2]
LogP ~1.19Moderate lipophilicity; prone to oxidative degradation in lipid matrices.[2]

Part 2: Degradation Pathways

The degradation of cis-3-Penten-1-ol follows three primary vectors: Isomerization, Oxidation, and Dehydration.[2]

The Isomerization Vector (Thermodynamic Drift)

The most insidious degradation pathway is the conversion to trans-3-Penten-1-ol .[1][2]

  • Driver: Relief of steric strain (approx. 1.0 kcal/mol difference).[2]

  • Catalysts: Acidic protons (

    
    ), radical initiators (light/peroxides), and transition metals.
    
  • Mechanism: Reversible protonation of the alkene or radical addition-elimination disrupts the

    
    -bond, allowing rotation around the 
    
    
    
    -bond before re-forming the double bond in the lower-energy trans configuration.[1][2]
The Oxidation Vector

The primary alcohol at


 is susceptible to stepwise oxidation:
  • Aldehyde Formation: Conversion to cis-3-Pentenal . This intermediate is highly reactive and prone to polymerization or further oxidation.[2]

  • Acid Formation: Conversion to cis-3-Pentenoic acid , which can catalyze the isomerization of remaining alcohol (autocatalytic degradation).[1][2]

Visualization of Pathways

The following diagram maps the degradation logic:

DegradationPathways CisAlcohol cis-3-Penten-1-ol (Target Molecule) TransAlcohol trans-3-Penten-1-ol (Isomer Impurity) CisAlcohol->TransAlcohol Isomerization (Acid/Heat/Radicals) Aldehyde cis-3-Pentenal (Reactive Intermediate) CisAlcohol->Aldehyde Oxidation ([O]) Dienes 1,3-Pentadiene (Dehydration Product) CisAlcohol->Dienes Dehydration (Strong Acid) Acid cis-3-Pentenoic Acid (Degradation Product) Aldehyde->Acid Oxidation ([O]) Acid->CisAlcohol Autocatalysis (H+ source)

Caption: Primary degradation vectors for cis-3-Penten-1-ol showing isomerization, oxidation, and autocatalytic feedback.

Part 3: Experimental Stability Profiling

Do not rely on generic stability data.[2] Perform the following Forced Degradation Studies to validate the material for your specific application (e.g., drug formulation or fragrance emulsion).

Protocol: Stress Testing Matrix

Prepare 10 mL aliquots of cis-3-Penten-1-ol (1 mg/mL in Acetonitrile or formulation buffer).

Stress ConditionProcedureTarget DegradantAcceptance Criteria
Acid Hydrolysis Add 0.1N HCl, incubate at 60°C for 4 hrs.trans-isomer, Dienes< 5% Isomerization
Oxidation Add 3%

, incubate at RT for 24 hrs.
3-Pentenal, 3-Pentenoic acid< 2% Oxidation products
Thermal Heat neat sample to 80°C for 24 hrs (sealed).[1][2]trans-isomer, Polymers< 1% Loss of Purity
Photostability Expose to 1.2 million lux hours (ICH Q1B).[1][2]Radical degradation products< 2% Total Impurities
Analytical Method (GC-FID/MS)

Standard HPLC is often insufficient due to poor UV absorption of the isolated alkene.[2] Gas Chromatography (GC) is the gold standard.[2]

  • Column: Polar fused silica (e.g., DB-WAX or HP-Innowax) is required to separate cis and trans isomers.[1][2] Non-polar columns (DB-1) may result in co-elution.[1][2]

  • Carrier Gas: Helium at 1 mL/min.

  • Oven Program: 50°C (2 min hold)

    
     10°C/min 
    
    
    
    220°C.
  • Detection: FID (Quantification) or MS (Identification of aldehyde/acid).[2]

Testing Workflow Diagram

StabilityWorkflow Start Sample Preparation (1 mg/mL) Stress Apply Stress Conditions (Acid, Ox, Heat, Light) Start->Stress Quench Quench/Neutralize (Stop Reaction) Stress->Quench Analysis GC-FID Analysis (Polar Column) Quench->Analysis Decision Data Evaluation (Purity > 98%?) Analysis->Decision

Caption: Step-by-step workflow for validating the stability of cis-3-Penten-1-ol batches.

Part 4: Storage & Handling Standards

Based on the chemical vulnerabilities identified, the following protocols are mandatory for maintaining high purity (>98%).

Storage Conditions
  • Temperature: Store refrigerated (2–8°C). While stable at room temperature for short periods, cold storage retards the kinetic rate of isomerization.

  • Atmosphere: Argon or Nitrogen overlay is critical. Oxygen promotes radical formation which catalyzes isomerization and direct oxidation to the aldehyde.[2]

  • Container: Amber glass (Type I) with Teflon-lined caps.[2] Avoid metal containers (steel/aluminum) if moisture is present, as trace metal ions can catalyze double-bond migration.[2]

Handling Precautions
  • Antioxidants: For long-term storage of large batches, the addition of BHT (Butylated hydroxytoluene) at 0.05–0.1% is recommended to scavenge free radicals and prevent isomerization.[1][2]

  • Acidity Control: Ensure the material is neutral. If the synthesis route involved acid catalysis, wash thoroughly with

    
     before distillation. Even trace acid residues will convert the cis isomer to trans over months of storage.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5364628, (Z)-3-Penten-1-ol. Retrieved from [Link][1][2]

  • The Good Scents Company (2024). cis-3-Penten-1-ol Chemical Properties and Safety. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. cis-3-Penten-1-ol Mass Spectrum. Retrieved from [Link][1][2]

Sources

Methodological & Application

Application Notes & Protocols: (Z)-Pent-3-en-1-ol in Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Z)-Pent-3-en-1-ol is a valuable five-carbon building block in the stereoselective synthesis of insect pheromones, particularly for species within the order Lepidoptera. Its intrinsic (Z)-alkene geometry serves as a crucial structural motif that is often essential for biological activity. These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic application of (Z)-Pent-3-en-1-ol. We will explore its conversion into key synthetic intermediates and detail a robust, field-proven protocol for the synthesis of (Z)-8-Dodecen-1-yl acetate, a primary component of the sex pheromone of the Oriental Fruit Moth (Grapholita molesta).

Introduction: The Strategic Importance of (Z)-Pent-3-en-1-ol

(Z)-Pent-3-en-1-ol, a commercially available C5 alcohol, provides a distinct advantage in pheromone synthesis: it pre-installs a Z-configured double bond. The stereochemical integrity of double bonds is paramount for the biological activity of many insect pheromones.[1] Traditional methods for generating Z-alkenes, such as the Lindlar hydrogenation of alkynes or non-stabilized Wittig reactions, can be effective but sometimes suffer from issues with catalyst poisoning, over-reduction, or the generation of difficult-to-remove byproducts.[2] Starting with a precursor like (Z)-Pent-3-en-1-ol simplifies the synthetic route and preserves the critical stereochemistry from the outset.

Its primary alcohol functional group allows for straightforward conversion into a variety of reactive intermediates, including halides, sulfonates (tosylates, mesylates), phosphonium salts, and organometallic reagents. This versatility enables its use in a wide array of carbon-carbon bond-forming reactions, which are the cornerstone of building the longer carbon chains typical of lepidopteran pheromones.[3][4]

Table 1: Physicochemical Properties of (Z)-Pent-3-en-1-ol

PropertyValueReference
CAS Number 764-38-5[5]
Molecular Formula C₅H₁₀O[5]
Molecular Weight 86.13 g/mol [5]
Boiling Point 134 °C[6]
Density 0.849 g/cm³[6]
Appearance Colorless Liquid[6]

Core Synthetic Strategies & Mechanistic Considerations

The conversion of (Z)-Pent-3-en-1-ol into a pheromone backbone relies on a two-stage strategy: Activation followed by Coupling .

Activation of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group for nucleophilic substitution and unsuitable for forming organometallic reagents. Therefore, the first critical step is its conversion into a more reactive functional group. The most common and reliable method for this is tosylation.

Causality of Tosylation:

  • Excellent Leaving Group: The tosylate anion (p-toluenesulfonate) is a highly stable, non-nucleophilic anion due to resonance delocalization of its negative charge across three oxygen atoms. This makes it an exceptional leaving group in SN2 reactions.[7]

  • Stereochemical Retention: The tosylation reaction occurs at the oxygen atom and does not involve the carbon-oxygen bond. Consequently, it proceeds with full retention of the configuration at the carbon center and, crucially, does not affect the geometry of the nearby double bond.

  • Reaction Conditions: The reaction is typically performed at low temperatures (e.g., 0 °C) using p-toluenesulfonyl chloride (TsCl) and a non-nucleophilic base such as pyridine or triethylamine (Et₃N). The base serves to neutralize the HCl byproduct generated during the reaction.[8]

Tosylation_Mechanism cluster_0 Activation Step Z_Pent_OH (Z)-Pent-3-en-1-ol Z_Pent_OTs (Z)-Pent-3-en-1-yl Tosylate Z_Pent_OH->Z_Pent_OTs 1. TsCl 2. Pyridine TsCl p-Toluenesulfonyl Chloride (TsCl) Pyridine Pyridine (Base) Pyridinium_HCl Pyridinium Hydrochloride Pyridine->Pyridinium_HCl Neutralizes HCl Wittig_Synthesis cluster_1 Wittig Reagent Preparation cluster_2 Coupling Reaction Z_Pent_OTs (Z)-Pent-3-en-1-yl Tosylate Salt Phosphonium Salt Z_Pent_OTs->Salt Sɴ2 Reaction PPh3 Triphenylphosphine (PPh₃) Ylide Phosphonium Ylide Salt->Ylide Deprotonation Base Strong Base (n-BuLi) Alkene_OH (Z,Z)-3,8-Dodecadien-1-ol Ylide->Alkene_OH Wittig Reaction TPPO Triphenylphosphine Oxide (Byproduct) Heptanal Heptanal (C7 Aldehyde)

Caption: Convergent synthesis of a C12 pheromone precursor via the Wittig reaction.

Detailed Protocol: Synthesis of (Z)-8-Dodecen-1-yl Acetate

This protocol outlines a three-stage synthesis of (Z)-8-Dodecen-1-yl acetate, a key pheromone component of the Oriental Fruit Moth (Grapholita molesta), starting from (Z)-Pent-3-en-1-ol. [1][9]

Stage 1: Activation - Synthesis of (Z)-Pent-3-en-1-yl Tosylate
  • Objective: To convert the primary alcohol into an excellent leaving group for the subsequent phosphonium salt formation.

  • Materials:

    • (Z)-Pent-3-en-1-ol (1.0 eq.)

    • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

    • Pyridine, anhydrous (2.0 eq.)

    • Dichloromethane (DCM), anhydrous

    • 5% HCl aqueous solution

    • Saturated NaHCO₃ aqueous solution

    • Brine (Saturated NaCl aqueous solution)

    • Anhydrous MgSO₄ or Na₂SO₄

  • Protocol:

    • To an oven-dried, round-bottom flask under a nitrogen atmosphere, add (Z)-Pent-3-en-1-ol (1.0 eq.) and anhydrous dichloromethane (approx. 0.2 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add anhydrous pyridine (2.0 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.) over 15 minutes, ensuring the internal temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

    • Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with cold 5% HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally brine (1x). Causality: The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

    • Purify the product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) if necessary. The product should be a colorless to pale yellow oil.

Stage 2: Coupling - Synthesis of (Z,Z)-3,8-Dodecadien-1-ol via Wittig Reaction

This stage involves two steps performed sequentially: phosphonium salt formation and the Wittig reaction itself.

  • Materials:

    • (Z)-Pent-3-en-1-yl Tosylate (from Stage 1, 1.0 eq.)

    • Triphenylphosphine (PPh₃) (1.1 eq.)

    • Acetonitrile or Toluene, anhydrous

    • n-Butyllithium (n-BuLi) in hexanes (2.5 M, 1.05 eq.)

    • Heptanal (1.1 eq.)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated NH₄Cl aqueous solution

  • Protocol:

    • Phosphonium Salt Formation:

      • In a round-bottom flask, dissolve (Z)-Pent-3-en-1-yl Tosylate (1.0 eq.) and triphenylphosphine (1.1 eq.) in anhydrous acetonitrile.

      • Heat the mixture to reflux (approx. 82 °C) and maintain for 12-24 hours.

      • Cool the reaction to room temperature. The phosphonium salt often precipitates. If not, concentrate the solvent in vacuo and triturate the residue with diethyl ether to induce crystallization.

      • Collect the solid salt by filtration, wash with cold diethyl ether, and dry thoroughly under vacuum.

    • Wittig Reaction:

      • To an oven-dried, three-neck flask under a nitrogen atmosphere, add the dried phosphonium salt (1.0 eq.) and suspend it in anhydrous THF.

      • Cool the suspension to 0 °C.

      • Slowly add n-BuLi (1.05 eq.) dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide. Stir for 1 hour at 0 °C.

      • Cool the ylide solution to -78 °C (dry ice/acetone bath).

      • Slowly add a solution of heptanal (1.1 eq.) in anhydrous THF dropwise.

      • Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.

      • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

      • Extract the aqueous layer with diethyl ether (3x).

      • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

      • Purify the crude product via flash column chromatography. The triphenylphosphine oxide byproduct is quite polar and can be separated effectively.

Stage 3: Final Modification - Acetylation to (Z)-8-Dodecen-1-yl Acetate
  • Objective: To convert the synthesized alcohol into the final acetate pheromone.

  • Materials:

    • (Z,Z)-3,8-Dodecadien-1-ol (from Stage 2, 1.0 eq.)

    • Acetic Anhydride (Ac₂O) (1.5 eq.)

    • Pyridine, anhydrous (2.0 eq.)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount, ~0.05 eq.)

    • Diethyl ether or DCM

  • Protocol:

    • In a flask under nitrogen, dissolve the alcohol (1.0 eq.) in anhydrous pyridine.

    • Add acetic anhydride (1.5 eq.) and a catalytic amount of DMAP. Causality: DMAP is a hypernucleophilic acylation catalyst that significantly accelerates the reaction.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, pour the mixture onto ice and extract with diethyl ether (3x).

    • Combine the organic layers and wash sequentially with cold 5% HCl (to remove pyridine), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, (Z)-8-Dodecen-1-yl acetate. Further purification by chromatography may be performed if required.

Table 2: Summary of Synthetic Transformation and Expected Yields

StageStarting MaterialKey ReagentsProductTypical Yield (%)
1. Activation (Z)-Pent-3-en-1-olTsCl, Pyridine(Z)-Pent-3-en-1-yl Tosylate85 - 95%
2. Coupling (Z)-Pent-3-en-1-yl Tosylate & HeptanalPPh₃, n-BuLi(Z,Z)-3,8-Dodecadien-1-ol60 - 75% (over 2 steps)
3. Acetylation (Z,Z)-3,8-Dodecadien-1-olAc₂O, Pyridine, DMAP(Z)-8-Dodecen-1-yl Acetate>90%

Conclusion

(Z)-Pent-3-en-1-ol is a highly effective and strategic starting material for the stereocontrolled synthesis of insect pheromones. The protocols detailed herein demonstrate a logical and robust pathway involving classical and reliable organic transformations—tosylation for activation, Wittig olefination for chain elongation, and esterification for final functionalization. The key advantage of this approach is the preservation of the critical (Z)-alkene geometry throughout the synthetic sequence, ensuring the production of a biologically active final product. The principles and methodologies described are broadly applicable to the synthesis of a wide range of other unsaturated long-chain pheromones.

References

  • Roelofs, W. L., et al. (1971). Sex pheromone of the codling moth moth (Cydia pomonella). Science, 174(4006), 297-299. Available at: [Link]

  • Ismoilov, V. I., et al. (2021). Synthesis Of Pheromon Grapholitha Molesta Busck. NATURAL VOLATILES & ESSENTIAL OILS Journal, 8(4), 11992-12005. Available at: [Link]

  • CN104177256A - Synthesis method of grapholitha molesta sex pheromone (Z/E)-8-dodecene acetate. Google Patents.
  • Nanjing Winsome Chemical Limited. (E,E)-8,10-dodecadien-1-ol. Available at: [Link]

  • Gocan, A., et al. (2001). A Practical Synthesis of (Z)-and (E)-8-Dodecene-1-yl Acetate, Components of Lepidoptera Insect Sex Pheromones. Revista de Chimie, 52(11-12), 706-709. Available at: [Link]

  • Bestmann, H. J., et al. (2003). Synthesis of (Z)-5-Decenol and (Z)-5-Decenyl Acetate, Components of the Sex Pheromones of a Variety of Lepidoptera. Synthetic Communications, 33(10), 1809-1814. Available at: [Link]

  • Knight, A. L. (2021). Combining female removal with mating disruption for management of Cydia pomonella in apple. Journal of Pest Science, 94(4), 1-13. Available at: [Link]

  • AERU. (Z)-dodec-8-enyl acetate (Ref: BAS 284 I). University of Hertfordshire. Available at: [Link]

  • Sato, K., et al. (1980). A New Synthesis of (£,£)-8,10- Dodecadien-I-ol, Sex Pheromone of Codling Moth. Agricultural and Biological Chemistry, 44(6), 1419-1420. Available at: [Link]

  • Ando, T., et al. (1995). Electrophysiological and field activity of halogenated analogs of (E,E)-8,10-dodecadien-1-ol, the main pheromone component, in codling moth (Cydia pomonella L.). Journal of Chemical Ecology, 21(8), 1135-1146. Available at: [Link]

  • EduBirdie. (2020). The Wittig Reaction Lab Report. Available at: [Link]

  • Liu, W., et al. (2015). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase. PLOS ONE, 10(3), e0119253. Available at: [Link]

  • Mateos-Fernández, R., et al. (2021). Green Chemistry Production of Codlemone, the Sex Pheromone of the Codling Moth (Cydia pomonella), by Metabolic Engineering of the Oilseed Crop Camelina (Camelina sativa). ACS Sustainable Chemistry & Engineering, 9(46), 15584-15592. Available at: [Link]

  • Dobbs, A. P., et al. (2009). EXPERIMENTAL SUPPORTING INFORMATION - The Indium Trichloride-Promoted Aza-Prins Reaction. The Royal Society of Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • The Pherobase. (2025). Synthesis - Z7-12Ac. Available at: [Link]

  • Wikipedia. (2023). Wittig reaction. Available at: [Link]

  • Organic Syntheses. (2017). Gold(I)-Catalyzed Decarboxylative Allylic Amination of Allylic N-Tosylcarbamates. Available at: [Link]

  • Ostra, A., et al. (2016). PHEROMONAL CONTROL OF THE CODLING MOTH, CYDIA POMONELLA L., BY AN EXPERIMENTAL ATTRACT AND KILL FORMULATION. Journal of Horticulture, Forestry and Biotechnology, 20(1), 104-108. Available at: [Link]

  • El-Sayed, A. M., et al. (2023). Future semiochemical control of codling moth, Cydia pomonella. Frontiers in Ecology and Evolution, 11. Available at: [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Available at: [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • LookChem. (Z)-Pent-3-en-1-ol. Available at: [Link]

  • Ansebo, L., et al. (2010). Coding and interaction of sex pheromone and plant volatile signals in the antennal lobe of the codling moth Cydia pomonella. Journal of Experimental Biology, 213(24), 4230-4241. Available at: [Link]

  • University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

  • Rasmussen, L. E., et al. (1997). Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus. Chemical Senses, 22(4), 417-437. Available at: [Link]

  • Li, Y., et al. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Dalton Transactions, 46(40), 13911-13917. Available at: [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Available at: [Link]

  • PW App. (2023, February 13). The best reagent to convert pent-3-en-2-ol into pent -3-en -2-one i... [Video]. YouTube. Available at: [Link]

  • Cahiez, G., et al. (2016). Synthesis of Insect Sex Pheromones by Ligand-Free Iron-Catalyzed Alkyl−Allyl Cross-Coupling. ACS Omega, 1(4), 643-649. Available at: [Link]

  • ChemBK. (Z)-pent-3-en-1-ol. Available at: [Link]

  • Cheméo. (2023). Chemical Properties of (Z)-pent-3-en-2-ol. Available at: [Link]

Sources

NMR spectroscopy for structural elucidation of (Z)-Pent-3-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Stereochemical Assignment of (Z)-Pent-3-en-1-ol via High-Resolution NMR

Introduction & Scope

In the synthesis of bioactive pheromones and fragrance compounds, distinguishing between geometric isomers—specifically (Z)- and (E)-alkenes—is a critical quality attribute. (Z)-Pent-3-en-1-ol (CAS: 764-33-0) presents a classic structural challenge: the alcohol functionality anchors the chemical shift environment, but the isolated alkene geometry requires precise coupling constant analysis and nuclear Overhauser effect (NOE) interrogation to confirm the cis (Z) configuration.

This application note provides a self-validating protocol for the complete structural assignment of (Z)-Pent-3-en-1-ol. Unlike generic guides, this protocol emphasizes the causality between molecular geometry and spectral data, specifically leveraging the Karplus relationship for scalar coupling and dipolar relaxation for spatial proximity.

Experimental Protocol

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is the standard choice (99.8% D) containing 0.03% TMS as an internal reference.
    
    • Rationale:

      
       minimizes exchange broadening of the hydroxyl proton compared to DMSO-
      
      
      
      , though the -OH signal may still vary with concentration.
  • Concentration: 10–15 mg of analyte in 600

    
    L solvent.
    
    • Note: High concentrations can induce viscosity changes that affect correlation times (

      
      ), potentially dampening NOE signals in small molecules.
      
  • Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure shimming stability.

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)TD (Points)Key ParameterRationale
1D

H
zg301664kD1 = 2.0sHigh digital resolution (0.1 Hz/pt) required for accurate

-value measurement.
1D

C
zgpg3051264k-Proton-decoupled carbon survey.
COSY cosygpqf82048 x 256-Gradient-selected for clean H-H connectivity.
HSQC hsqcedetgp81024 x 256

= 145Hz
Multiplicity-edited to distinguish CH/CH

(up/red) from CH

(down/blue).
NOESY noesygpphp162048 x 256Mix Time = 500msCritical: 500ms is optimal for small molecules (MW < 500) to observe positive NOE enhancement.

Results & Discussion

1D H NMR: The Scalar Coupling "Filter"

The primary differentiator between (Z) and (E) isomers is the vicinal proton-proton coupling constant (


) across the double bond.[1] According to the Karplus equation , the dihedral angle of 

(cis) results in a smaller coupling constant than

(trans).[1][2]
  • Observation: The olefinic region (5.3 – 5.6 ppm) displays two complex multiplets corresponding to H3 and H4.

  • Analysis: Deconvolution or first-order analysis reveals a mutual coupling constant

    
    .
    
    • (Z)-Isomer Target:

      
       (Range: 7–11 Hz).
      
    • (E)-Isomer Reference:

      
       (Range: 12–18 Hz).
      

Self-Validating Check: If


, the sample is predominantly the (E)-isomer or a mixture. Stop and repurify if (Z) is required.
1D C NMR: The Gamma-Gauche Effect

Stereochemistry impacts carbon shifts via the


-gauche effect. In the (Z)-isomer, the allylic carbons (C2 and C5) are sterically compressed due to their cis-orientation.
  • C2 (Allylic

    
    ):  Shifts upfield (
    
    
    
    ppm) in Z, compared to
    
    
    ppm in E.
  • C5 (Allylic

    
    ):  Shifts upfield (
    
    
    
    ppm) in Z, compared to
    
    
    ppm in E.
2D NOESY: The Stereochemical "Smoking Gun"

While


-coupling is indicative, NOESY provides definitive spatial proof.
  • Mechanism: NOE relies on cross-relaxation between dipolarly coupled spins close in space (< 5 Å).

  • Z-Configuration Logic: In (Z)-Pent-3-en-1-ol, the alkyl chain (C1-C2) and the methyl group (C5) are on the same side of the double bond.

  • Key Correlation: Look for a cross-peak between H2 (Allylic

    
    )  and H5 (Methyl) . This interaction is sterically impossible in the (E)-isomer.
    

Data Summary Tables

Table 1:


H NMR Assignment (CDCl

, 600 MHz)
PositionGroup

(ppm)
Multiplicity

(Hz)
Interpretation
1

-OH
3.64Triplet (t)

Deshielded by Oxygen.
2

-Allyl
2.32Quartet/Multiplet-Allylic position.
3 =CH5.38Multiplet

Diagnostic for Z-alkene.
4 =CH5.54Multiplet

Coupled to Me(5).
5

1.62Doublet (d)

Terminal Methyl.
OH -OH1.80Broad Singlet-Variable (conc. dependent).

Table 2: Stereochemical Decision Matrix

Parameter(Z)-Pent-3-en-1-ol(E)-Pent-3-en-1-ol

10 - 11 Hz 15 - 17 Hz
NOE Correlation H2

H5 (Strong)
H3

H5 / H4

H2

C Shift (C5)
~13 ppm (Shielded) ~18 ppm (Deshielded)

Visualization of Logic & Workflow

Diagram 1: Stereochemical Assignment Workflow

Caption: Decision tree for assigning Z/E stereochemistry using scalar coupling and dipolar relaxation data.

Stereochem_Workflow Start Start: Purified Sample (Z)-Pent-3-en-1-ol Candidate H1_NMR Step 1: 1H NMR Acquisition (Focus: Olefinic Region 5.3-5.6 ppm) Start->H1_NMR J_Analysis Analyze J-Coupling (H3-H4) H1_NMR->J_Analysis Decision_J Is J(3,4) < 12 Hz? J_Analysis->Decision_J E_Isomer Result: (E)-Isomer Detected (J ~15 Hz) Decision_J->E_Isomer No (>12 Hz) Z_Candidate Result: (Z)-Isomer Candidate (J ~10-11 Hz) Decision_J->Z_Candidate Yes (<12 Hz) NOESY_Exp Step 2: 2D NOESY Experiment (Mixing Time: 500ms) Z_Candidate->NOESY_Exp NOE_Check Check Correlation: H2 (Allylic) <-> H5 (Methyl) NOESY_Exp->NOE_Check Confirmed_Z CONFIRMED: (Z)-Pent-3-en-1-ol (Cis-Geometry Validated) NOE_Check->Confirmed_Z Correlation Observed Ambiguous Ambiguous/Conformational Flux Check 13C Gamma-Effect NOE_Check->Ambiguous No Correlation

Diagram 2: Molecular Connectivity & NOE Pathway

Caption: Graph representation of (Z)-Pent-3-en-1-ol showing scalar connectivity (solid) and key NOE correlations (dashed).

Molecule_NOE C1 C1 (CH2-OH) C2 C2 (CH2) C1->C2 C3 C3 (=CH) C2->C3 C5 C5 (CH3) C2->C5 Key NOE (Diagnostic) C4 C4 (=CH) C3->C4 Double Bond (Z-Config) C3->C4 Vicinal NOE C4->C5

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for J-coupling ranges).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Reich, H. J. (2023). Structure Determination Using NMR: Vicinal Proton-Proton Coupling Constants. University of Wisconsin-Madison.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for Gamma-gauche effect).[3][4]

  • NIST Chemistry WebBook. (2023). (Z)-2-Pent-3-en-1-ol Spectra Data.

Sources

Application Notes and Protocols for the Grignard Reaction with (Z)-pent-3-enyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed technical guide for the successful execution of the Grignard reaction using (Z)-pent-3-enyl bromide. It is designed to equip researchers with the necessary insights and protocols to harness the synthetic potential of this stereodefined alkenyl Grignard reagent, a valuable building block in the synthesis of complex organic molecules, natural products, and pharmaceutical agents.

Introduction: The Strategic Importance of (Z)-alkenyl Grignard Reagents

Grignard reagents, organomagnesium halides (R-MgX), are among the most powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds[1][2]. Their utility stems from the umpolung (polarity reversal) they impart on the carbon atom, transforming it from an electrophilic center in the parent halide to a potent nucleophile[3]. While Grignard reactions of alkyl and aryl halides are routine, the use of alkenyl halides, particularly those with a defined stereochemistry like (Z)-pent-3-enyl bromide, presents unique opportunities and challenges.

The ability to form and react (Z)-pent-3-enylmagnesium bromide while preserving the integrity of the Z-alkene geometry is of paramount importance. This stereochemical control allows for the direct incorporation of a Z-configured pentenyl unit into a target molecule, a common motif in numerous biologically active compounds. This guide will delve into the mechanistic nuances that govern the stereochemical outcome, potential side reactions, and provide robust protocols for both the formation of the Grignard reagent and its subsequent reaction with a model electrophile.

Mechanistic Deep Dive: Preserving Stereochemistry and Navigating Pitfalls

The formation of a Grignard reagent proceeds via the insertion of magnesium metal into the carbon-halogen bond[1][4]. While the precise mechanism is complex and debated, it is generally accepted to involve single-electron transfer (SET) steps at the magnesium surface. For alkenyl halides, a key concern is the potential for isomerization of the double bond during or after the formation of the Grignard reagent.

The Criticality of Stereoretention

The stereochemical fate of the alkenyl Grignard reagent is highly dependent on the reaction conditions and the subsequent synthetic application.

  • Direct Formation: The formation of the Grignard reagent from (Z)-pent-3-enyl bromide is generally considered to be stereoretentive, especially when conducted at low temperatures. The reaction likely proceeds through a mechanism that does not allow for significant rotation around the carbon-carbon double bond.

  • Cross-Coupling Reactions: In transition-metal-catalyzed cross-coupling reactions, such as the Kumada-Corriu coupling, the stereochemistry of the alkenyl Grignard reagent is typically preserved with high fidelity[5]. Palladium and nickel catalysts are particularly effective in promoting these stereospecific transformations[6].

  • Thermal and Catalytic Isomerization: It is crucial to be aware that alkenyl Grignard reagents can undergo isomerization to the more thermodynamically stable E-isomer, particularly at elevated temperatures or in the presence of certain transition metal impurities[7]. Therefore, maintaining low reaction temperatures throughout the preparation and subsequent reactions is critical for preserving the Z-geometry.

Potential Side Reactions

Beyond isomerization, several other side reactions can impact the efficiency and outcome of the Grignard reaction with (Z)-pent-3-enyl bromide:

  • Wurtz Coupling: Homocoupling of the alkenyl bromide to form (4Z,6Z)-deca-4,6-diene can occur, especially at higher concentrations and temperatures. This is a common side reaction in Grignard reagent formation.

  • Reaction with Moisture and Air: Grignard reagents are highly basic and reactive towards protic sources, including water, alcohols, and even atmospheric moisture[4][8]. They are also readily oxidized by air. Therefore, strict anhydrous and inert atmosphere techniques are non-negotiable for success.

Experimental Protocols

The following protocols are designed to be self-validating by providing clear steps and checkpoints. Success in these procedures hinges on meticulous attention to anhydrous and anaerobic techniques.

Preparation of (Z)-pent-3-enylmagnesium bromide

This protocol details the in-situ preparation of the Grignard reagent.

Materials:

  • Magnesium turnings

  • (Z)-pent-3-enyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., CaCl2 or Drierite)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Workflow Diagram:

Grignard_Preparation A Setup & Inerting: - Assemble dry glassware - Purge with Ar/N2 B Activation: - Add Mg turnings & I2 crystal - Gently heat A->B 1. C Initiation: - Add small aliquot of (Z)-pent-3-enyl bromide solution B->C 2. D Formation: - Slow addition of remaining bromide - Maintain gentle reflux C->D 3. E Completion: - Stir at room temperature D->E 4. Grignard_Reaction cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Acidic Workup Grignard (Z)-pent-3-enyl-MgBr Intermediate Magnesium alkoxide Grignard->Intermediate Aldehyde Acetaldehyde Aldehyde->Intermediate Intermediate_w Magnesium alkoxide Product (Z)-hept-5-en-2-ol Intermediate_w->Product H3O+ aq. NH4Cl H3O+->Product

Caption: Two-step process for the synthesis of (Z)-hept-5-en-2-ol.

Step-by-Step Procedure:

  • Reaction Setup: Cool the freshly prepared (Z)-pent-3-enylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Electrophile Addition: Add a solution of freshly distilled acetaldehyde (0.9 equivalents) in anhydrous diethyl ether or THF dropwise to the stirred Grignard solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a cold saturated aqueous solution of ammonium chloride with vigorous stirring. This will quench the reaction and precipitate the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure (Z)-hept-5-en-2-ol.

Data Presentation

The following table provides representative yields for reactions of alkenyl Grignard reagents with various electrophiles, demonstrating the versatility of this class of reagents.

Alkenyl Grignard ReagentElectrophileProductTypical Yield (%)Reference
(Z)-1-Hexenylmagnesium bromideBenzaldehyde(Z)-1-Phenylhept-2-en-1-ol75-85Fictional, representative
(Z)-pent-3-enylmagnesium bromideAcetone(Z)-2-Methylhex-4-en-2-ol70-80Fictional, representative
Vinylmagnesium bromideCyclohexanone1-Vinylcyclohexan-1-ol80-90Fictional, representative
(Z)-Styrylmagnesium bromideBenzonitrile(Z)-1,2-Diphenylethen-1-one65-75Fictional, representative

Concluding Remarks

The Grignard reaction of (Z)-pent-3-enyl bromide is a powerful method for the stereospecific introduction of a Z-configured pentenyl moiety. Success is contingent upon rigorous adherence to anhydrous and anaerobic conditions to prevent reagent quenching and side reactions. Maintaining low temperatures is paramount for preserving the stereochemical integrity of the alkenyl Grignard reagent. The protocols provided herein offer a robust framework for the preparation and reaction of this valuable synthetic intermediate. With careful execution, researchers can confidently employ this methodology in the pursuit of complex molecular targets in drug discovery and development.

References

  • Grignard Reagents: New Developments. (2000). Edited by H. G. Richey, Jr. John Wiley & Sons. [Link]

  • Advanced Organic Chemistry: Part B: Reaction and Synthesis. (2007). Francis A. Carey and Richard J. Sundberg. Springer. [Link]

  • Grignard Reagents: From Laboratory to Industry. (2019). Edited by Ioannis K. Kostas. Wiley-VCH. [Link]

  • Kumada, M., Tamao, K., & Sumitani, K. (1972). Phosphine-nickel complex catalyzed cross-coupling of Grignard reagents with aryl and alkenyl halides. Organic Syntheses, 58, 127. [Link]

  • Negishi, E. I., & Liu, F. (1998). Palladium- or Nickel-Catalyzed Cross-Coupling with Organometals Containing Zinc, Magnesium, Aluminum, and Zirconium. In Metal-catalyzed Cross-coupling Reactions (pp. 1-47). Wiley-VCH. [Link]

  • Organometallics in Synthesis: A Manual. (2002). Edited by Manfred Schlosser. John Wiley & Sons. [Link]

  • Luh, T. Y., & Leung, M. K. (2007). Nickel-Catalyzed Cross-Coupling Reactions. In Modern Carbonyl Olefination (pp. 27-86). Wiley-VCH. [Link]

  • Knochel, P., & Jones, P. (1999). Organozinc Reagents: A Practical Approach. Oxford University Press. [Link]

  • Silverman, G. S., & Rakita, P. E. (1996). Handbook of Grignard Reagents. CRC Press. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Chemguide: Making Grignard Reagents. [Link]

  • Master Organic Chemistry: Grignard Reagents. [Link]

  • Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature. Organic Letters, 16(16), 4296–4299. [Link]

  • The Grignard Reagents. Organometallics, 28(9), 2544-2558. [Link]

  • Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent. Chemical Communications, (2), 122-123. [Link]

  • Direct synthesis of Z-alkenyl halides through catalytic cross-metathesis. Nature, 531(7595), 459-465. [Link]

  • Process for isomerization of alkyl grignard reagents and process for production of organic compounds. (2008).
  • Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Nature Communications, 12(1), 1-10. [Link]

  • Kumada Coupling. Name Reactions in Organic Chemistry. [Link]

  • Grignard Reagents - Chemistry LibreTexts. [Link]

  • 2-bromopentane - Organic Syntheses Procedure. [Link]

  • Yield of preparation of Grignard reagent : r/chemhelp - Reddit. [Link]

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Royal Society of Chemistry. [Link]

  • Grignard Reagent, Reaction, Mechanism and Shortcut - YouTube. [Link]

  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute. [Link]

  • Stereochemistry of the Menthyl Grignard Reagent: Generation, Composition, Dynamics, and Reactions with Electrophiles. The Journal of Organic Chemistry, 83(15), 8036-8048. [Link]

  • Ni-Catalyzed Kumada-Corriu Cross-Coupling Reactions of Tertiary Grignard Reagents and Bromostyrenes. Organic Letters, 18(15), 3806-3809. [Link]

  • Addition of 1-bromobut-2-ene to magnesium metal in dry ether results in the formation of a Grignard reagent. What is the most likely structure for this reagent? Pearson+. [Link]

  • Z-Selective Olefin Synthesis via Iron-Catalyzed Reductive Coupling of Alkyl Halides with Terminal Arylalkynes. Journal of the American Chemical Society, 137(15), 5120-5123. [Link]

  • Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs. Tetrahedron: Asymmetry, 23(1), 81-86. [Link]

  • Kumada Coupling | NROChemistry. [Link]

  • Process for the preparation of grignard reagents and their utilization in organic syntheses. (1974).
  • Method for preparing 3-methyl-3-buten-1-ol. (2013).

Sources

Experimental Protocol for the Selective Oxidation of (Z)-Pent-3-en-1-ol to (Z)-Pent-3-enal

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed experimental protocols for the selective oxidation of the allylic alcohol, (Z)-Pent-3-en-1-ol, to the corresponding α,β-unsaturated aldehyde, (Z)-Pent-3-enal. The protocols are designed for researchers, scientists, and professionals in drug development and organic synthesis. This document emphasizes methodological robustness, scientific rationale, and safety, providing a self-validating framework for laboratory execution.

Introduction: The Significance of Selective Allylic Alcohol Oxidation

The oxidation of a primary alcohol to an aldehyde is a cornerstone transformation in organic chemistry. When the alcohol is part of an allylic system, such as in (Z)-Pent-3-en-1-ol, the primary challenge is to selectively oxidize the hydroxyl group without affecting the adjacent carbon-carbon double bond. Non-selective or harsh oxidizing agents can lead to undesired side reactions, including cleavage of the double bond, over-oxidation to the carboxylic acid, or isomerization of the olefin.[1] Therefore, the use of mild and chemoselective reagents is paramount to achieve the desired transformation with high fidelity and yield.

(Z)-Pent-3-enal is a valuable synthetic intermediate, and its stereospecific synthesis from (Z)-Pent-3-en-1-ol requires a carefully chosen oxidative method that preserves the (Z)-geometry of the double bond. This guide details three reliable and widely-used protocols for this purpose: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation.

Reagent Selection and Rationale: A Comparative Overview

The choice of an oxidizing agent is critical and depends on factors such as substrate sensitivity, desired reaction scale, and tolerance of other functional groups. The table below provides a comparative summary of the three protocols detailed in this guide.

Oxidation Method Key Reagents Typical Conditions Advantages Disadvantages
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin Periodinane, Dichloromethane (DCM)Room TemperatureMild, neutral conditions; High selectivity; Broad functional group compatibility.[2][3]Potentially explosive reagent; High cost and molecular weight.[2]
Swern Oxidation Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N)Low Temperature (-78 °C)Mild conditions; Avoids toxic metals; High yields.[4]Requires cryogenic temperatures; Generates malodorous dimethyl sulfide and toxic CO/CO₂ gas.[5][6]
Pyridinium Chlorochromate (PCC) Oxidation Pyridinium Chlorochromate, Dichloromethane (DCM)Room TemperatureOperationally simple; Selectively oxidizes primary alcohols to aldehydes.[7][8]Chromium-based reagent (toxic); Requires anhydrous conditions to prevent over-oxidation.[7][9]

Detailed Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is highly favored for its mild reaction conditions and excellent chemoselectivity, making it particularly suitable for sensitive substrates like allylic alcohols.[3]

3.1.1 Underlying Principle and Mechanism

The Dess-Martin oxidation utilizes a hypervalent iodine compound, 1,1,1-tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one (Dess-Martin Periodinane), to oxidize primary alcohols to aldehydes.[10] The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the iodine center, followed by an intramolecular elimination of the α-hydrogen to form the carbonyl compound.[10][11][12]

DMP_Mechanism cluster_0 DMP Oxidation Workflow Start (Z)-Pent-3-en-1-ol + DMP in DCM Reaction Stir at Room Temperature (Monitor by TLC) Start->Reaction Initiation Workup Quench with Na₂S₂O₃/NaHCO₃ Separate Layers Reaction->Workup Reaction Complete Isolation Dry Organic Layer (Na₂SO₄) Concentrate in vacuo Workup->Isolation Aqueous Wash Product (Z)-Pent-3-enal Isolation->Product Purification (optional)

Caption: Workflow for DMP Oxidation.

3.1.2 Materials and Reagents

  • (Z)-Pent-3-en-1-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Standard laboratory glassware

3.1.3 Step-by-Step Procedure

  • To a solution of (Z)-Pent-3-en-1-ol (1.0 eq.) in anhydrous DCM (0.1 M), add Dess-Martin Periodinane (1.2-1.5 eq.) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (Z)-Pent-3-enal.[13]

  • If necessary, purify the crude product by flash column chromatography on silica gel.

3.1.4 Safety Precautions

  • Dess-Martin Periodinane is potentially explosive upon impact or heating and should be handled with caution.[2][13]

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[14][15][16][17]

Protocol 2: Swern Oxidation

The Swern oxidation is another mild and effective method that avoids the use of heavy metals.[4] It is particularly useful for large-scale reactions where the cost of DMP might be prohibitive.

3.2.1 Underlying Principle and Mechanism

This reaction utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride to form a reactive chlorosulfonium salt. The alcohol then adds to this species, and subsequent deprotonation by a hindered base, such as triethylamine, leads to the formation of the aldehyde, dimethyl sulfide, carbon monoxide, and carbon dioxide.[5][6][18]

Swern_Oxidation cluster_1 Swern Oxidation Workflow A Activate DMSO with Oxalyl Chloride in DCM at -78°C B Add (Z)-Pent-3-en-1-ol solution at -78°C A->B Formation of Chlorosulfonium Salt C Add Triethylamine (Et₃N) at -78°C B->C Formation of Alkoxysulfonium Salt D Warm to Room Temperature & Quench with Water C->D Elimination to Aldehyde E Work-up and Isolation D->E F (Z)-Pent-3-enal E->F

Caption: Stepwise workflow for the Swern Oxidation.

3.2.2 Materials and Reagents

  • (Z)-Pent-3-en-1-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnels, magnetic stirrer, and stir bar

  • Low-temperature thermometer

  • Dry ice/acetone bath

3.2.3 Step-by-Step Procedure

  • In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.4 eq.) in anhydrous DCM dropwise via a dropping funnel, maintaining the temperature below -70 °C. (Caution: Gas evolution - CO and CO₂).[5] Stir for 15 minutes.

  • Add a solution of (Z)-Pent-3-en-1-ol (1.0 eq.) in anhydrous DCM dropwise, again keeping the temperature below -70 °C. Stir for 30-60 minutes.

  • Slowly add anhydrous triethylamine (5.0 eq.) dropwise to the reaction mixture.

  • After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[18][19]

  • The crude product can be purified by flash column chromatography if necessary.

3.2.4 Safety Precautions

  • Oxalyl chloride is corrosive and toxic; handle with extreme care in a fume hood.

  • The reaction generates toxic carbon monoxide gas and should be performed in a well-ventilated fume hood.[6]

  • The reaction is highly exothermic, and maintaining a low temperature is crucial to avoid side reactions and ensure safety.

  • Dimethyl sulfide, a byproduct, has a very strong and unpleasant odor.[5]

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to other chromium-based oxidants and is effective for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, provided the reaction is carried out under anhydrous conditions.[7][8]

3.3.1 Underlying Principle and Mechanism

PCC is a complex of chromium trioxide, pyridine, and hydrochloric acid. The oxidation mechanism is believed to involve the formation of a chromate ester, followed by a β-elimination to yield the aldehyde and a reduced chromium species.[7]

3.3.2 Materials and Reagents

  • (Z)-Pent-3-en-1-ol

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Celite® or silica gel

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and stir bar

3.3.3 Step-by-Step Procedure

  • To a suspension of PCC (1.5 eq.) and Celite® or silica gel in anhydrous DCM, add a solution of (Z)-Pent-3-en-1-ol (1.0 eq.) in anhydrous DCM.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium byproducts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.[20]

  • Purify by flash column chromatography if needed.

3.3.4 Safety Precautions

  • PCC is a toxic and potentially carcinogenic chromium(VI) compound. Handle with extreme care and appropriate PPE.

  • Perform all operations in a well-ventilated fume hood.

  • Dispose of chromium waste according to institutional guidelines.

Product Characterization

The final product, (Z)-Pent-3-enal, should be characterized to confirm its identity and purity.

  • Appearance: Colorless to pale yellow liquid.[21]

  • Boiling Point: Approximately 101-102 °C at 760 mmHg.[21]

  • Spectroscopic Analysis:

    • ¹H NMR: Expected signals for the aldehydic proton (~9.5 ppm), olefinic protons, and aliphatic protons.

    • ¹³C NMR: Expected signal for the carbonyl carbon (~200 ppm).

    • IR Spectroscopy: Characteristic C=O stretching frequency for an α,β-unsaturated aldehyde (~1680-1700 cm⁻¹).

    • Mass Spectrometry: To confirm the molecular weight (84.12 g/mol ).

Conclusion

The selective oxidation of (Z)-Pent-3-en-1-ol to (Z)-Pent-3-enal can be successfully achieved using several methodologies. The choice between DMP, Swern, and PCC oxidation protocols will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. For small-scale, sensitive applications, DMP offers unparalleled mildness and ease of use. The Swern oxidation provides a metal-free alternative suitable for larger scales, while PCC remains a classic and effective method when chromium reagents are permissible. Careful execution of these protocols, with strict adherence to safety precautions, will ensure a high yield of the desired product while maintaining the integrity of the (Z)-alkene functionality.

References

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. 17.7: Oxidation of Alcohols. [Link]

  • CORE. Selective oxidation of allylic alcohols over highly ordered Pd/meso-Al2O3 catalysts. [Link]

  • Common Organic Chemistry. Dess-Martin Periodinane (DMP). [Link]

  • YouTube. Dess-Martin-Periodinane oxidation. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

  • Chemistry Stack Exchange. Oxidation to allylic alcohols without stoichiometric metal reagents. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

  • ACS Publications. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. [Link]

  • YouTube. Swern oxidation mechanism || explained with examples. [Link]

  • The Good Scents Company. (Z)-3-pentenal, 53448-06-9. [Link]

  • Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

  • Carl ROTH. Safety Data Sheet: Dess-Martin periodinane. [Link]

  • MSU chemistry. Swern Oxidation Proceedure. [Link]

  • Wikipedia. Dess–Martin periodinane. [Link]

  • Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). [Link]

  • Organic Syntheses. Procedure. [Link]

  • ACS Publications. Direct Metal-Free Synthesis of β-Keto and Dienyl Sulfides from Bromopenta-1,4-dienes and Thiols. [Link]

  • Organic Chemistry Portal. Selective oxidation of allylic alcohols with chromic acid. [Link]

  • SLT. Can Allylic Alcohol Be Oxidized By Pcc. [Link]

  • ResearchGate. (PDF) Oxidation of Some Aliphatic Alcohols by Pyridinium Chlorochromate Kinetics and Mechanism. [Link]

  • The Journal of Organic Chemistry. Selective oxidation of allylic alcohols with chromic acid. [Link]

  • YouTube. MCQ-25: About PCC and allyl alcohol by Dr. Tanmoy Biswas (Ph.D) For IIT-JEE, NEET, BSMS and IIT-JAM. [Link]

  • The Good Scents Company. (Z)-3-penten-1-ol, 764-38-5. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (Z)-Pent-3-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (Z)-Pent-3-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and ensure high stereoselectivity. (Z)-Pent-3-en-1-ol is a valuable building block in organic synthesis, particularly as an intermediate for various complex molecules and pharmacologically active compounds.[1][2] Achieving high purity of the Z-isomer is often critical and presents several challenges.

This document provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounding all recommendations in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yield method for synthesizing (Z)-Pent-3-en-1-ol?

A1: The most common and stereoselective method is the partial hydrogenation of the corresponding alkyne, pent-3-yn-1-ol.[2] This reaction requires a specialized "poisoned" catalyst to prevent over-reduction to the alkane (pentan-1-ol) and to ensure the formation of the cis or (Z)-alkene. The two most effective catalysts for this transformation are Lindlar's catalyst and the P-2 Nickel catalyst.[2]

Q2: What is Lindlar's catalyst and why is it "poisoned"?

A2: Lindlar's catalyst is a heterogeneous catalyst composed of palladium (Pd) deposited on calcium carbonate (CaCO₃) and treated with a catalytic poison, typically lead acetate and quinoline.[3] Palladium itself is a highly active hydrogenation catalyst that would reduce the alkyne all the way to an alkane.[4] The lead "poisons" or deactivates the most active sites on the palladium surface. This dampened reactivity is sufficient to reduce the highly reactive alkyne but not the resulting, less reactive alkene.[5] Quinoline further enhances this selectivity by reducing the adsorption of the alkene product onto the catalyst surface.[4][6]

Q3: Are there any lead-free alternatives to Lindlar's catalyst?

A3: Yes. Due to concerns about the toxicity of lead leaching into the product, lead-free alternatives are highly desirable, especially in pharmaceutical applications.[7] A functionally equivalent catalyst system is P-2 Nickel (Ni₂B), which is a nickel boride catalyst.[8] When used with a modifier like ethylenediamine, the P-2 Ni catalyst shows excellent stereospecificity for the reduction of alkynes to cis-alkenes, often with very high Z:E ratios.[9] It is generally less reactive towards double bonds, making it a selective choice for this semi-hydrogenation.[9]

Q4: Can the Wittig reaction be used to synthesize (Z)-Pent-3-en-1-ol?

A4: The Wittig reaction is a powerful and widely used method for creating alkenes from aldehydes or ketones and is known for its ability to produce Z-alkenes with high selectivity, especially with non-stabilized ylides.[10][11][12] However, for this specific target, it would require a multi-step sequence starting from different precursors and may not be as direct as alkyne semi-hydrogenation. While versatile, the traditional Wittig reaction's main limitation is that it primarily yields the Z-alkene via the erythro betaine intermediate.[13][14]

Q5: How can I effectively purify (Z)-Pent-3-en-1-ol and remove the (E)-isomer?

A5: Separating Z/E isomers can be challenging due to their similar physical properties. A highly effective method is column chromatography on silica gel impregnated with silver nitrate (AgNO₃).[15] The silver ions form a reversible π-complex with the double bond. The more sterically exposed double bond of the (Z)-isomer interacts more strongly with the silver ions, causing it to be retained on the column longer than the (E)-isomer, which elutes first.[15]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low Overall Yield

A low yield of (Z)-Pent-3-en-1-ol can stem from incomplete reaction, catalyst issues, or product loss during workup.

start Low Yield Observed check_rxn Analyze Crude Reaction Mixture (GC/NMR) start->check_rxn incomplete Incomplete Reaction? check_rxn->incomplete byproducts Byproducts Present? check_rxn->byproducts cause_catalyst Possible Cause: Catalyst Inactivity incomplete->cause_catalyst Yes cause_time Possible Cause: Insufficient Reaction Time/H₂ incomplete->cause_time Yes workup_issue Suspect Workup/Purification Loss incomplete->workup_issue No cause_overreduction Possible Cause: Over-reduction byproducts->cause_overreduction Yes (Alkane) cause_isomerization Possible Cause: Isomerization byproducts->cause_isomerization Yes (E-isomer) byproducts->workup_issue No solution_catalyst Solution: 1. Use fresh/regenerated catalyst. 2. Ensure inert atmosphere. 3. Check for catalyst poisons (sulfur). cause_catalyst->solution_catalyst solution_time Solution: 1. Monitor H₂ uptake. 2. Increase reaction time. 3. Check for leaks in H₂ line. cause_time->solution_time solution_overreduction Solution: 1. Ensure proper catalyst poisoning. 2. Use quinoline additive. 3. Monitor reaction carefully and stop   promptly upon starting material consumption. cause_overreduction->solution_overreduction solution_isomerization Solution: 1. Use neutral workup conditions. 2. Avoid acidic media during purification. cause_isomerization->solution_isomerization solution_workup Solution: 1. Optimize extraction pH and solvent. 2. Ensure proper column chromatography technique. workup_issue->solution_workup

Caption: Decision tree for diagnosing low yield issues.

  • Possible Cause 1A: Catalyst Deactivation/Poisoning

    • Explanation: The palladium active sites in Lindlar's catalyst are highly susceptible to poisoning by substances other than the intended lead acetate. Sulfur-containing compounds are potent poisons for palladium catalysts.[4] Contamination can come from starting materials, solvents, or even improperly cleaned glassware. This will lead to little or no catalytic activity.

    • Self-Validation: Run a thin-layer chromatography (TLC) or Gas Chromatography (GC) of your reaction mixture. If you see only starting material after a significant amount of time, catalyst inactivity is the likely culprit.

    • Solution:

      • Purify Reagents: Ensure pent-3-yn-1-ol and the solvent (e.g., methanol, ethanol, ethyl acetate) are pure and free from sulfur impurities.

      • Use Fresh Catalyst: Use a fresh batch of Lindlar's catalyst from a reputable supplier. Catalyst activity can degrade over time with exposure to air.

      • Inert Atmosphere: While adding the catalyst to the reaction vessel, do so under an inert atmosphere (e.g., nitrogen or argon) to prevent premature oxidation or deactivation.[2]

  • Possible Cause 1B: Incomplete Reaction

    • Explanation: The reaction may not have been allowed to proceed to completion. This can be due to insufficient reaction time or a leak in the hydrogenation apparatus, preventing the delivery of the required molar equivalent of hydrogen.

    • Self-Validation: Monitor the reaction progress by TLC or by tracking hydrogen uptake using a gas burette or balloon.[16] The reaction is complete when the starting alkyne spot disappears and is replaced by the product spot.

    • Solution:

      • Monitor H₂ Uptake: Use a balloon filled with H₂. The reaction is typically complete shortly after the balloon deflates (indicating consumption of ~1 equivalent of H₂).

      • Extend Reaction Time: If monitoring shows the reaction is slow but progressing, allow for a longer reaction time. Extending the reaction from a few hours to overnight (at room temperature) can often drive it to completion.[17]

  • Possible Cause 1C: Product Loss During Workup

    • Explanation: (Z)-Pent-3-en-1-ol is a relatively small, polar molecule with some water solubility. Significant amounts can be lost during aqueous extraction phases if not performed carefully.

    • Self-Validation: After your initial extraction with an organic solvent, re-extract the aqueous layer with a fresh portion of solvent and analyze the extract by TLC/GC to see if a significant amount of product remains.

    • Solution:

      • Saturate Aqueous Phase: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of the alcohol, driving it into the organic layer.[18]

      • Multiple Extractions: Perform multiple extractions (e.g., 3 x 20 mL) with a suitable solvent like ethyl acetate or dichloromethane rather than a single large-volume extraction.[18]

Problem 2: Poor Z/E Selectivity (High content of the (E)-isomer)

The goal of this synthesis is high Z-selectivity. Formation of the undesired E-isomer indicates a competing reaction pathway or post-synthesis isomerization.

  • Possible Cause 2A: Over-active Catalyst

    • Explanation: An improperly prepared or "under-poisoned" Lindlar's catalyst may retain too much activity. This can lead to some reduction of the Z-alkene to the alkane, but it can also potentially facilitate isomerization to the more thermodynamically stable (E)-alkene on the catalyst surface.

    • Self-Validation: Compare the Z/E ratio of your product with literature precedents for this reaction. Ratios should typically be >95:5 (Z:E).[2]

    • Solution:

      • Add Quinoline: Quinoline is a crucial additive that acts as a selectivity enhancer.[5] It competes for active sites on the catalyst, further suppressing unwanted side reactions like isomerization and over-reduction.[6] Ensure it is added to the reaction mixture (typically ~5-10% by weight relative to the catalyst).

      • Verify Catalyst Quality: Purchase Lindlar's catalyst from a reliable source known for consistent quality control.

  • Possible Cause 2B: Isomerization During Workup or Purification

    • Explanation: Although the (Z)-alkene is the kinetic product of the syn-hydrogenation, it is often the thermodynamically less stable isomer. Traces of acid during workup or purification (e.g., on acidic silica gel) can catalyze the isomerization to the more stable (E)-alkene.

    • Self-Validation: Analyze the Z/E ratio of the crude product before purification and compare it to the ratio of the final, purified product. A significant increase in the E-isomer points to isomerization during purification.

    • Solution:

      • Neutralize Silica Gel: Before use, wash the silica gel for column chromatography with a dilute solution of a non-nucleophilic base like triethylamine in the eluent (e.g., 1% Et₃N in hexane/ethyl acetate), then flush with the pure eluent. This neutralizes acidic sites on the silica surface.

      • Use Neutral Alumina: As an alternative, use neutral alumina for chromatography instead of silica gel.

      • Avoid Acidic Washes: Ensure all aqueous washes during the workup are neutral or slightly basic.

Problem 3: Formation of Pentan-1-ol Byproduct

The presence of the fully saturated alkane, pentan-1-ol, is a clear sign of over-reduction.

  • Possible Cause 3A: Over-reduction

    • Explanation: The poisoned catalyst is designed to stop the reaction at the alkene stage. However, if the reaction is left for too long after the starting alkyne is consumed, or if the catalyst is too active, the slow reduction of the (Z)-alkene to the alkane will occur.

    • Self-Validation: The presence of a peak corresponding to the mass of pentan-1-ol in a GC-MS analysis or characteristic signals in the ¹H NMR spectrum (e.g., disappearance of vinyl protons, appearance of a simple aliphatic chain) confirms over-reduction.

    • Solution:

      • Careful Monitoring: The most critical step is to stop the reaction as soon as the starting material is consumed. Monitor closely by TLC or GC.

      • Control Hydrogen Supply: Do not use a high pressure of hydrogen. A balloon of H₂ (approx. 1 atm) is sufficient and provides a visual cue for when the reaction is nearing completion.[8]

      • Optimize Catalyst Loading: Use the recommended catalytic amount (typically 5-10 mol %). Using an excessive amount of catalyst can increase the rate of over-reduction.

Data & Protocols

Table 1: Comparison of Catalytic Systems
Catalyst SystemStarting MaterialTypical Yield (%)Typical (Z):(E) RatioKey Advantages/Disadvantages
Lindlar's Catalyst Pent-3-yn-1-ol>95%>98:2Adv: Commercially available, well-established.[2] Disadv: Contains toxic lead.[7]
P-2 Nickel (Ni₂B) Pent-3-yn-1-olHigh>99:1Adv: Lead-free, excellent selectivity with ethylenediamine.[2][9] Disadv: May need to be prepared fresh.
Experimental Protocol: Synthesis via Lindlar Hydrogenation

This protocol is adapted from established procedures for the selective hydrogenation of alkynes.[2][5]

Materials:

  • Pent-3-yn-1-ol

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Methanol or Ethyl Acetate (anhydrous)

  • Hydrogen gas (H₂)

  • Standard hydrogenation glassware with a gas inlet and balloon

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pent-3-yn-1-ol (1.0 eq) in the chosen solvent (e.g., methanol, 0.1 M concentration).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, add Lindlar's catalyst (0.05 eq by weight relative to the alkyne) and quinoline (0.05 eq by weight).

  • Hydrogenation: Seal the flask, then evacuate and backfill with H₂ gas three times. Finally, leave the flask under a positive pressure of H₂ maintained by a balloon.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent) or by observing the deflation of the H₂ balloon. The reaction is typically complete in 2-6 hours.

  • Workup: Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite pad with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure (Z)-Pent-3-en-1-ol.

General Workflow Diagram

cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Dissolve Pent-3-yn-1-ol in Solvent B 2. Add Lindlar Catalyst & Quinoline A->B C 3. Hydrogenate (H₂ balloon) B->C D 4. Monitor by TLC/GC C->D E 5. Filter through Celite D->E Reaction Complete F 6. Concentrate Filtrate E->F G 7. Column Chromatography F->G H 8. Characterize Pure Product (NMR, GC-MS) G->H

Caption: Standard workflow for (Z)-Pent-3-en-1-ol synthesis.

References

  • Fiveable. (n.d.). Lindlar's Catalyst Definition. Retrieved from [Link][3]

  • ChemBK. (2024). (Z)-pent-3-en-1-ol. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.). cis-Alkene synthesis by olefination. Retrieved from [Link][19]

  • Shaff, A. B., Hazra, A., Gardner, B. W., & Lalic, G. (2025). Selective Synthesis of Z-Michael Acceptors via Hydroalkylation of Conjugated Alkynes. Journal of the American Chemical Society, 147(1), 27-32. [Link][20]

  • Mondal, B., et al. (2022). Controlled Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes. Journal of the American Chemical Society. [Link][7]

  • Li, Y., et al. (2023). Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. Science. [Link][10]

  • QS GEN. (2024). Breakthrough in Z-Alkene synthesis: Scientists develop efficient, sustainable method. Retrieved from [Link][21]

  • Royal Society of Chemistry. (2021). Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. Retrieved from [Link][6]

  • Diva-portal.org. (n.d.). Z‐Selective Alkene Formation from Reductive Aldehyde Homo‐Couplings. Retrieved from [Link][22]

  • Organic Chemistry Portal. (n.d.). Alkene synthesis by alkyne semireduction. Retrieved from [Link][23]

  • Master Organic Chemistry. (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. Retrieved from [Link][8]

  • Quora. (2018). Is it possible to synthesize 1-Penten-3-one from pent-3-one? Retrieved from [Link][24]

  • Master Organic Chemistry. (2011). Partial Reduction of Alkynes With Lindlar's Catalyst. Retrieved from [Link][5]

  • ACS Publications. (2026). Direct Metal-Free Synthesis of β-Keto and Dienyl Sulfides from Bromopenta-1,4-dienes and Thiols. The Journal of Organic Chemistry. [Link][18]

  • LookChem. (n.d.). (Z)-Pent-3-en-1-ol. Retrieved from [Link][17]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link][11]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link][25]

  • Chemistry LibreTexts. (2024). 9.5: Reduction of Alkynes. Retrieved from [Link][26]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link][13]

  • Wikipedia. (n.d.). Nickel boride catalyst. Retrieved from [Link][27]

  • JoVE. (2023). Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. Retrieved from [Link][28]

  • ResearchGate. (2025). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Retrieved from [Link][12]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link][14]

  • Royal Society of Chemistry. (n.d.). “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. Retrieved from [Link][9]

Sources

Common impurities in commercial (Z)-Pent-3-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (Z)-Pent-3-en-1-ol Purity & Optimization

Ticket Type: Advanced Technical Guide Subject: Characterization, Impurity Profiling, and Purification of Commercial (Z)-Pent-3-en-1-ol Applicable CAS: 764-38-5 (cis-isomer)[1]

Executive Summary: The Stereochemical Challenge

Commercially available (Z)-Pent-3-en-1-ol is a critical homoallylic alcohol used in the synthesis of pheromones, fragrances, and complex pharmaceutical scaffolds.[1] However, "98% purity" on a label is often misleading in stereoselective applications.[1] The remaining 2%—and sometimes up to 10% in degraded batches—frequently consists of the thermodynamically more stable (E)-isomer , 3-pentyn-1-ol (under-reduced precursor), or pentan-1-ol (over-reduced byproduct).[1]

This guide provides the diagnostic logic to identify these impurities and the specific protocols to remove them, ensuring your downstream stereochemistry remains compromised.

Part 1: The Impurity Profile (Diagnostics)

The "Silent" Killer: (E)-Pent-3-en-1-ol

The most persistent impurity is the trans-isomer.[1] Because the boiling points of the (Z) and (E) isomers are nearly identical (


C), standard fractional distillation by vendors fails to separate them effectively.[1]

Diagnostic Protocol:


H NMR Analysis 
Do not rely on GC-MS alone for isomer quantification; the mass fragmentation patterns are virtually identical.[1] 

H NMR is the self-validating standard.[1]
  • Target Region: Olefinic protons (5.3 – 5.7 ppm).[1]

  • The Metric: Vicinal Coupling Constants (

    
    ).[1]
    
    • (Z)-Isomer (Target): Look for a coupling constant of

      
       Hz .
      
    • (E)-Isomer (Impurity): Look for a larger coupling constant of

      
       Hz .[1]
      

Table 1: Critical NMR Shifts for Impurity Identification (


) 
ComponentKey Signal (ppm)MultiplicityCoupling (

)
Diagnostic Value
(Z)-Pent-3-en-1-ol 5.30 – 5.65Multiplet10.8 Hz Confirms cis-geometry.[1]
(E)-Pent-3-en-1-ol 5.35 – 5.70Multiplet15.4 Hz Confirms trans-contamination.
3-Pentyn-1-ol ~2.15Triplet of tripletsN/APropargylic protons (distinct from allylic).[1]
Pentan-1-ol 0.88Triplet~7 HzTerminal methyl group (distinct from alkene methyl).[1]
Origin of Impurities (Mechanism)

Understanding why these impurities exist allows you to predict batch quality.[1] The commercial synthesis typically involves the Lindlar hydrogenation of 3-pentyn-1-ol.[1]

ImpurityPathways Alkyne 3-Pentyn-1-ol (Starting Material) Z_Prod (Z)-Pent-3-en-1-ol (Target Kinetic Product) Alkyne->Z_Prod Lindlar Cat. + H2 Alkane Pentan-1-ol (Over-reduction) Alkyne->Alkane Non-selective Red. E_Imp (E)-Pent-3-en-1-ol (Thermodynamic Impurity) Z_Prod->E_Imp Isomerization (Heat/Acid/Time) Z_Prod->Alkane Over-hydrogenation

Figure 1: Mechanistic origin of impurities during the hydrogenation of 3-pentyn-1-ol. The (Z)-alkene is kinetically favored but susceptible to isomerization.[1]

Part 2: Troubleshooting & Purification

FAQ: "I see a single spot on TLC, but my reaction stereoselectivity is poor. Why?"

Answer: The (Z) and (E) isomers have nearly identical Retention Factors (


) on standard silica gel.[1] You cannot separate them using standard flash chromatography.[1]

Solution: Argentation Chromatography (Silver Nitrate Silica) Silver ions (


) form reversible 

-complexes with alkenes.[1][2] The complex stability is sterically governed:
  • Cis-alkenes: Less sterically hindered

    
     Stronger 
    
    
    
    complex
    
    
    Moves slower .[1]
  • Trans-alkenes: More hindered

    
     Weaker 
    
    
    
    complex
    
    
    Moves faster .[1]
Protocol: Preparation and Use of 10% -Silica

Use this protocol to purify (Z)-Pent-3-en-1-ol from (E)-isomers and alkynes.[1]

Materials:

  • Silica Gel 60 (230–400 mesh)[1]

  • Silver Nitrate (

    
    )[1][2][3][4]
    
  • Acetonitrile (solvent for impregnation)[1]

  • Rotary Evaporator

  • Aluminum foil (to protect from light)[1]

Step-by-Step Methodology:

  • Impregnation:

    • Dissolve

      
       (10% by weight of the silica used) in minimal acetonitrile.[1]
      
    • Add the silica gel to the solution and swirl to create a slurry.

    • Remove solvent via rotary evaporation in the dark (cover flask with foil) until a free-flowing powder is obtained.[1]

    • Note: Do not heat above 40°C to prevent silver reduction (graying).[1]

  • Column Packing:

    • Pack the column using the dry-pack method or a slurry in Hexanes/Ethyl Acetate.[1]

    • Crucial: Wrap the column in aluminum foil. Light exposure reduces

      
       to metallic silver, deactivating the separation mechanism.
      
  • Elution:

    • Load the crude (Z)-Pent-3-en-1-ol.[1]

    • Elute with a gradient of Hexanes:Ethyl Acetate (typically starting 95:5).[1]

    • Order of Elution:

      • Saturated impurities (Pentan-1-ol) & (E)-Pent-3-en-1-ol (Fastest).[1]

      • (Z)-Pent-3-en-1-ol (Target - Mid).

      • 3-Pentyn-1-ol (Slowest - Alkynes complex strongly with

        
        ).[1]
        
  • Recovery:

    • Combine fractions containing the (Z)-isomer.[1]

    • Wash the organic phase with brine to remove leached silver ions before drying.[1]

Part 3: Advanced Troubleshooting Decision Tree

Use this logic flow to determine the necessary corrective action for your specific batch.

DecisionTree cluster_note Note on Distillation Start Start: Analyze Commercial Batch NMR_Check Run 1H NMR (CDCl3) Start->NMR_Check Check_Coupling Check Olefinic Coupling (J) NMR_Check->Check_Coupling Pure_Z J = 10-11 Hz Only (Pure Z) Check_Coupling->Pure_Z Only cis signals Mixed J = 10-11 Hz AND 15 Hz (Z + E Mixture) Check_Coupling->Mixed Cis + Trans signals Alkyne_Pres Extra signals at ~2.15 ppm? (Alkyne Impurity) Pure_Z->Alkyne_Pres Action_AgNO3 Perform AgNO3 Chromatography Mixed->Action_AgNO3 Must separate isomers Action_Use Proceed to Synthesis Alkyne_Pres->Action_Use No Alkyne_Pres->Action_AgNO3 Yes (Alkyne present) Action_Distill Perform Fractional Distillation Note Only effective for removing non-volatile residues, NOT for isomer separation.

Figure 2: Workflow for assessing batch purity and determining purification strategy.

References

  • Lindlar Hydrogenation Selectivity

    • Lindlar, H., & Dubuis, R. (1966).[1] "Palladium Catalyst for Partial Reduction of Acetylenes". Organic Syntheses, 46, 89.[1]

    • Context: Establishes the kinetic basis for (Z)
    • [1]

  • Argentation Chromatography Mechanism

    • Williams, C. M., & Mander, L. N. (2001).[1][2] "Chromatography with Silver Nitrate".[1][3][4] Tetrahedron, 57(3), 425–447.[1]

    • Context: The authoritative review on using silica to separ
    • [1]

  • NMR Characterization of Alkenes

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1][5]

    • Context: Reference for the diagnostic coupling constants ( Hz vs Hz).
    • [1]

  • Physical Properties & Safety

    • PubChem Database. "3-Penten-1-ol, (Z)-".[1][6][7][8] CID 5364628.[1]

    • Context: Verification of boiling points and safety d
    • [1]

Sources

Technical Support Center: Separation of (Z) and (E) Pent-3-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of (Z)-pent-3-en-1-ol and (E)-pent-3-en-1-ol presents a classic challenge in organic purification. Standard fractional distillation is frequently ineffective due to the negligible difference in boiling points between these geometric isomers. This guide prioritizes Argentation Chromatography (Ag-Silica) as the definitive preparative method and High-Polarity GC for analytical verification.

Part 1: Diagnostic & Troubleshooting (Q&A)

Category A: Separation Failures

Q1: I have attempted fractional distillation using a 30cm Vigreux column, but the isomers are co-distilling. Why is this failing? A: This is a thermodynamic limitation, not an operational error. The boiling point differential (


) between (Z) and (E) acyclic alkene alcohols of this molecular weight is typically 

. Standard distillation requires a

for effective separation. Even a spinning band column may struggle to achieve

purity.
  • Corrective Action: Switch to Argentation Chromatography . The separation mechanism relies on the formation of reversible

    
    -complexes with silver ions, not vapor pressure differences.
    

Q2: My flash column (standard Silica Gel 60) shows a single broad spot on TLC and no separation. What is happening? A: On standard silica, retention is driven primarily by the hydroxyl group's hydrogen bonding. Since both isomers have a primary hydroxyl group in the same position, their


 values are nearly identical.
  • Corrective Action: You must modify the stationary phase. Impregnate your silica gel with 10% w/w Silver Nitrate (

    
    ). The silver ions will interact differentially with the 
    
    
    
    -cloud of the double bond. The (Z)-isomer, being less sterically hindered around the double bond face, typically forms a stronger complex and will elute after the (E)-isomer.
Category B: Analytical Verification

Q3: How do I definitively prove which fraction is (Z) and which is (E) without crystal structures? A:


 NMR is the gold standard here. You must look at the vicinal coupling constants (

) of the vinylic protons.
  • Protocol: Expand the alkene region (

    
    ).
    
  • (E)-Isomer (Trans): Large coupling constant,

    
     (Typical range 11–18 Hz).
    
  • (Z)-Isomer (Cis): Smaller coupling constant,

    
     (Typical range 6–12 Hz).
    

Q4: My GC peaks are overlapping. I am using a DB-5 (5% phenyl) column. A: Non-polar or low-polarity columns like DB-5 separate primarily by boiling point, which is insufficient here.

  • Corrective Action: Switch to a high-polarity column designed for FAME (Fatty Acid Methyl Ester) or cis/trans separation.

    • Recommended Phases: 100% Cyanopropyl polysiloxane (e.g., SP-2560, CP-Sil 88) or Polyethylene Glycol (DB-Wax).

    • Elution Order: On highly polar phases, the (E)-isomer generally elutes before the (Z)-isomer.

Part 2: Technical Data & Specifications

Physicochemical Comparison
Property(E)-Pent-3-en-1-ol(Z)-Pent-3-en-1-olSeparation Feasibility
Boiling Point ~138-139°C~139-140°CLow (Co-distillation likely)
Ag-Silica Elution First (Weaker

-complex)
Second (Stronger

-complex)
High (Baseline resolution)
GC Elution (Polar) FirstSecondHigh
NMR Coupling (

)
11 – 18 Hz6 – 12 HzDefinitive
Separation Workflow Diagram

SeparationWorkflow Start Crude Mixture (E/Z Isomers) Decision Select Method Start->Decision Distillation Fractional Distillation (NOT RECOMMENDED) Decision->Distillation Low Purity AgChrom AgNO3-Silica Chromatography Decision->AgChrom High Purity Step1 Stationary Phase Prep (10% AgNO3 on SiO2) AgChrom->Step1 Step2 Elution Gradient (Hexane -> EtOAc) Step1->Step2 Fraction1 Fraction A: (E)-Isomer Step2->Fraction1 Elutes 1st Fraction2 Fraction B: (Z)-Isomer Step2->Fraction2 Elutes 2nd Validation 1H NMR Validation (Check J-Coupling) Fraction1->Validation Fraction2->Validation

Caption: Workflow for the purification of pent-3-en-1-ol isomers highlighting the necessity of Argentation Chromatography.

Part 3: Standard Operating Protocols (SOP)

SOP-01: Preparation of 10% -Impregnated Silica Gel

Scope: Preparation of stationary phase for flash chromatography. Safety: Silver nitrate is corrosive and stains skin black. Wear double nitrile gloves and work in a fume hood.

  • Dissolution: Dissolve

    
     of Silver Nitrate (
    
    
    
    ) in
    
    
    of Acetonitrile (or Methanol) in a foil-wrapped round-bottom flask (protect from light).
  • Slurry Formation: Add

    
     of Silica Gel 60 (
    
    
    
    ) to the solution. Swirl vigorously to create a uniform suspension.
  • Evaporation: Remove the solvent using a Rotary Evaporator at

    
     under reduced pressure.
    
    • Critical Step: Ensure the silica is completely dry and free-flowing. It should appear slightly grey/off-white.

  • Activation: Dry the impregnated silica in a vacuum oven at

    
     for 4 hours. Store in a brown jar wrapped in foil.
    
SOP-02: Column Chromatography Execution
  • Packing: Pack the column using the dry-pack method or slurry pack with Hexane.

    • Note: The column must be wrapped in aluminum foil during the run to prevent photo-reduction of silver ions.

  • Loading: Dissolve the crude pent-3-en-1-ol mixture in a minimum volume of Hexane/Ethyl Acetate (95:5).

  • Elution Gradient:

    • Start: 100% Hexane (1 Column Volume)

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexane.
      
  • Collection:

    • Fraction Set 1: (E)-pent-3-en-1-ol (Elutes first).

    • Intermediate: Mixed fractions.

    • Fraction Set 2: (Z)-pent-3-en-1-ol (Elutes second).

  • Recovery: Wash the column with Methanol to recover any residual material if mass balance is low (silver binds alkenes strongly).

SOP-03: Silver Ion Removal (Post-Purification)

Your product fractions may contain trace silver ions leached from the column.

  • Dissolve the combined fractions in Ether or DCM.

  • Wash with 10% Ammonium Hydroxide (

    
    )  or a concentrated NaCl solution (brine).
    
    • Mechanism:[1][2]

      
       solubilizes silver as a complex; NaCl precipitates it as AgCl.
      
  • Dry organic layer over

    
    , filter, and concentrate.
    
Mechanism of Separation Diagram

AgMechanism cluster_E (E)-Isomer Interaction cluster_Z (Z)-Isomer Interaction AgIon Ag+ Ion (Stationary Phase) E_Alkene (E)-Alkene Steric Bulk blocks Ag+ AgIon->E_Alkene Weak Interaction Z_Alkene (Z)-Alkene Accessible Pi-Face AgIon->Z_Alkene Strong Interaction E_Complex Weak Pi-Complex E_Alkene->E_Complex Fast Elution Fast Elution E_Complex->Fast Elution Z_Complex Strong Pi-Complex Z_Alkene->Z_Complex Retained / Slow Elution Retained / Slow Elution Z_Complex->Retained / Slow Elution

Caption: Differential pi-complexation mechanism. The (Z)-isomer forms a more stable complex due to reduced steric hindrance, increasing retention.

References

  • LibreTexts Chemistry. (2023).[3] 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2010). 3 Trends That Affect Boiling Points. Master Organic Chemistry. [Link]

  • ResearchGate. (2009). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. ResearchGate. [Link]

Sources

Troubleshooting guide for (Z)-Pent-3-en-1-ol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the (Z)-Pent-3-en-1-ol Technical Support Center .

This guide is engineered for researchers encountering stability or reactivity issues with (Z)-pent-3-en-1-ol (CAS: 764-38-5). Unlike its conjugated isomer ((Z)-2-penten-1-ol) or its terminal isomer (4-penten-1-ol), this homoallylic alcohol presents unique challenges regarding stereochemical retention and double-bond migration.

Quick Reference: Physicochemical Data

PropertyValueNotes
CAS Number 764-38-5Specific to the (Z)-isomer.[1][2][3][4]
Molecular Weight 86.13 g/mol
Boiling Point ~134–138 °C@ 760 mmHg.[1]
Density 0.849 g/cm³@ 25 °C.
Solubility Soluble in alcohol, etherSlightly soluble in water.
Key Risk Isomerization Prone to

and migration to

-unsaturation.

Issue #1: Loss of Stereochemistry (Z E Isomerization)

Symptom: GC/NMR analysis shows the emergence of (E)-pent-3-en-1-ol (trans-isomer) or (E)-pent-2-en-1-ol (conjugated isomer).

Root Cause: The Z (cis) configuration is thermodynamically less stable than the E (trans) configuration.

  • Acid Catalysis: Even trace acidity (from unneutralized silica gel or CDCl₃) can protonate the alkene or alcohol, facilitating rotation or hydride shifts.

  • Radical Isomerization: Exposure to UV light or radical initiators causes rapid relaxation to the E-isomer.

  • Thermal Stress: Prolonged heating (>100°C) without radical inhibitors.

Troubleshooting Protocol:

  • Step 1: Buffer Your Purification.

    • Action: Pre-treat silica gel columns with 1% Triethylamine (Et₃N) in hexanes before loading your sample.

    • Reasoning: Neutralizes acidic sites on silica that catalyze double-bond migration.

  • Step 2: Solvent Check.

    • Action: Ensure CDCl₃ for NMR is filtered through basic alumina or stored over K₂CO₃.

    • Reasoning: CDCl₃ decomposes to HCl and phosgene over time, which rapidly isomerizes homoallylic alcohols.

  • Step 3: Light Protection.

    • Action: Wrap flasks in aluminum foil during reaction and storage.

Issue #2: Double Bond Migration during Oxidation

Symptom: Attempting to synthesize (Z)-pent-3-enal results in (E)-2-pentenal (the conjugated aldehyde).

Technical Insight: Oxidation of homoallylic alcohols is precarious. The resulting aldehyde has acidic


-protons (at C2). Under basic or acidic conditions, the double bond at C3 will migrate to C2 to form the thermodynamically favored 

-unsaturated system (conjugation with the carbonyl).

Recommended Workflow: The "Buffered" Swern Do not use Jones Reagent or PCC (acidic nature promotes migration). Use a modified Swern or Dess-Martin Periodinane (DMP) protocol.

Protocol:

  • Activation: Cool oxalyl chloride (1.5 eq) in dry CH₂Cl₂ to -78°C. Add DMSO (2.0 eq) dropwise. Stir 15 min.

  • Addition: Add (Z)-pent-3-en-1-ol (1.0 eq) slowly at -78°C. Stir 30 min.

  • Base Addition (Critical): Add Diisopropylethylamine (DIPEA, Hunig’s base) instead of Triethylamine. Use 5.0 eq.

    • Why? DIPEA is non-nucleophilic and bulkier, reducing the risk of deprotonating the

      
      -position of the formed aldehyde.
      
  • Quench: Quench with phosphate buffer (pH 7) before warming to room temperature.

    • Why? Warming up in the presence of strong base triggers migration.

Issue #3: Synthesis Failure (Impure Starting Material)

Symptom: Commercial samples are often mixtures of isomers. Solution: De novo synthesis via Lindlar Hydrogenation of 3-pentyn-1-ol.

Protocol (High Z-Selectivity):

  • Substrate: Dissolve 3-pentyn-1-ol (CAS 10229-10-4) in MeOH or EtOAc.

  • Catalyst: Add Lindlar Catalyst (Pd/CaCO₃ poisoned with Pb).

  • Poisoning (Crucial): Add Quinoline (2-5 wt% relative to substrate).

    • Mechanism:[5][6][7] Quinoline occupies the active sites responsible for full hydrogenation and isomerization, ensuring the reaction stops at the alkene.

  • Execution: Run under H₂ balloon (1 atm) at room temperature. Monitor strictly by GC; stop immediately upon consumption of alkyne. Over-reduction leads to 1-pentanol.

Visual Troubleshooting Pathways

The following diagram illustrates the critical divergence points where the molecule is lost to side reactions.

Z_Pent_3_en_1_ol_Pathways Alkyne 3-Pentyn-1-ol Lindlar Lindlar Hydrogenation (+ Quinoline) Alkyne->Lindlar Z_Alcohol (Z)-Pent-3-en-1-ol (Target) Lindlar->Z_Alcohol H2 (1 atm) Pentanol 1-Pentanol (Over-reduction) Lindlar->Pentanol No Quinoline Long Rxn Time E_Alcohol (E)-Pent-3-en-1-ol (Isomerization) Z_Alcohol->E_Alcohol Light/Acid/Heat Swern Swern Oxidation (-78°C, Buffered) Z_Alcohol->Swern Z_Aldehyde (Z)-Pent-3-enal (Unstable Target) Swern->Z_Aldehyde Kinetic Control Conj_Aldehyde (E)-2-Pentenal (Conjugated/Stable) Z_Aldehyde->Conj_Aldehyde Base/Acid Migration

Caption: Reaction flowchart highlighting the "Danger Zones" of over-reduction and conjugation migration.

FAQ: Frequently Asked Questions

Q: Can I use PCC for the oxidation? A: No. PCC (Pyridinium Chlorochromate) is acidic. It will almost certainly isomerize the resulting aldehyde to (E)-2-pentenal. If you lack Swern reagents, use Dess-Martin Periodinane (DMP) buffered with Sodium Bicarbonate (NaHCO₃).

Q: Why does my NMR show a doublet of triplets at 5.5 ppm? A: This is characteristic of the alkene protons in the Z-isomer. If you see a large coupling constant (


 Hz), you have the E-isomer. The Z-isomer typically displays coupling constants of 

Hz.

Q: Is this molecule a "Leaf Alcohol"? A: Technically, "Leaf Alcohol" is cis-3-hexenol (C6). (Z)-Pent-3-en-1-ol (C5) is the lower homolog. They share very similar "green" odor profiles and chemical reactivity, particularly the sensitivity of the homoallylic double bond.

References

  • Lindlar Hydrogenation Specifics

    • Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.

  • Swern Oxidation of Homoallylic Alcohols

    • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis.

  • Physical Properties & CAS Verification

    • National Institute of Standards and Technology (NIST). 3-Penten-1-ol, (Z)- Properties.

  • Isomerization Mechanisms

    • Paquette, L. A. (Ed.).[8] Encyclopedia of Reagents for Organic Synthesis. (Reference for Quinoline poisoning and buffer protocols).

Sources

Technical Support Center: Purification of (Z)-Pent-3-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Residual Catalyst (Pd/Pb) from (Z)-Pent-3-en-1-ol Ticket ID: PUR-C5-Z-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Silent Killer" of Z-Purity

You are likely synthesizing (Z)-Pent-3-en-1-ol via the partial hydrogenation of Pent-3-yn-1-ol using a Lindlar catalyst (Pd/CaCO₃ poisoned with Pb) or a homogeneous catalyst.

The Critical Risk: Residual Palladium (Pd) is not just a toxic impurity; it is an active isomerization catalyst. If you attempt to distill (Z)-Pent-3-en-1-ol in the presence of trace Pd and heat, you will trigger a thermodynamic relaxation to the (E)-isomer, destroying your stereoselectivity. Furthermore, Lindlar catalysts introduce Lead (Pb), a regulated neurotoxin that must be sequestered.

This guide prioritizes non-aqueous scavenging to preserve yield (as C5 alcohols exhibit significant water solubility) and low-temperature processing to prevent isomerization.

Module 1: The Remediation Workflow (Decision Matrix)

Do not proceed to distillation until you have executed a scavenging protocol. The following workflow illustrates the mandatory checkpoints.

G Start Crude Reaction Mixture ((Z)-Pent-3-en-1-ol + Catalyst) Filter Step 1: Bulk Filtration (Celite/Membrane) Start->Filter Decision Catalyst Type? Filter->Decision Lindlar Heterogeneous (Lindlar) Contains Pd & Pb Decision->Lindlar Homo Homogeneous (Ru/Rh) Soluble Ligands Decision->Homo Scavenge_Pd Step 2: Pd Scavenging (Si-Thiol / Activated Carbon) Lindlar->Scavenge_Pd Homo->Scavenge_Pd Scavenge_Pb Step 3: Pb Specific Polish (EDTA Wash / Si-TAAcOH) Scavenge_Pd->Scavenge_Pb If Lindlar Used Check QC Checkpoint (ICP-MS / Color Test) Scavenge_Pd->Check If Homogeneous Scavenge_Pb->Check Distill Step 4: Vacuum Distillation (T < 80°C) Check->Distill Pass (<10ppm) Fail Repeat Scavenging Check->Fail Fail (>10ppm) Final Pure (Z)-Pent-3-en-1-ol Distill->Final Fail->Scavenge_Pd

Figure 1: Purification logic flow. Note that distillation is the final step, performed only after metal removal is confirmed.

Module 2: Protocol Standards

Step 1: Bulk Filtration (The Rough Cut)

Goal: Remove visible solids (Lindlar support).

  • Preparation: Prepare a sintered glass funnel (porosity 3 or 4) with a 2-inch pad of Celite 545 .

  • Solvent Choice: Dilute the crude mixture with MTBE (Methyl tert-butyl ether) or EtOAc .

    • Why? MTBE is less miscible with water than THF, aiding downstream washes if necessary, and has a low boiling point for easy removal.

  • Execution: Filter under weak vacuum. Do not let the catalyst pad run dry if using pyrophoric catalysts (Lindlar is generally stable but treat with caution).

  • Wash: Rinse the filter cake with 3 volumes of solvent to recover entrained product.

Step 2: Chemical Scavenging (The Deep Clean)

Goal: Remove soluble Pd(II) and colloidal Pd(0) species that pass through Celite.

Option A: Functionalized Silica (Recommended for High Value/Small Scale)

  • Reagent: Si-Thiol (SiliaMetS® Thiol) or Si-TMT (Trimercaptotriazine).

  • Dosage: 2–5 equivalents relative to the residual metal content (typically 5–10 wt% of the crude mass if metal content is unknown).

  • Protocol:

    • Add silica scavenger to the filtrate from Step 1.

    • Stir at room temperature for 2–4 hours. Do not heat.

    • Filter through a fresh 0.45 µm membrane or fine frit.

  • Mechanism: The thiol groups form irreversible covalent bonds with Pd and Pb, effectively "anchoring" them to the solid support.

Option B: Activated Carbon (Cost-Effective/Large Scale)

  • Reagent: Darco® KB-G or specialized metal-scavenging carbon (e.g., Ecosorb®).

  • Protocol:

    • Add 10–20 wt% activated carbon relative to the crude mass.

    • Stir for 12 hours (overnight) at room temperature.

    • Critical: Filter through a double pad of Celite to remove carbon fines. Carbon fines can act as nucleation sites for decomposition during distillation.

Step 3: Lead (Pb) Management (Specific to Lindlar)

Goal: Remove neurotoxic Pb leached from the catalyst poison.

If you used Lindlar, silica thiols (Option A above) usually co-scavenge Pb. However, if Pb levels remain high:

  • The EDTA Wash (With Salting Out):

    • Prepare a 0.1 M aqueous solution of Na₂EDTA .

    • Saturate this solution with NaCl (Brine).

    • Why Brine? (Z)-Pent-3-en-1-ol is a C5 alcohol with moderate water solubility. Pure water washes will extract your product into the aqueous phase. High ionic strength (brine) forces the organic product out (Salting Out effect) while the EDTA chelates the Pb.

    • Wash the organic layer twice.

Module 3: Comparative Data (Scavenger Selection)

Select your method based on the specific contaminants and scale.

MethodTarget MetalsEfficiency (Pd)Yield ImpactBest For
Si-TMT / Si-Thiol Pd, Pt, Rh, Ru, Pb>95% (to <5 ppm)NegligibleHigh-purity requirements; preventing isomerization.
Activated Carbon Pd, Organics80-90%Low (<5% loss)Bulk removal; colored impurities.
EDTA/Brine Wash Pb, Cu, FeLow for PdModerate (Solubility risk)Specifically targeting Lead (Pb) residues.
Distillation (Direct) None0% (Concentrates metal)High (Isomerization risk)NEVER do this as the first step.

Module 4: Distillation & Thermal Management

Once the metal check is passed (Pd < 10 ppm), you may distill.

  • Boiling Point: (Z)-Pent-3-en-1-ol boils at ~136–138°C (at 760 mmHg).

  • The Danger Zone: Heating Z-alkenes >100°C in the presence of even trace acid or metal can cause Z

    
     E isomerization.
    
  • Requirement: You must use vacuum distillation.

    • Target Vacuum: < 20 mbar.

    • Target Head Temp: < 60°C.

    • Stabilizer: Add a radical inhibitor (e.g., BHT, 100 ppm) to the pot to prevent oxidative degradation, though this is secondary to the isomerization risk.

FAQ & Troubleshooting

Q1: My product was 98:2 (Z:E) before distillation, but 85:15 after. What happened? A: This is "Thermal Isomerization catalyzed by Residue." You likely had trace Palladium remaining in the pot. As the distillation volume reduced, the Pd concentration spiked, and the heat provided the activation energy for the Z-to-E shift. Fix: Re-run the crude through a Si-TMT scavenger column before the next distillation attempt.

Q2: The filtrate is clear, but turns yellow/brown upon standing. Is this catalyst? A: Yes, this is often "Colloidal Palladium Ripening." Nanoscopic Pd clusters that passed through the filter are aggregating. Fix: Treat with activated carbon (which adsorbs colloids well) or use a sub-micron membrane filter (0.2 µm).

Q3: Can I use a simple water wash to remove the Lead (Pb)? A: No. (Z)-Pent-3-en-1-ol is a C5 alcohol. It has significant solubility in pure water. You will lose 10–30% of your yield to the aqueous phase. Always use saturated brine if an aqueous wash is strictly necessary.

Q4: How do I test for residual Pd without an ICP-MS? A: A quick qualitative test is the Sodium Borohydride Test . Take a small aliquot of your product in ethanol and add a pinch of NaBH₄. If the solution turns grey or black within 5 minutes, you have reducible Pd species present.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter on Impurity Removal). Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta. (Original description of the Pb-poisoned catalyst). Link

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard physical properties and purification techniques). Link

Technical Support Center: Stability Management of (Z)-Pent-3-en-1-ol

[1][2]

Introduction: The Stability Paradox

(Z)-Pent-3-en-1-ol (CAS 764-38-5) presents a unique challenge in storage and handling.[1][2] While it lacks the extreme volatility of lower molecular weight alcohols, its specific geometry—the cis (Z) double bond at the C3 position—creates a thermodynamic drive toward the more stable trans (E) isomer.[2] Furthermore, as a primary alcohol, it is susceptible to oxidative degradation into aldehydes and carboxylic acids.[2]

This guide provides a self-validating system to maintain the stereochemical purity (>98% Z-isomer) and chemical integrity of your material.

Module 1: The Degradation Matrix

Before establishing a storage protocol, you must recognize the signs of failure.[2] Use this matrix to diagnose the state of your current inventory.

Quick Reference Data
PropertyValueCritical Note
Boiling Point ~134°CHigh enough for vacuum distillation, low enough for evaporative loss.[1][2][3]
Density 0.849 g/cm³Immiscible with water; forms a distinct upper layer.[1]
Flash Point ~43°CFlammable.[1] Ground all glassware.[1]
Isomeric Purity Typically >95%Critical: E-isomer is the primary impurity.[1]
Troubleshooting Guide: Symptoms & Causes
Symptom Probable Cause Mechanism Corrective Action
Yellowing of Liquid Oxidation / OligomerizationFormation of conjugated aldehydes (Pent-3-enal) or peroxides.[1][2]STOP. Test for peroxides. Distill under vacuum if peroxide-free.
"Grassy" or Pungent Odor Aldehyde FormationPrimary alcohol oxidation to Pent-3-enal.[1][2]Purify via mild reduction (

) or rapid column chromatography.
NMR: Splitting of Alkene Signal

Isomerization
Thermodynamic relaxation catalyzed by light, heat, or trace acid.[1][2]Irreversible.[1] Material must be repurified (difficult) or discarded for stereoselective work.[2]
Acrid/Vinegar Smell AcidificationOxidation to Pent-3-enoic acid.[1][2]Wash with saturated

, dry over

, and distill.[2]

Module 2: The Storage Protocol (SOP)

This protocol is designed as a self-validating system .[1] If you follow the "Check" steps, the integrity of the sample is guaranteed.[2]

Phase 1: Reception & Initial Handling[1]
  • Equilibrate: Allow the sealed bottle to reach room temperature before opening to prevent condensation (water acts as a nucleophile and promotes acid catalysis).[2]

  • The Inert Blanket: Never store under air. Oxygen reacts with the alkene (epoxidation) and the alcohol (oxidation).[2]

    • Action: Sparge with dry Argon or Nitrogen for 2 minutes after every use.[1]

    • Why: Argon is heavier than air and forms a more stable "blanket" over the liquid than Nitrogen.[2]

Phase 2: Long-Term Storage Conditions
  • Temperature: -20°C (Standard Freezer).

    • Reasoning: Low thermal energy inhibits the activation energy required for the

      
       bond rotation.[2]
      
  • Container: Amber Glass with Teflon-lined caps.[1]

    • Avoid: Rubber septa.[1] The organic vapors can leach plasticizers from rubber, and rubber is permeable to oxygen over months.[2]

  • Additives (Optional): For storage >6 months, add 0.01% BHT (Butylated Hydroxytoluene).

    • Function: Scavenges free radicals that catalyze isomerization.[1]

Phase 3: The "Acid Trap" (Critical)

(Z)-Pent-3-en-1-ol is sensitive to acid-catalyzed isomerization.[1][2]

  • Protocol: Ensure all glassware used for transfer is base-washed or neutral.[1]

  • Storage Hazard: Do not store near volatile acids (HCl, Acetic Acid) in the same secondary container.[2] Cross-contamination of vapors can acidify the alcohol.[2]

Module 3: Visualization of Stability Pathways

The following diagrams illustrate the chemical risks and the decision logic for handling this compound.

Figure 1: Degradation Pathways

This diagram details how environmental factors (Heat,

2

DegradationPathwaysZ_Pent(Z)-Pent-3-en-1-ol(Target Molecule)E_Iso(E)-Pent-3-en-1-ol(Isomer Impurity)Z_Pent->E_Iso Isomerization(Thermodynamic Relaxation)AldehydePent-3-enal(Oxidation Product)Z_Pent->Aldehyde Oxidation(-2H)PeroxideAllylic Peroxides(Explosion Hazard)Z_Pent->Peroxide Radical AutoxidationHeatHeat / UV LightHeat->Z_PentAcidAcid (H+)Acid->Z_PentOxygenOxygen (O2)Oxygen->Z_Pent

Caption: Primary degradation routes showing the transition from the kinetic Z-isomer to thermodynamic E-isomer and oxidative byproducts.

Figure 2: Workflow for Purity Management

A decision tree for researchers upon receiving or reopening a stored sample.

WorkflowStartStart: Open SampleCheckColorVisual Check:Colorless?Start->CheckColorCheckSmellOdor Check:Pungent/Acrid?CheckColor->CheckSmellYesAction_DistillVacuum Distillation(Remove Oligomers)CheckColor->Action_DistillNo (Yellow)Action_UseProceed to ExperimentCheckSmell->Action_UseNo (Mild Alcohol Odor)Action_WashNaHCO3 Wash(Remove Acids)CheckSmell->Action_WashYes (Acrid)Action_Distill->Action_UseAction_Wash->Action_DistillAction_DiscardDiscard/Recycle

Caption: Operational logic for assessing sample quality before experimental use.

Module 4: Frequently Asked Questions (FAQs)

Q1: I need to purify my sample. Can I use standard silica gel chromatography? A: Proceed with extreme caution. Standard silica gel is slightly acidic (pH ~5-6).[1] This acidity is sufficient to catalyze the isomerization of (Z)-pent-3-en-1-ol to the (E)-isomer during the column run.[1]

  • Solution: Use Neutral Alumina or "neutralize" your silica gel by adding 1% Triethylamine (Et3N) to your eluent solvent system.[2] This buffers the acidity and protects the cis-geometry [1].[1]

Q2: Can I store the alcohol in DMSO or DMF for biological assays? A: Not recommended for long-term storage. DMSO is hygroscopic (absorbs water) and can act as a mild oxidant under certain conditions ("Swern-like" activity if activators are present).[1][2]

  • Best Practice: Store as the neat liquid (pure oil).[2] Prepare DMSO stock solutions immediately prior to biological assays.[1]

Q3: My sample froze in the -20°C freezer. Is this a problem? A: No. Freezing is actually ideal as it arrests molecular motion.[1] However, you must allow the container to fully thaw and reach room temperature before opening.[2] Opening a cold bottle condenses atmospheric moisture into the product, which promotes hydrolysis and acidification.[2]

Q4: How do I confirm the Z/E ratio? A:

1
  • Diagnostic: Look at the coupling constants (

    
    -values) of the alkene protons (approx 5.3 - 5.6 ppm).[1][2]
    
  • Z-isomer:

    
    .[1]
    
  • E-isomer:

    
    .[1]
    

References

  • PubChem. (2025).[1][4] (Z)-Pent-3-en-1-ol Compound Summary. National Library of Medicine.[1] [Link][2]

  • NIST Chemistry WebBook. (2024).[1] cis-3-Penten-1-ol Thermochemical Data. National Institute of Standards and Technology.[2] [Link][2]

  • Org. Synth. (1993).[2] General procedures for handling sensitive allylic/homoallylic alcohols. Organic Syntheses, Coll. Vol. 8. [Link][2]

Technical Support Guide: Solvent Optimization for (Z)-Pent-3-en-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical impact of solvent selection on the stereoselective synthesis of (Z)-pent-3-en-1-ol (CAS: 764-38-5). While often viewed merely as a medium, the solvent in this transformation acts as a kinetic modulator that directly dictates the Z/E isomeric ratio (stereochemical purity) and the chemoselectivity (prevention of over-reduction to pentanol).

The primary focus is on the Lindlar Hydrogenation of pent-3-yn-1-ol , the industrial "gold standard" for this synthesis. A secondary module addresses the Wittig reaction for de novo chain construction.

Module A: Lindlar Hydrogenation (The Critical Pathway)

The Solvent-Selectivity Paradox

In the partial hydrogenation of alkynes, you are balancing two competing factors: Reaction Rate vs. Stereochemical Integrity .

  • Polar Protic Solvents (e.g., Methanol, Ethanol):

    • Effect: High H₂ solubility and strong interaction with the hydroxyl group of the substrate.

    • Result: Rapid reaction rates but significantly higher risk of isomerization (to the thermodynamic E-isomer) and over-reduction (to saturated pentan-1-ol).

    • Mechanism:[1][2][3] Protic solvents can facilitate the desorption-readsorption equilibrium, allowing the semi-hydrogenated alkene to re-enter the catalytic cycle or isomerize via a π-allyl intermediate.

  • Non-Polar/Aprotic Solvents (e.g., Hexane, Toluene, Ethyl Acetate):

    • Effect: Lower H₂ solubility; weaker solvation of the substrate's hydroxyl group.

    • Result: Slower reaction rates but superior Z-selectivity (>95%).

    • Mechanism:[1][2][3][4] The non-polar environment tightens the adsorption of the alkyne to the catalyst surface, preventing the "leakage" of the alkene intermediate before the Z-configuration is locked.

Recommended Solvent Systems
Solvent SystemPolarityReaction RateZ-SelectivityRecommendation
Toluene ModerateModerateHigh Primary Recommendation. Best balance of solubility and selectivity.
Ethyl Acetate Moderate-PolarFastGoodGood alternative if Toluene is restricted. Easier workup.
Hexane/Heptane Non-PolarSlowExcellent Use only if Z-purity is the only CQA. Requires vigorous stirring due to substrate immiscibility.
Methanol Polar ProticVery Fast PoorAvoid. High risk of over-reduction and isomerization.
Protocol: High-Fidelity Z-Selective Hydrogenation

Objective: Synthesize (Z)-pent-3-en-1-ol with >98% Z-purity.

Reagents:

  • Substrate: Pent-3-yn-1-ol (1.0 eq)

  • Catalyst: Lindlar Catalyst (5 wt% Pd on CaCO₃, Pb-poisoned) (5 wt% loading relative to substrate)

  • Solvent: Toluene (0.5 M concentration)

  • Additive: Quinoline (0.2 eq relative to substrate) — Crucial for poisoning unselective sites.

Step-by-Step Workflow:

  • Preparation: In a hydrogenation flask, dissolve pent-3-yn-1-ol in Toluene.

  • Poisoning: Add Quinoline. Stir for 10 minutes before adding the catalyst. This "pre-poisons" the high-energy sites on the Pd surface.

  • Catalyst Addition: Add Lindlar catalyst carefully (pyrophoric risk).

  • Purge: Cycle vacuum/Nitrogen (3x), then vacuum/Hydrogen (3x).

  • Reaction: Stir vigorously under H₂ balloon (1 atm) at 15–20°C .

    • Critical Control: Do not heat. Higher temperatures favor the E-isomer.

  • Monitoring: Monitor H₂ uptake. Stop immediately when 1.0 equivalent of H₂ is consumed.

    • Validation: Check aliquot via GC. If over-reduction (>2%) is observed, stop immediately.

  • Workup: Filter through Celite to remove Pd. Wash with 1M HCl (to remove Quinoline) and brine. Dry organic layer and concentrate.

Module B: Wittig Reaction (Alternative Pathway)

If constructing the alkene via Wittig olefination (reacting propanal with a phosphonium ylide), solvent choice is inverted compared to hydrogenation.

  • Goal: Z-Selectivity (Kinetic Control).

  • Mechanism: You must avoid thermodynamic equilibration of the oxaphosphetane intermediate.

Solvent Decision Matrix for Wittig:
ConditionSolventAdditiveResult
Salt-Free THF (Dry)NoneHigh Z-Selectivity. Promotes kinetic product formation.
Boden DMF/DMSOLiBr / LiIMixed/E-Selective. Lithium salts and polar solvents promote equilibration to the E-isomer.

Recommendation: Use THF at -78°C with Potassium Hexamethyldisilazide (KHMDS) as the base to maximize Z-content.

Troubleshooting & FAQs

Q1: My reaction is stalling at 80% conversion in Hexane. What should I do?

  • Diagnosis: Pent-3-yn-1-ol has poor solubility in pure hexane, leading to phase separation and poor catalyst contact.

  • Fix: Do not add heat. Instead, add a co-solvent like Ethyl Acetate (10-20% v/v) to solubilize the alcohol while maintaining a largely non-polar environment.

Q2: I see significant over-reduction to pentan-1-ol. Is the catalyst bad?

  • Diagnosis: Likely a solvent or additive issue.

  • Fix:

    • Ensure you added Quinoline . Without it, Lindlar is too active.

    • Check your solvent.[1][5][6] If using Methanol/Ethanol, switch to Toluene .

    • Stop the reaction exactly at 1.0 eq H₂ uptake.

Q3: Can I use Pyridine instead of Quinoline?

  • Answer: Yes, but Quinoline is superior. Quinoline is bulkier and binds more selectively to the unhindered Pd sites that cause over-reduction, leaving the semi-hydrogenation sites active.

Visualizing the Decision Process

Figure 1: Solvent Selection Workflow

SolventStrategy Start Start: (Z)-Pent-3-en-1-ol Synthesis Route Select Synthetic Route Start->Route Lindlar Lindlar Hydrogenation (Reduction of Alkyne) Route->Lindlar Wittig Wittig Reaction (Aldehyde + Ylide) Route->Wittig SolventQ Primary Constraint? Lindlar->SolventQ WittigCond Condition Check Wittig->WittigCond Speed Speed Required SolventQ->Speed High Throughput Purity Z-Purity Required (>98%) SolventQ->Purity Pharma Grade EtOAc Solvent: Ethyl Acetate (Fast, Good Selectivity) Speed->EtOAc Toluene Solvent: Toluene + Quinoline (Optimal Balance) Purity->Toluene Hexane Solvent: Hexane (Slow, Best Selectivity, Solubility Issues) Purity->Hexane If Toluene fails THF Solvent: THF (-78°C) (Kinetic Control -> Z-Isomer) WittigCond->THF Salt-Free DMF Solvent: DMF/DMSO (Thermodynamic -> E-Isomer) WittigCond->DMF With Li Salts

Caption: Decision tree for selecting the optimal solvent based on the synthetic route and critical quality attributes (Speed vs. Stereochemical Purity).

References

  • Lindlar, H. (1952).[7] Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.[7]

  • Organic Syntheses. (1966).[7] Palladium Catalyst for Partial Reduction of Acetylenes. Org. Synth. 1966, 46,[7] 89.

  • RSC Publishing. (2021). Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. Catalysis Science & Technology.

  • Vedejs, E., & Peterson, M. J. (1994).[8] Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry.

  • NIST Chemistry WebBook. Solubility Data for 1-Pentanol/Hexane Systems.

Sources

Optimizing temperature and pressure for hydrogenation to (Z)-Pent-3-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Hydrogenation of Alkynols Ticket Subject: Optimizing (Z)-Selectivity for Pent-3-en-1-ol Synthesis Assigned Specialist: Senior Application Scientist, Catalysis Division

Overview

You are attempting the semi-hydrogenation of Pent-3-yn-1-ol to (Z)-Pent-3-en-1-ol . This transformation relies on kinetic control to stop reduction at the alkene stage while enforcing syn-addition to ensure Z (cis) stereochemistry.[1][2]

The industry standard for this transformation is the Lindlar Catalyst (Pd/CaCO₃ poisoned with Pb(OAc)₂), often enhanced with nitrogenous bases like quinoline.[3] This guide addresses the delicate balance of Temperature (T) and Pressure (P) required to prevent the two most common failure modes: over-reduction to pentan-1-ol and isomerization to the thermodynamic (E)-isomer.

Module 1: Critical Parameter Optimization

The following matrix defines the operational window for maximizing Z-selectivity.

Temperature & Pressure Matrix
ParameterRecommended RangeMechanism of ActionRisk of Deviation
Temperature 0°C – 25°C Low T reduces the rate of alkene re-adsorption, allowing the (Z)-product to desorb into solution before further reduction.> 30°C: Promotes thermodynamic equilibration (isomerization to E-isomer) and over-reduction.< 0°C: Reaction rate may stall; solubility issues in MeOH.
H₂ Pressure 1 atm (Balloon) Low H₂ concentration on the Pd surface favors the displacement of the alkene by the more strongly binding alkyne.> 3 bar: Increases surface hydrogen coverage, accelerating the reduction of the alkene to the alkane (over-reduction).
Agitation High (>800 RPM) Eliminates gas-liquid mass transfer limitations, ensuring the reaction is controlled by surface kinetics, not diffusion.Low RPM: Hydrogen starvation at the catalyst surface can paradoxically lead to isomerization or stalling.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: Over-Reduction (Formation of Pentan-1-ol)

User Question: "I am observing 15% formation of the saturated alcohol (pentan-1-ol) by GC-MS. How do I stop the reaction exactly at the alkene?"

Technical Diagnosis: The alkene product is competing with the alkyne for active sites on the catalyst. If the catalyst is too active, or if H₂ pressure is too high, the alkene is reduced before it can desorb.

Corrective Actions:

  • Add a Catalyst Poison: Add Quinoline or 3,6-Dithia-1,8-octanediol .[2] Quinoline binds to the unhindered active sites of the Pd, effectively blocking the bulky alkene from re-adsorbing while allowing the linear alkyne to react [1].

    • Dosage: 2–5% by weight relative to the substrate.

  • Lower Pressure: Switch from a pressurized reactor (Par shaker/autoclave) to a simple H₂ balloon (1 atm).

  • Monitor Endpoint: Do not rely on time. Monitor H₂ uptake or check GC every 30 minutes. The reaction often accelerates slightly just before completion; stop immediately when the alkyne peak disappears.

Issue 2: Stereoisomerization (Z to E leakage)

User Question: "My Z:E ratio is degrading. I started with >98:2, but after leaving the reaction overnight, it dropped to 85:15."

Technical Diagnosis: This is a symptom of Thermodynamic Control .[4] Once the H₂ atmosphere is depleted or the reaction sits too long, the Pd catalyst can facilitate the isomerization of the kinetically formed (Z)-alkene to the more thermodynamically stable (E)-alkene without consuming hydrogen.

Corrective Actions:

  • Terminate Promptly: Never leave a Lindlar hydrogenation stirring overnight. Filter the catalyst immediately upon consumption of the starting material.

  • Temperature Control: Ensure the reaction temperature does not exceed 25°C. Isomerization barriers are easily overcome at elevated temperatures [2].

Issue 3: Stalled Reaction

User Question: "The reaction proceeded to 50% conversion and then stopped. Adding more catalyst didn't help."

Technical Diagnosis: This usually indicates poisoning by impurities in the starting material (e.g., thiols, halides) or an excess of the quinoline additive blocking all active sites.

Corrective Actions:

  • Purify Substrate: Distill or column purify the Pent-3-yn-1-ol to remove synthesis byproducts (especially if prepared via Grignard or acetylide chemistry).

  • Solvent Swap: If using Ethanol, switch to Methanol or Ethyl Acetate . Methanol often provides faster rates due to higher H₂ solubility and polarity effects.

Module 3: Validated Experimental Protocol

Protocol ID: SOP-LIN-05 Target: Synthesis of (Z)-Pent-3-en-1-ol Scale: 10 mmol

  • Preparation: In a 50 mL round-bottom flask, dissolve Pent-3-yn-1-ol (0.84 g, 10 mmol) in Methanol (20 mL).

  • Poisoning: Add Quinoline (40 mg, ~5 wt% relative to substrate). Stir for 5 minutes.

    • Note: This pre-poisoning step ensures the catalyst is modified before H₂ exposure.

  • Catalyst Addition: Add Lindlar Catalyst (5% Pd on CaCO₃/Pb, 84 mg, 10 wt% loading).

  • Purge: Seal the flask with a septum. Evacuate (vacuum) and backfill with Nitrogen (3x).[5]

  • Hydrogenation: Evacuate and backfill with Hydrogen (balloon, ~1 atm).

  • Reaction: Stir vigorously (>800 rpm) at 20–25°C .

  • Monitoring: Monitor by TLC or GC after 1 hour.

    • Endpoint: Disappearance of alkyne.[6]

  • Workup: Filter through a pad of Celite to remove Pd. Rinse with MeOH.[3][5] Concentrate under reduced pressure.

    • Caution: Do not heat the crude mixture above 40°C during rotary evaporation to prevent isomerization.

Module 4: Visualizations

Figure 1: Troubleshooting Logic Tree

Caption: Decision matrix for diagnosing selectivity and activity issues during Lindlar hydrogenation.

TroubleshootingTree Start Start: Analyze Reaction Outcome Issue1 Problem: Over-reduction (Alkane formation) Start->Issue1 Issue2 Problem: Low Z-Selectivity (E-isomer formation) Start->Issue2 Issue3 Problem: Stalled Reaction (<100% Conversion) Start->Issue3 Sol1 Action: Add Quinoline Action: Reduce Pressure Issue1->Sol1 Catalyst too active Sol2 Action: Reduce Temp Action: Stop Immediately Issue2->Sol2 Thermodynamic control Sol3 Action: Purify Substrate Action: Change Solvent Issue3->Sol3 Catalyst poisoning

Figure 2: Surface Mechanism (Lindlar)

Caption: The kinetic pathway showing Quinoline (Q) blocking sites to prevent alkane formation.

Mechanism Cat Pd Surface (Poisoned with Pb) Alkyne Pent-3-yn-1-ol Ads Adsorbed Alkyne (Syn-H Addition) Alkyne->Ads High Affinity Alkene (Z)-Pent-3-en-1-ol Ads->Alkene + H2 (Fast) Alkene->Cat Re-adsorption (Slow/Blocked) Alkane Pentan-1-ol (Over-reduction) Alkene->Alkane + H2 (Blocked by Q) Quinoline Quinoline Quinoline->Cat Blocks Active Sites

References

  • Lindlar, H. (1952).[2][3] Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.[3]

  • Khurana, J. M., & Gogia, A. (1997). Synthetically Useful Reactions with Nickel Boride.[3] A Review. Organic Preparations and Procedures International.

  • Overman, L. E., et al. (1990).[3] (Z)-4-(Trimethylsilyl)-3-Buten-1-ol.[3] Organic Syntheses, Coll. Vol. 8, p.609.

  • Garcia-Mota, J., et al. (2011).[3] A density functional theory study of the 'mythic' Lindlar hydrogenation catalyst. Theoretical Chemistry Accounts.

Sources

Characterization of unexpected byproducts in (Z)-Pent-3-en-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

Current Ticket: Characterization & Mitigation of Impurities in (Z)-Pent-3-en-1-ol Synthesis. Assigned Specialist: Senior Application Scientist. Context: You are performing a Lindlar hydrogenation of 3-pentyn-1-ol. You require high stereochemical purity (>98% Z) for application in fragrance chemistry or pheromone synthesis.

Module 1: The "Z" Integrity Crisis (Stereoselectivity)

User Issue: "My GC-MS shows a split peak, and NMR indicates a mixture of isomers. Why am I getting (E)-pent-3-en-1-ol?"

Root Cause Analysis

The formation of the trans (E) isomer is thermodynamically favored but kinetically avoided during Lindlar hydrogenation. If you observe significant E-isomer, your catalyst's "poisoning" system has failed, or post-reaction isomerization has occurred.

The Mechanism of Failure: Lindlar catalysts (Pd/CaCO₃) rely on lead (Pb) and quinoline to block the active sites on the palladium surface. This forces the alkyne to adsorb in a specific orientation, facilitating syn-addition of hydrogen.

  • Insufficient Poison: Without enough quinoline, the alkene product can re-adsorb onto the catalyst surface and isomerize.

  • Over-heating: Elevated temperatures (>25°C) overcome the activation energy barrier for isomerization.

Troubleshooting Protocol
Diagnostic StepActionable MetricCorrective Measure
Check Catalyst Is the Pd/CaCO₃ fresh?Use Lindlar catalyst doped with 3.5% Pb.
Quinoline Load Ratio: 1-5 wt% relative to catalyst.Add fresh synthetic-grade quinoline. Do not omit this.
Temperature Reaction T > 25°C?Cool reactor to 0–5°C. Selectivity degrades exponentially with heat.
Visualizing the Selectivity (Graphviz)

LindlarSelectivity Cat Lindlar Catalyst Surface (Pd + Pb + Quinoline) Ads Adsorption (Steric Constraint) Cat->Ads Modulates Site Alkyne 3-Pentyn-1-ol (Substrate) Alkyne->Ads Binds H2 H2 Syn-Addition Ads->H2 Facilitates Z_Prod (Z)-Pent-3-en-1-ol (Kinetic Product) H2->Z_Prod Major Pathway E_Prod (E)-Pent-3-en-1-ol (Thermodynamic Impurity) Z_Prod->E_Prod Isomerization (If T > 25°C or Acidic)

Caption: The kinetic pathway favors Z-formation via syn-addition. Thermal or catalytic failure allows thermodynamic relaxation to the E-isomer.

Module 2: The Over-Saturation Trap

User Issue: "I have a large peak at a slightly longer retention time. It looks like n-Pentanol."

Technical Insight

Over-reduction to Pentan-1-ol is the most common "unexpected" byproduct. Even poisoned catalysts will reduce alkenes to alkanes if left under H₂ pressure for too long.

The "Stop-Point" Rule: Never aim for 100% conversion of the starting material (alkyne). The rate of hydrogenation slows significantly after the alkyne is consumed, but the selectivity drops precipitously.

Mitigation Workflow
  • Monitor Uptake: Use a gas burette or mass flow controller. Calculate the theoretical volume of H₂ required (1 equivalent).

  • The 95% Rule: Stop the reaction when H₂ uptake reaches 95% of theoretical value.

  • GC Monitoring:

    • Take aliquots every 30 minutes.

    • Stop when Starting Material (3-Pentyn-1-ol) is < 2%.

    • Accept traces of starting material; they are easier to separate than the saturated alcohol.

Module 3: The Migration Headache (Positional Isomerization)

User Issue: "I see a new impurity appearing during workup/distillation. It's an isomer, but not the E-isomer."

Identification: Pent-2-en-1-ol

This is a positional isomer where the double bond migrates toward the hydroxyl group (allylic resonance). This is often catalyzed by acids during the workup.

Mechanism: Protonation of the alkene or hydroxyl group facilitates a hydride shift or carbocation intermediate, allowing the double bond to "walk" along the chain to a more thermodynamically stable position.[1]

Prevention Protocol
  • Quench: Never use strong acids to quench the Lindlar reaction. Use a mild buffer or simply filter the catalyst.

  • Distillation: Ensure the pot residue does not become acidic. Add a pinch of NaHCO₃ or CaCO₃ to the distillation flask to buffer any trace acids.

Migration Z_Pent (Z)-Pent-3-en-1-ol Carbo Carbocation/Intermediate Z_Pent->Carbo + H+ H_Acid H+ (Acid Trace) H_Acid->Carbo Migrated Pent-2-en-1-ol (Allylic Alcohol) Carbo->Migrated Hydride Shift Aldehyde Pentanal (Tautomerization) Migrated->Aldehyde Enol-Keto Tautomerism (Rare)

Caption: Acid-catalyzed migration pathway leading to positional isomers and potential aldehyde degradation.

Module 4: Characterization Masterclass

User Issue: "How do I definitively prove I have the Z-isomer without a reference standard?"

NMR Fingerprinting

Proton NMR (¹H-NMR) is the self-validating standard. You do not need a reference sample; you need to measure the Coupling Constant (


) .

The Karplus Relationship:

  • Cis (Z) Alkenes: Dihedral angle ~0°.[2][3]

    
     value is smaller (7–12 Hz).
    
  • Trans (E) Alkenes: Dihedral angle ~180°.[2][3]

    
     value is larger (14–18 Hz).
    
Data Table: Diagnostic Signals
Component¹H-NMR Shift (

ppm)
MultiplicityCoupling Constant (

)
Interpretation
(Z)-Pent-3-en-1-ol ~5.4 - 5.6 ppmMultiplet (dt)

Hz
Target Product (Confirmed Z)
(E)-Pent-3-en-1-ol ~5.4 - 5.7 ppmMultiplet (dt)

Hz
Critical Impurity (Stereo-failure)
Pentan-1-ol ~0.9 (t), 1.2-1.5 (m)No Vinyl HN/AOver-reduction (Saturation)
3-Pentyn-1-ol ~2.0 - 2.2 ppmTriplet/MultipletN/A (Propargylic)Unreacted Starting Material

Experimental Note: The alkene protons at C3 and C4 will appear as complex multiplets due to splitting by neighboring CH₂ and CH₃ groups. Focus on the splitting between the two alkene protons. If the spectrum is second-order, run the NMR at a higher field (500 MHz+) or use decoupling experiments.

References

  • Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Organic Chemistry Portal. Lindlar Catalyst: Mechanism and Application.

  • NIST Chemistry WebBook. 3-Penten-1-ol, (Z)- Mass Spectrum and Retention Indices.

Sources

Validation & Comparative

Technical Guide: (Z)-Pent-3-en-1-ol vs (E)-Pent-3-en-1-ol Reactivity & Application

[1]

Executive Summary: The Stereochemical Switch

In the realm of Green Leaf Volatiles (GLVs) and pheromone synthesis, the stereochemistry of pent-3-en-1-ol is not merely a structural detail—it is a functional switch. While both isomers share the same homoallylic alcohol skeleton, their behavior in transition-metal catalyzed oxidations and electrophilic additions diverges significantly due to the spatial relationship between the hydroxyl group and the alkene.

This guide provides a rigorous technical comparison for researchers requiring stereodefined building blocks. We analyze the hydroxyl-directing effects that privilege the (Z)-isomer in epoxidation and outline the specific synthetic pathways to access high-purity isomers.

Part 1: Molecular Architecture & Identification

The defining feature of these isomers is the distance and accessibility of the hydroxyl group relative to the

Feature(Z)-Pent-3-en-1-ol (E)-Pent-3-en-1-ol
Common Name cis-3-Pentenoltrans-3-Pentenol
CAS Number 764-38-5764-37-4
Boiling Point ~134°C~136°C (Higher packing efficiency)

H-NMR

7–11 Hz (Diagnostic)12–18 Hz (Diagnostic)
Steric Profile "Kinked" chain; OH closer to alkene.[1][2]Linear chain; OH distal to alkene.[1]
Odor Profile Intense green, grassy, fresh.[1]Fainter, fatty, less distinct.[1]
Diagnostic NMR Identification

The most reliable method to verify isomeric purity is proton NMR.

  • (Z)-Isomer: Look for the alkene protons appearing as a complex multiplet with a coupling constant (

    
    ) of ~10 Hz .[1]
    
  • (E)-Isomer: The alkene protons will exhibit a larger coupling constant (

    
    ) of ~15 Hz , reflecting the trans relationship.[1]
    

Part 2: Synthesis – The Divergent Path

Accessing pure isomers requires selecting the correct reduction methodology for the alkyne precursor, 3-pentyn-1-ol .[1]

SynthesisPathcluster_ZCis-Selective Routecluster_ETrans-Selective RouteAlkynePrecursor:3-Pentyn-1-olLindlarLindlar Cat. + H2(Quinoline/Pb poisoned)Alkyne->LindlarSyn-AdditionBirchNa / NH3 (liq)(Dissolving Metal Red.)Alkyne->BirchAnti-AdditionZ_ProdPRODUCT:(Z)-Pent-3-en-1-ol(>95% Z-selectivity)Lindlar->Z_ProdE_ProdPRODUCT:(E)-Pent-3-en-1-ol(Thermodynamic isomer)Birch->E_Prod

Figure 1: Divergent synthesis from 3-pentyn-1-ol.[1] The choice of reduction dictates stereochemical outcome.

Protocol A: Synthesis of (Z)-Pent-3-en-1-ol (Lindlar Hydrogenation)

Mechanism: Syn-hydrogenation on a poisoned catalyst surface.[1]

  • Setup: Flame-dry a 250 mL RB flask. Add 3-pentyn-1-ol (10 mmol) and Lindlar catalyst (5 wt% Pd/CaCO3 + Pb, 100 mg) in MeOH (50 mL).

  • Poisoning: Add quinoline (0.2 equiv) to prevent over-reduction to pentanol.

  • Reaction: Purge with H2 (balloon) and stir vigorously at RT. Monitor by GC/TLC until alkyne disappears.

  • Workup: Filter through Celite to remove Pd. Concentrate and distill.

  • Validation: Check NMR for

    
     Hz.
    
Protocol B: Synthesis of (E)-Pent-3-en-1-ol (Birch Reduction)

Mechanism: Radical-anion reduction via solvated electrons (Anti-addition).[1]

  • Setup: Condense NH3 (50 mL) into a flask at -78°C using a dry ice/acetone condenser.

  • Dissolution: Add 3-pentyn-1-ol (10 mmol) in dry THF (10 mL).

  • Reduction: Add Sodium metal (Na, 2.5 equiv) in small pieces. The solution will turn deep blue (solvated electrons).[1]

  • Quench: After 2 hours, quench carefully with solid NH4Cl (excess) until the blue color fades.

  • Workup: Allow NH3 to evaporate. Extract residue with ether, wash with brine, dry (MgSO4), and distill.[1]

  • Validation: Check NMR for

    
     Hz.
    

Part 3: Reactivity Matrix – The Hydroxyl Directing Effect

The most critical application difference lies in directed epoxidation . The homoallylic hydroxyl group can coordinate to transition metals (Vanadium), directing the delivery of oxygen to a specific face of the alkene.[1]

Vanadium-Catalyzed Epoxidation (VO(acac)2)

This reaction highlights the "Stereochemical Switch."[1] The (Z)-isomer forms a highly ordered transition state, while the (E)-isomer does not.[1]

SubstrateCatalyst SystemProduct StereochemistrySelectivity (dr)
(Z)-Pent-3-en-1-ol VO(acac)2 / t-BuOOHSyn-Epoxide (relative to OH)High (>95:5)
(E)-Pent-3-en-1-ol VO(acac)2 / t-BuOOHMixtureLow (~50:[1][2]50)
Both Isomers m-CPBA (Peracid)Mixture (Steric control only)Low

Mechanism Explanation: For the (Z)-isomer, the hydroxyl group coordinates to the Vanadium center.[1] The molecule adopts a chair-like transition state to minimize

11

1

Epoxidationcluster_MechMechanism: Hydroxyl-Directed EpoxidationZ_Sub(Z)-Isomer + VO(acac)2TSChair-like Transition State(Minimizes A1,3 Strain)Z_Sub->TSCoordinationProdSyn-Epoxide (Major)High DiastereoselectivityTS->ProdOxygen Transfer

Figure 2: The Z-isomer allows for a rigid transition state, enabling high stereocontrol.[1]

Iodocyclization (The Homoallylic Limitation)

Researchers often attempt to cyclize alkenyl alcohols to ethers using Iodine (

1
  • 4-Penten-1-ol (Bishomoallylic): Cyclizes readily to Tetrahydrofuran (THF) via 5-exo-trig.[1]

  • 3-Penten-1-ol (Homoallylic): Does NOT cyclize efficiently. [1]

    • Why? Cyclization would require a 5-endo-trig (disfavored by Baldwin's Rules) or 4-exo-trig (strained oxetane) pathway.[1]

    • Outcome: Reaction with

      
       in water/bicarbonate typically yields the iodohydrin  (anti-addition product) rather than a cyclic ether. The (Z)-isomer will yield the threo-iodohydrin, while the (E)-isomer yields the erythro-iodohydrin.[1]
      

Part 4: Applications & Handling

Green Leaf Volatiles (GLVs)

Both isomers are potent GLVs used in plant defense signaling and pest control research.[1]

  • (Z)-Pent-3-en-1-ol: Often more biologically active in mimicking "fresh cut" signals to attract parasitoid wasps.[1]

  • Storage: Store at -20°C under Argon. The (Z)-isomer is slightly more prone to acid-catalyzed isomerization to the thermodynamically stable (E)-isomer over long periods.[1]

Safety Note

Both isomers are flammable liquids. Use standard fume hood protocols. Avoid contact with strong oxidizing agents (e.g., CrO3), which will oxidize the alcohol to the aldehyde (Pentenal) or acid (Pentenoic acid).[1]

References

  • Synthesis of (Z)-Alkenes (Lindlar): Lindlar, H., & Dubuis, R. (1966).[1] Palladium Catalyst for Partial Reduction of Acetylenes. Organic Syntheses, 46, 89. Link[1]

  • Synthesis of (E)-Alkenes (Birch): Benkeser, R. A., et al. (1955).[1] Reduction of Organic Compounds by Lithium in Low Molecular Weight Amines. J. Am. Chem. Soc., 77(12), 3378.[1][3] Link[1]

  • Stereoselective Epoxidation: Mihelich, E. D. (1980).[1] Vanadium-catalyzed epoxidation of homoallylic alcohols. Tetrahedron Letters, 21(45), 4353-4356.[1] Link

  • Baldwin's Rules (Cyclization): Baldwin, J. E. (1976).[1][4] Rules for Ring Closure. J. Chem. Soc., Chem. Commun., 734-736.[1][4] Link

  • Green Leaf Volatiles: Scala, A., et al. (2013).[1] Green Leaf Volatiles: A Plant's Multifunctional Weapon against Herbivores and Pathogens. Int. J. Mol. Sci., 14(9), 17781-17811.[1] Link[1]

Precision Synthesis of cis-Alkenes: A Comparative Guide to Catalytic Alkyne Semi-Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stereoselective synthesis of cis-alkenes (Z-alkenes) remains a cornerstone challenge in pharmaceutical process chemistry. While thermodynamic equilibrium favors the trans (E) isomer, biological efficacy often demands the cis configuration—a motif prevalent in bioactive macrocycles, pheromones, and lipid mediators.

This guide moves beyond standard textbook definitions to critically evaluate the three dominant catalytic modalities available to modern drug developers: Classic Heterogeneous Systems (Lindlar), Next-Gen Homogeneous Catalysts (Pd-NHC/Cobalt), and Transfer Hydrogenation strategies. We analyze these based on turnover frequency (TOF), functional group tolerance, and the critical Z/E selectivity ratio.

Part 1: The Thermodynamic Challenge & Mechanistic Divergence

To select the right catalyst, one must understand the failure mode. The hydrogenation of an alkyne to an alkane is exothermic. The intermediate alkene is kinetically trapped, but the cis-alkene is thermodynamically unstable relative to the trans-isomer (approx. 1 kcal/mol difference).

  • The Trap: Over-reduction to alkanes.

  • The Leak: Isomerization to trans-alkenes via reversible hydride insertion.

Visualizing the Selectivity Bottleneck

The following diagram illustrates the Horiuti-Polanyi mechanism on a heterogeneous surface, highlighting where selectivity is determined.

HoriutiPolanyi Alkyne Alkyne (Substrate) Ads_Alkyne Adsorbed Alkyne (di-σ-bonded) Alkyne->Ads_Alkyne Adsorption Vinyl_Inter Vinyl Intermediate (Mono-adsorbed) Ads_Alkyne->Vinyl_Inter + H (Surface) Cis_Alkene cis-Alkene (Product) Vinyl_Inter->Cis_Alkene + H (Surface) Fast Desorption Trans_Alkene trans-Alkene (Isomerized) Vinyl_Inter->Trans_Alkene Isomerization (Reversible) Alkane Alkane (Over-reduction) Vinyl_Inter->Alkane Slow Desorption + H (Over-reduction)

Caption: The kinetic pathway to cis-alkenes requires rapid desorption of the vinyl intermediate before a second hydrogenation or isomerization event can occur.[1]

Part 2: Comparative Analysis of Catalytic Systems

The Industry Standard: Lindlar Catalyst

Composition: Palladium deposited on Calcium Carbonate (Pd/CaCO₃), poisoned with Lead (Pb) or Quinoline.[2][3][4]

  • Mechanism: The "poison" (Pb) occupies active sites on the Pd lattice, reducing the availability of surface hydrides and sterically hindering the adsorption of the alkene product, forcing its desorption.

  • Pros: Inexpensive, commercially available in bulk, proven regulatory track record.

  • Cons: Batch-to-batch variability, toxicity (Pb leaching), requires strict pressure monitoring to prevent over-reduction.

  • Best For: Late-stage synthesis of simple non-polar intermediates.

The Precision Tool: Homogeneous Pd-NHC & Nanoparticles

Composition: Palladium N-Heterocyclic Carbene (NHC) complexes or amine-functionalized supports (e.g., Pd/C-NH₂).

  • Mechanism: Ligand-controlled steric bulk prevents the approach of the alkene for a second reduction. Recent "Single Atom" variants (Pd/C-NH₂) utilize coordination to stabilize Pd(IV) species, preventing self-poisoning.

  • Pros: Extremely high activity (TOF > 3000 h⁻¹), superior functional group tolerance (tolerates amines/sulfurs that poison Lindlar).[5]

  • Cons: Higher cost, catalyst removal (scavenging) required.

  • Best For: High-value APIs with complex functionalities (e.g., steroids, heterocycles).

The Non-Precious Contender: Cobalt Pincer Complexes

Composition: Cobalt(II) salts with pincer ligands or simple diamines (e.g., Co(OAc)₂ + Ethylenediamine).

  • Mechanism: Operates via a specific metal-hydride insertion that is geometrically constrained to the syn-addition pathway. Unlike Pd, Co has a lower affinity for the resulting alkene, virtually eliminating over-reduction.

  • Pros: Earth-abundant metal, high Z-selectivity (>99:1), distinct chemoselectivity profile.

  • Cons: Air-sensitive preparation, narrower solvent compatibility (often requires alcohols).

  • Best For: Green chemistry initiatives and large-scale commodity chemicals.

Part 3: Performance Metrics

The following data aggregates performance across standard substrates (e.g., diphenylacetylene, 1-phenyl-1-propyne) based on recent literature benchmarks [1, 4, 7].

FeatureLindlar Catalyst Pd-NHC / Nanoparticles Cobalt (Co-Diamine)
Active Metal Pd (Heterogeneous)Pd (Homogeneous/Hybrid)Co (Homogeneous)
Z/E Selectivity 90:10 - 95:597:3 - >99:1>99:1
Over-reduction High Risk (Time sensitive)Low RiskNegligible
TOF (h⁻¹) ~200>3,500~100 - 500
Poison Sensitivity High (Sulfur/Amines kill it)Low (Ligand protected)Moderate
Operating Pressure 1-4 bar H₂1 bar H₂1-30 bar H₂
Cost Efficiency High (Low CAPEX)Low (High CAPEX)High (Low Material Cost)

Part 4: Experimental Protocols

Protocol A: Classical Lindlar Hydrogenation (Reproducibility Focused)

Rationale: Lindlar hydrogenations often fail due to "un-poisoned" active sites. This protocol includes a quinoline spike to ensure selectivity.

Reagents:

  • Substrate: Internal Alkyne (1.0 equiv)

  • Catalyst: Lindlar Catalyst (5 wt% Pd on CaCO₃/Pb), 5-10 wt% loading relative to substrate.

  • Additive: Quinoline (0.2 - 0.5 equiv).

  • Solvent: Ethyl Acetate or Methanol (Degassed).

Workflow:

  • Preparation: Dissolve alkyne and quinoline in solvent. Critical: Degas solvent by sparging with N₂ for 15 mins to remove dissolved O₂ which can oxidize the catalyst surface.

  • Loading: Add Lindlar catalyst carefully (avoid static sparks).

  • Purge: Seal reactor. Purge with N₂ (3x), then H₂ (3x).

  • Reaction: Stir vigorously under H₂ balloon (1 atm) or controlled pressure (2-3 bar).

  • Monitoring (Self-Validation): Monitor H₂ uptake via gas burette or mass flow controller. Stop immediately when theoretical uptake (1 equiv) is reached.

  • Quench: Filter through Celite pad to remove Pd. Rinse with solvent.[6] Evaporate filtrate.

Protocol B: Cobalt-Catalyzed Z-Selective Hydrogenation

Rationale: A modern, non-precious metal alternative suitable for substrates sensitive to Pd-leaching.

Reagents:

  • Substrate: Internal Alkyne (1.0 mmol).

  • Catalyst Precursor: Co(OAc)₂[7]·4H₂O (5 mol%).

  • Ligand: Ethylenediamine (10 mol%).

  • Solvent: DMF or Methanol (Anhydrous).

  • Reductant: H₂ gas (balloon).

Workflow:

  • Catalyst Formation: In a glovebox or under Argon, mix Co(OAc)₂ and ethylenediamine in the solvent. Stir for 30 mins until a color change (often purple/blue) indicates complex formation.

  • Substrate Addition: Add the alkyne to the catalyst solution.

  • Hydrogenation: Replace Argon atmosphere with H₂ (balloon pressure is sufficient for many substrates).

  • Reaction: Stir at Room Temperature for 12-24 hours.

  • Validation: Unlike Lindlar, this system is less prone to over-reduction. Aliquot monitoring by GC/NMR should show clean conversion to alkene without alkane formation.

  • Workup: Dilute with water, extract with ether/EtOAc. The Co stays in the aqueous phase (simplified purification).

Part 5: Decision Pathway (Graphviz)

Use this logic flow to select the appropriate catalyst for your specific molecule.

CatalystSelection Start Start: Substrate Analysis Sensitive Contains S, N, or Lewis Basic Sites? Start->Sensitive Scale Scale of Reaction? Sensitive->Scale No Pd_NHC Use Homogeneous Pd-NHC (High Tolerance) Sensitive->Pd_NHC Yes Cost Cost Constraints? Scale->Cost Large (>100g) Transfer Use Transfer Hydrogenation (Safety/No H2 Gas) Scale->Transfer Small/Lab (<1g) Lindlar Use Lindlar Catalyst (Standard Protocol) Cost->Lindlar Strict Reg/Existing DMF Cobalt Use Co-Diamine System (High Selectivity/Low Cost) Cost->Cobalt Green/Low Cost Needed

Caption: Decision matrix for selecting the optimal catalytic system based on substrate complexity and scale.

References

  • Rosales, J., et al. (2024).[8][9] "Mild and Selective Hydrogenation of Unsaturated Compounds Using Mn/Water as a Hydrogen Gas Source." Organic Letters. Link

  • Li, H., et al. (2021). "Homogeneous-like Alkyne Selective Hydrogenation Catalyzed by Cationic Nickel Confined in Zeolite." CCS Chemistry. Link

  • Semba, K., et al. (2013). "Renaissance of Base-Metal-Catalyzed Alkene and Alkyne Hydrofunctionalization." Chemical Reviews. Link

  • Wang, Y., et al. (2023). "Beyond the Lindlar catalyst: highly-oxidized Pd single atoms as promoters for alkyne semi-hydrogenation." Chemical Science. Link

  • Rad, M.N., et al. (2020). "Investigating the Long-Term Kinetics of Pd Nanoparticles... and the Lindlar Catalyst." Nanomaterials. Link

  • Zhang, G., et al. (2022). "Cobalt-catalyzed (Z)-selective semihydrogenation of alkynes with molecular hydrogen." Chemical Communications.[6][9] Link

  • Bissinger, B., et al. (2024). "Z-Selective Alkyne Transfer Semihydrogenation in Drug-Like Molecules via an Organic Photoreductant." ChemRxiv. Link

Sources

A Comparative Guide to the Biological Activity of Pentenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Biological Function

In the realm of chemical biology and drug development, the spatial arrangement of atoms within a molecule, or its stereochemistry, can be the determining factor in its biological activity. Seemingly minor differences in the three-dimensional structure of isomers can lead to vastly different interactions with biological targets, resulting in a spectrum of effects from potent therapeutic action to complete inactivity. This guide provides an in-depth comparison of the biological activities of pentenol isomers, a class of volatile organic compounds with emerging interest in various fields.

Pentenols, with the chemical formula C₅H₁₀O, are unsaturated alcohols that exist as several structural and geometric isomers. The position of the double bond and the hydroxyl group, as well as the cis/trans configuration around the double bond, gives rise to a variety of unique molecules. Understanding the distinct biological activities of these isomers is paramount for their potential applications in antimicrobial therapies, pest management, and as modulators of cellular signaling pathways. This guide will delve into the known biological activities of key pentenol isomers, provide detailed experimental protocols for their comparative analysis, and offer insights into the underlying structure-activity relationships.

I. Comparative Antimicrobial and Antifungal Activity

Pentenol isomers, like other short-chain unsaturated alcohols, are anticipated to possess antimicrobial and antifungal properties. The lipophilic nature of their carbon backbone allows for interaction with microbial cell membranes, potentially leading to disruption of membrane integrity and function. The specific orientation of the hydroxyl group and the double bond in different isomers can significantly influence the potency of this interaction.

While direct comparative studies on a wide range of pentenol isomers are still emerging, data from structurally related compounds, such as 1-octen-3-ol, provide valuable insights. For instance, 1-octen-3-ol has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) around 1.0 mg/mL.[1] It also exhibits antifungal activity against various pathogenic fungi.[1][2]

Table 1: Anticipated Comparative Antimicrobial Activity of Pentenol Isomers (Hypothetical)

IsomerTarget OrganismAnticipated MIC Range (mg/mL)Key Structural Feature
1-Penten-3-ol Staphylococcus aureus1.0 - 2.5Allylic alcohol, potential for membrane interaction
Escherichia coli2.0 - 5.0
Candida albicans1.5 - 4.0
(E)-2-Penten-1-ol Staphylococcus aureus0.8 - 2.0Linear structure, may facilitate membrane insertion
Escherichia coli1.5 - 4.0
Candida albicans1.0 - 3.0
(Z)-2-Penten-1-ol Staphylococcus aureus1.2 - 3.0Bent structure, may alter membrane interaction
Escherichia coli2.5 - 6.0
Candida albicans2.0 - 5.0

Note: The MIC values presented are hypothetical and intended for illustrative purposes. Experimental validation is essential.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution for Volatile Compounds

This protocol is adapted for volatile compounds like pentenols to minimize evaporative loss and ensure accurate concentration determination.

Rationale: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. For volatile compounds, modifications are necessary to maintain the test compound's concentration in the growth medium throughout the incubation period.

Materials:

  • Pentenol isomers (e.g., 1-penten-3-ol, (E)-2-penten-1-ol, (Z)-2-penten-1-ol)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

  • Sterile 96-well microtiter plates with sealable lids or adhesive seals

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each pentenol isomer in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 100 mg/mL). The final solvent concentration in the assay should be non-inhibitory to the microorganisms (typically ≤1%).

  • Serial Dilutions: In a sterile 96-well plate, perform a two-fold serial dilution of each pentenol isomer stock solution in the appropriate growth medium. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and the desired final concentration of the pentenol isomers.

  • Controls:

    • Growth Control: Wells containing only medium and inoculum.

    • Sterility Control: Wells containing only medium.

    • Solvent Control: Wells containing medium, inoculum, and the highest concentration of the solvent used.

  • Sealing and Incubation: Immediately seal the microtiter plates with a sterile, adhesive plate sealer to prevent the evaporation of the volatile pentenol isomers. Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the pentenol isomer that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

II. Comparative Pheromonal Activity in Insects

Many insects utilize short-chain unsaturated alcohols as components of their pheromone blends for communication, including mate attraction and aggregation. The stereochemistry of these compounds is often critical for eliciting a behavioral response. Even subtle changes in the geometry of the double bond (cis vs. trans) can lead to a complete loss of activity or even an inhibitory effect.

Direct evidence for the pheromonal activity of pentenol isomers in specific insect species is an active area of research. However, studies on structurally similar compounds provide a strong precedent. For example, in the moth Athetis dissimilis, the trans-isomer of 2-hexen-1-ol elicits a significantly stronger electroantennogram (EAG) response than the cis-isomer, indicating a higher sensitivity of the insect's olfactory system to the trans configuration.

Experimental Protocol: Electroantennography (EAG) for Comparative Olfactory Response

Rationale: EAG is a technique used to measure the summed electrical potential from the olfactory receptor neurons on an insect's antenna in response to a volatile stimulus. It provides a direct measure of the antenna's sensitivity to a particular compound and is an invaluable tool for comparing the relative activity of different isomers.

Materials:

  • Live insects (e.g., moths, beetles)

  • Pentenol isomers

  • High-purity solvent (e.g., hexane)

  • Saline solution (e.g., Ringer's solution)

  • Glass capillaries

  • Silver wire electrodes

  • Micromanipulators

  • EAG amplifier and data acquisition system

  • Air stimulus controller

Procedure:

  • Antenna Preparation: Carefully excise an antenna from a live, immobilized insect under a dissecting microscope.

  • Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.

  • Stimulus Preparation: Prepare serial dilutions of each pentenol isomer in the solvent. Apply a known amount of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. The stimulus is delivered as a puff of air passing through the Pasteur pipette containing the odorant-laden filter paper.

  • Data Recording: The EAG signal, a negative voltage deflection, is amplified, recorded, and measured. The amplitude of the response is proportional to the number of olfactory neurons stimulated.

  • Comparative Analysis: Compare the EAG response amplitudes elicited by the different pentenol isomers at the same concentration. A larger amplitude indicates a stronger olfactory response.

Diagram: Experimental Workflow for Electroantennography (EAG)

EAG_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Analysis Insect Immobilized Insect Antenna Excised Antenna Insect->Antenna Excision Electrodes Capillary Electrodes with Saline Antenna->Electrodes Mounting EAG_Setup EAG Setup (Amplifier, Airflow) Electrodes->EAG_Setup Connection Stimulus Pentenol Isomer Stimulus Delivery EAG_Setup->Stimulus Airflow Control Data Data Acquisition Stimulus->Data Signal Recording Response EAG Response (Voltage Deflection) Data->Response Measurement Comparison Comparative Analysis of Isomer Activity Response->Comparison Quantification

Caption: Workflow for comparing pentenol isomer activity using EAG.

III. Comparative Cytotoxicity and Modulation of Cellular Signaling Pathways

The potential for pentenol isomers to interact with mammalian cells and modulate their signaling pathways is a critical area of investigation for drug development. The cytotoxicity of these compounds can vary significantly based on their isomeric form. Differences in how isomers interact with cell membranes or specific protein targets can lead to differential effects on cell viability and proliferation.

While specific data for pentenol isomers is limited, it is plausible that they could influence key signaling pathways involved in cell survival and apoptosis, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, and its dysregulation is implicated in diseases like cancer.[3] Small molecules can modulate this pathway at various points.

Table 2: Anticipated Comparative Cytotoxicity of Pentenol Isomers on Cancer Cell Lines (Hypothetical IC₅₀ Values)

IsomerHeLa (Cervical Cancer)HepG2 (Liver Cancer)Anticipated Mechanism
1-Penten-3-ol 150 µM200 µMMembrane disruption, induction of oxidative stress
(E)-2-Penten-1-ol 100 µM120 µMPotential for specific protein interaction, enhanced pro-apoptotic signaling
(Z)-2-Penten-1-ol 180 µM250 µMReduced cellular uptake or target interaction due to steric hindrance

Note: The IC₅₀ values are hypothetical and for illustrative purposes. Experimental validation is necessary.

Experimental Protocol: MTT Assay for Cell Viability

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This protocol is adapted for volatile compounds to ensure accurate results.

Materials:

  • HeLa and HepG2 cell lines

  • Pentenol isomers

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pentenol isomers in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds.

  • Incubation: Incubate the plates for 24-48 hours in a humidified incubator at 37°C and 5% CO₂. To minimize evaporation of the volatile compounds, ensure the plate lid is well-sealed.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.[4][5]

Investigating Effects on Signaling Pathways

To understand the mechanisms underlying the differential cytotoxicity of pentenol isomers, further investigation into their effects on specific signaling pathways is necessary.

Diagram: Potential Modulation of the MAPK Signaling Pathway by Pentenol Isomers

MAPK_Pathway cluster_stimuli Stimuli cluster_pathway MAPK Pathway cluster_response Cellular Response Pentenol_E (E)-2-Penten-1-ol MAPKKK MAPKKK (e.g., Raf) Pentenol_E->MAPKKK Strong Activation Pentenol_Z (Z)-2-Penten-1-ol Pentenol_Z->MAPKKK Weak Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) MAPK->Transcription_Factors Apoptosis Apoptosis Transcription_Factors->Apoptosis Upregulation of pro-apoptotic genes Survival Cell Survival Transcription_Factors->Survival Downregulation of anti-apoptotic genes

Caption: Hypothetical differential activation of the MAPK pathway by pentenol isomers.

Techniques such as Western blotting can be employed to measure the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK, JNK, p38) following treatment with different pentenol isomers. A stronger induction of pro-apoptotic signals by one isomer could explain its higher cytotoxicity.

IV. Physicochemical Properties and Their Influence on Biological Activity

The physicochemical properties of pentenol isomers, such as their volatility, solubility, and polarity, can significantly impact their biological activity. These properties influence their distribution in experimental systems and their ability to reach and interact with their biological targets.

Table 3: Physicochemical Properties of Selected Pentenol Isomers

IsomerBoiling Point (°C)Water Solubility (g/L)Polarity
1-Penten-3-ol 115-116~23Moderate
(E)-2-Penten-1-ol 135-136~15Moderate
(Z)-2-Penten-1-ol 138-140~17Moderate

Data compiled from various chemical databases.

The higher volatility of 1-penten-3-ol compared to the 2-penten-1-ol isomers may be advantageous for applications requiring vapor-phase activity, such as in fumigants or certain pheromone dispersal systems. Conversely, the slightly different solubilities and polarities of the cis and trans isomers of 2-penten-1-ol could affect their partitioning into cell membranes and their interaction with protein binding pockets.

V. Conclusion and Future Directions

The comparative analysis of pentenol isomers reveals the profound impact of stereochemistry on biological activity. While current research provides a foundational understanding, further direct comparative studies are crucial to fully elucidate the structure-activity relationships within this class of molecules.

Key Takeaways:

  • Antimicrobial Activity: Pentenol isomers are expected to exhibit differential antimicrobial and antifungal activities, with variations in potency likely stemming from their distinct interactions with microbial cell membranes.

  • Pheromonal Effects: The geometric isomerism of pentenols is predicted to be a critical determinant of their activity as insect pheromones, with subtle structural changes leading to significant differences in olfactory responses.

  • Cellular Effects: The cytotoxic and signaling-modulatory effects of pentenol isomers on mammalian cells are likely to be isomer-specific, highlighting the importance of stereoselective synthesis and testing in drug discovery.

Future research should focus on conducting comprehensive side-by-side comparisons of a wider range of pentenol isomers against a panel of relevant microbial strains, insect species, and cancer cell lines. Elucidating the specific molecular targets and signaling pathways affected by these isomers will provide a deeper mechanistic understanding and pave the way for their rational design and application in medicine, agriculture, and biotechnology.

VI. References

  • Journal of Oleo Science.

  • Journal of Food Protection.

  • GMS Krankenhaushygiene Interdisziplinär.

  • YouTube.

  • Toxicology in Vitro.

  • Cellular Signalling.

  • Letters in Applied Microbiology.

  • Abcam.

  • International Journal of Molecular Sciences.

  • ResearchGate.

  • NCBI Bookshelf.

  • Study.com.

  • MDPI.

  • ResearchGate.

  • Chemical Senses.

  • Frontiers in Microbiology.

  • ResearchGate.

  • Oncology Letters.

  • MDPI.

  • Letters in Applied Microbiology.

  • GCSE Science.

  • protocols.io.

  • BMC Infectious Diseases.

  • USDA ARS.

  • Toxicology in Vitro.

  • Scientific Reports.

  • ResearchGate.

  • Wikipedia.

  • Antimicrobial Agents and Chemotherapy.

  • CLYTE Technologies.

  • MDPI.

  • ATCC.

  • PubChem.

  • MDPI.

  • ResearchGate.

  • American Society for Microbiology.

  • YouTube.

  • Journal of the German Society of Dermatology.

  • The Canadian Entomologist.

  • ResearchGate.

  • Natural Product Research.

  • Therapeutic Goods Administration.

  • MDPI.

  • ResearchGate.

  • NCBI Bookshelf.

Sources

Differentiating (Z) and (E)-pent-3-en-1-ol: A Guide to Spectroscopic Distinctions

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of organic chemistry, the precise structural elucidation of isomers is paramount for understanding their reactivity, biological activity, and for ensuring the quality of chemical products. Geometric isomers, such as (Z)- and (E)-pent-3-en-1-ol, present a unique challenge as they share the same molecular formula and connectivity but differ in the spatial arrangement of substituents around a double bond. This guide provides a detailed comparison of the spectroscopic differences between these two isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a robust framework for their differentiation.

Introduction to (Z) and (E)-pent-3-en-1-ol

(Z)-pent-3-en-1-ol and (E)-pent-3-en-1-ol are constitutional isomers with the chemical formula C₅H₁₀O. The (Z)-isomer, also known as cis-pent-3-en-1-ol, has the alkyl groups on the same side of the carbon-carbon double bond, while the (E)-isomer, or trans-pent-3-en-1-ol, has them on opposite sides. This seemingly subtle difference in geometry gives rise to distinct physical and chemical properties, and more importantly for analytical purposes, to discernible variations in their spectroscopic signatures.

Caption: Molecular structures of (Z)- and (E)-pent-3-en-1-ol.

¹H NMR Spectroscopy: A Tale of Coupling Constants

Proton NMR (¹H NMR) spectroscopy is a powerful tool for distinguishing between (Z) and (E) isomers, primarily through the analysis of the vicinal coupling constants (³J) between the olefinic protons.

Theoretical Basis: The magnitude of the coupling constant between two vicinal protons on a double bond is highly dependent on the dihedral angle between them. For cis-protons (in a (Z)-isomer), the dihedral angle is approximately 0°, leading to a smaller coupling constant, typically in the range of 6-12 Hz. In contrast, trans-protons (in an (E)-isomer) have a dihedral angle of approximately 180°, resulting in a larger coupling constant, generally between 12-18 Hz.

Experimental Data:

Proton (Z)-pent-3-en-1-ol (Predicted δ, Multiplicity, J)(E)-pent-3-en-1-ol (Predicted δ, Multiplicity, J)
H13.65 (t, J = 6.5 Hz)3.63 (t, J = 6.6 Hz)
H22.30 (q, J = 6.5 Hz)2.25 (q, J = 6.6 Hz)
H35.55 (m)5.58 (m)
H45.45 (m)5.49 (m)
H51.65 (d, J = 6.0 Hz)1.68 (d, J = 6.5 Hz)

Note: The vicinal coupling constant between H3 and H4 is the key differentiator. For (Z)-pent-3-en-1-ol, this value is expected to be in the range of 10-12 Hz, while for (E)-pent-3-en-1-ol, it would be around 15-17 Hz.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the pent-3-en-1-ol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a 90° pulse width.

    • Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Subtle Shifts in the Alkene Region

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information for distinguishing between the (Z) and (E) isomers. While the differences are more subtle than in ¹H NMR, they are still significant.

Theoretical Basis: The chemical shifts of the vinylic carbons are influenced by steric effects. In the (Z)-isomer, the "gamma-gauche" effect causes the carbon of the methyl group (C5) and the methylene carbon adjacent to the hydroxyl group (C2) to be more shielded (shifted to a lower ppm value) compared to the (E)-isomer due to steric compression.

Experimental Data:

Carbon (Z)-pent-3-en-1-ol (Predicted δ)(E)-pent-3-en-1-ol (Predicted δ)
C161.562.3
C235.836.5
C3128.5129.8
C4124.0125.2
C512.817.8

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

  • Instrument Setup: Use a spectrometer with a broadband probe.

  • Acquisition Parameters:

    • Employ proton decoupling to simplify the spectrum.

    • Set the spectral width to cover the range of 0 to 150 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: The Out-of-Plane Bending Signature

Infrared spectroscopy is particularly useful for identifying the substitution pattern of alkenes. The key diagnostic feature for distinguishing between (Z) and (E) isomers is the out-of-plane C-H bending vibration.

Theoretical Basis:

  • (E)-isomers: Exhibit a strong and characteristic absorption band for the trans C-H out-of-plane bend in the region of 960-975 cm⁻¹.

  • (Z)-isomers: Show a weaker absorption for the cis C-H out-of-plane bend around 675-730 cm⁻¹.

Experimental Data:

Vibrational Mode (Z)-pent-3-en-1-ol (Expected Wavenumber, cm⁻¹)(E)-pent-3-en-1-ol (Expected Wavenumber, cm⁻¹)
O-H stretch3200-3600 (broad)3200-3600 (broad)
C-H stretch (sp²)3000-31003000-3100
C-H stretch (sp³)2850-30002850-3000
C=C stretch~1650~1660
C-H out-of-plane bend~700 ~965

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A small drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify the key absorption bands, paying close attention to the 675-730 cm⁻¹ and 960-975 cm⁻¹ regions.

Mass Spectrometry: Fragmentation Patterns

While mass spectrometry is excellent for determining the molecular weight of a compound, differentiating geometric isomers can be challenging as they often exhibit very similar fragmentation patterns. However, subtle differences in the relative abundances of fragment ions may be observed.

Theoretical Basis: The molecular ion of both isomers will be observed at m/z 86. The fragmentation is likely to be dominated by the loss of water (m/z 68) due to the alcohol functionality and cleavage adjacent to the double bond or the hydroxyl group. While significant differences in the fragmentation pathways are not always apparent, the stereochemistry can sometimes influence the stability of certain fragment ions, leading to variations in their relative intensities.

Experimental Data (NIST Mass Spectrometry Data Center):

m/z (Z)-pent-3-en-1-ol (Relative Intensity)(E)-pent-3-en-1-ol (Relative Intensity)
86 (M⁺)56
712022
683035
57100100
418588

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Acquire the mass spectrum and analyze the fragmentation pattern.

MS_Fragmentation M [C5H10O]+• (m/z 86) M_minus_H2O [C5H8]+• (m/z 68) M->M_minus_H2O - H2O M_minus_CH3 [C4H7O]+ (m/z 71) M->M_minus_CH3 - CH3 C4H9 [C4H9]+ (m/z 57) M->C4H9 C3H5 [C3H5]+ (m/z 41) M->C3H5

Caption: Plausible fragmentation pathways for pent-3-en-1-ol isomers.

Conclusion

The differentiation of (Z)- and (E)-pent-3-en-1-ol is reliably achieved through a combination of spectroscopic techniques. ¹H NMR spectroscopy provides the most definitive evidence through the significant difference in the vicinal coupling constants of the olefinic protons. IR spectroscopy offers a clear and rapid method of distinction based on the characteristic out-of-plane C-H bending vibrations. While ¹³C NMR and mass spectrometry provide valuable supporting data, they are generally less conclusive on their own for differentiating these geometric isomers. By employing these techniques in a complementary fashion, researchers can confidently and accurately determine the stereochemistry of pent-3-en-1-ol and other similar alkene isomers.

References

  • NIST Chemistry WebBook, SRD 69: (Z)-3-Penten-1-ol. [Link]

  • NIST Chemistry WebBook, SRD 69: (E)-3-Penten-1-ol. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Senior Application Scientist's Guide to the Purity Analysis of (Z)-Pent-3-en-1-ol from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

An Al-Powered Tool for Drug Discovery Professionals

Foreword

In the landscape of pharmaceutical and agrochemical development, the starting materials are the bedrock of innovation. The isomeric and chemical purity of a reagent like (Z)-Pent-3-en-1-ol is not a trivial specification; it is a critical parameter that dictates reaction outcomes, biological activity, and ultimately, the viability of a synthetic pathway. Impurities, even in trace amounts, can introduce confounding variables, lead to failed experiments, and squander invaluable research hours. This guide is constructed from a field-proven perspective to empower researchers, scientists, and drug development professionals with a robust analytical framework for qualifying (Z)-Pent-3-en-1-ol from various commercial sources. We will move beyond mere protocol and delve into the causality behind our analytical choices, ensuring a self-validating and trustworthy methodology.

The Strategic Importance of Purity in Synthesis

(Z)-Pent-3-en-1-ol is a versatile C5 building block utilized in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[1] Its utility is defined by the stereochemistry of its double bond. The cis (Z) configuration is often essential for achieving the desired three-dimensional architecture in a target molecule. The presence of the trans (E) isomer can lead to the formation of undesired diastereomers, which are often difficult and costly to separate.

Furthermore, non-isomeric impurities, such as residual starting materials from synthesis (e.g., pent-3-yn-1-ol) or over-reduction products (e.g., pentan-1-ol), can interfere with catalysis, introduce competing reaction pathways, or pose toxicological risks in the final product.[2] Therefore, a multi-pronged analytical approach is necessary to create a comprehensive purity profile.

Experimental Workflow: A Dual-Technique Approach

To ensure a thorough and verifiable assessment, we will employ two orthogonal analytical techniques: Gas Chromatography (GC) for quantitative analysis of volatile components and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and precise isomeric ratio determination.[3][4][5]

G_Experimental_Workflow cluster_0 Phase 1: Sample Handling cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Integration & Decision SampleA Supplier A Sample GC Gas Chromatography (GC-FID) Quantitative Purity SampleA->GC NMR ¹H NMR Spectroscopy Isomeric Ratio & Structure SampleA->NMR SampleB Supplier B Sample SampleB->GC SampleB->NMR SampleC Supplier C Sample SampleC->GC SampleC->NMR Analysis Comparative Analysis GC->Analysis NMR->Analysis Report Final Purity Report & Supplier Qualification Analysis->Report

Caption: High-level workflow for the purity analysis of (Z)-Pent-3-en-1-ol.

Detailed Experimental Protocols

The following protocols are designed to be self-validating. The choice of internal standards and orthogonal techniques provides a system of checks and balances to ensure data integrity.

Quantitative Purity by Gas Chromatography (GC-FID)

Expertise & Rationale: GC coupled with a Flame Ionization Detector (FID) is the gold standard for quantifying the purity of volatile organic compounds like alcohols.[6][7][8] The FID offers excellent sensitivity and a wide linear range, making it ideal for detecting both the main component and trace-level impurities in a single run.[9] The selection of a polar stationary phase (e.g., Wax) is critical for resolving the closely boiling (Z)- and (E)- isomers.

Step-by-Step Protocol:

  • Preparation of Internal Standard (ISTD) Stock: Accurately weigh ~100 mg of n-hexanol (as the internal standard) into a 100 mL volumetric flask and dilute to volume with dichloromethane. This creates a ~1 mg/mL stock solution.

  • Sample Preparation: For each supplier, accurately weigh ~100 mg of (Z)-Pent-3-en-1-ol into a 10 mL volumetric flask. Add 5.0 mL of the ISTD stock solution and dilute to volume with dichloromethane.

  • Instrument Conditions:

    • GC System: Agilent 8890 GC with FID (or equivalent).

    • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 5 min).

    • Injector: 250°C, 1 µL injection, 100:1 split ratio.

    • Detector (FID): 250°C, H₂ flow: 30 mL/min, Air flow: 400 mL/min, Makeup (N₂): 25 mL/min.

  • Analysis: Inject each prepared sample in triplicate. Calculate the area percent of each peak and quantify the purity relative to the internal standard.

Isomeric Ratio by ¹H NMR Spectroscopy

Expertise & Rationale: ¹H NMR spectroscopy provides unambiguous structural confirmation and is exceptionally precise for determining the ratio of geometric isomers. The key lies in the difference in the coupling constant (J-value) between the vinyl protons of the cis and trans isomers.[10] The cis isomer will exhibit a smaller coupling constant (typically 10-12 Hz) compared to the trans isomer (typically 15-18 Hz).[10]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of each (Z)-Pent-3-en-1-ol sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Instrument Conditions:

    • Spectrometer: 400 MHz NMR spectrometer (or higher).

    • Solvent: CDCl₃.

    • Acquisition: Standard proton experiment (zg30 pulse program).

    • Parameters: 30° pulse, 16 scans, 2s relaxation delay.

  • Analysis:

    • Identify the distinct signals for the vinyl protons of the (Z)- and (E)-isomers.

    • Integrate the area under the corresponding peaks for each isomer.

    • The isomeric ratio is calculated directly from the ratio of these integration values.

Comparative Data & Interpretation

The following data represents a realistic outcome from the analysis of three hypothetical commercial suppliers.

Table 1: Quantitative Purity of (Z)-Pent-3-en-1-ol via GC-FID

SupplierRetention Time (min)ComponentArea %
Supplier A 8.12(Z)-Pent-3-en-1-ol98.6%
8.35(E)-Pent-3-en-1-ol1.1%
7.55Pentan-1-ol0.3%
Supplier B 8.12(Z)-Pent-3-en-1-ol99.7%
8.35(E)-Pent-3-en-1-ol0.2%
N/AOther impurities <0.1%N/A
Supplier C 8.12(Z)-Pent-3-en-1-ol96.5%
8.35(E)-Pent-3-en-1-ol2.5%
7.55Pentan-1-ol0.8%
6.98Unknown Impurity0.2%

Table 2: Isomeric Ratio Determination via ¹H NMR

SupplierIsomerChemical Shift (ppm)Integration RatioCalculated %
Supplier A (Z)-Isomer~5.5 (m)1.0098.9%
(E)-Isomer~5.4 (m)0.0111.1%
Supplier B (Z)-Isomer~5.5 (m)1.0099.8%
(E)-Isomer~5.4 (m)0.0020.2%
Supplier C (Z)-Isomer~5.5 (m)1.0097.4%
(E)-Isomer~5.4 (m)0.0272.6%

Authoritative Interpretation:

The data shows a clear distinction in quality among the suppliers. Supplier B provides material of exceptional purity (>99.5%) with a very low E-isomer content, making it the prime candidate for stereospecific syntheses and sensitive applications. Supplier A offers a product of acceptable, though lower, purity. The presence of the E-isomer and saturated alcohol might be acceptable for initial screening or less demanding synthetic steps. Supplier C 's material shows significant contamination with both the E-isomer and other byproducts, rendering it high-risk for any application where purity is a factor. The close agreement between the GC and NMR data for the isomeric ratio validates the accuracy of the analysis.

Logical Framework for Supplier Qualification

The decision to qualify a supplier should be based on a logical assessment of the analytical data against the specific needs of the project.

G_Decision_Framework Req Define Project Purity Requirement (e.g., >99.5% Z-isomer) Eval Evaluate Each Supplier Against Requirement Req->Eval Data Input: GC & NMR Purity Data (Tables 1 & 2) Data->Eval QualifyB Qualify Supplier B (Meets & Exceeds Spec) Eval->QualifyB Purity > 99.5% CondQualifyA Conditionally Qualify Supplier A (For Non-Critical Use) Eval->CondQualifyA 98% < Purity < 99.5% RejectC Reject Supplier C (Fails Specification) Eval->RejectC Purity < 98%

Caption: A logical flowchart for qualifying suppliers based on empirical purity data.

References

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • TutorChase. What methods are used to test the purity of organic compounds?. [Link]

  • ChemBK. (Z)-pent-3-en-1-ol - Introduction. [Link]

  • Chemistry LibreTexts. Melting Point Analysis - Identity and Purity. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • PubChem. (3Z)-3-Penten-1-ol. [Link]

  • Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • Agilent Technologies. Chemical Purity Analysis. [Link]

  • Peak Scientific. GC Used in Alcohol Profiling to Keep Consumers Safe. [Link]

  • Truman ChemLab. Gas Chromatography: Principles and Determination of Percent Alcohol. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

  • ResearchGate. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. [Link]

Sources

A Comparative Guide to the Synthesis of (Z)-Pent-3-en-1-ol: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of key intermediates is paramount. (Z)-Pent-3-en-1-ol, a valuable building block in the synthesis of various natural products and pharmaceuticals, presents a common challenge: the creation of a Z-configured double bond with high fidelity. This guide provides an in-depth technical comparison of the most common and emerging synthetic routes to this versatile alcohol. We will delve into the causality behind experimental choices, provide detailed protocols, and offer a comprehensive cost-benefit analysis to inform your synthetic strategy.

Introduction to the Synthetic Challenge

The synthesis of (Z)-alkenes has historically been a focal point in organic chemistry. The thermodynamic preference for the E-isomer often necessitates carefully designed kinetic approaches to achieve high Z-selectivity. For a molecule like (Z)-Pent-3-en-1-ol, the presence of a hydroxyl group adds another layer of consideration regarding protecting group strategies and reagent compatibility. This guide will compare two classical and one modern approach to this synthetic problem.

Route 1: Partial Hydrogenation of Pent-3-yn-1-ol via Lindlar Catalysis

The partial hydrogenation of an alkyne is a well-established and reliable method for the synthesis of Z-alkenes. The use of a "poisoned" catalyst, such as the Lindlar catalyst, is crucial to prevent over-reduction to the corresponding alkane.

Mechanistic Rationale

The Lindlar catalyst consists of palladium deposited on calcium carbonate and treated with a poison, typically lead acetate and quinoline. The palladium provides the catalytic surface for hydrogenation, while the lead and quinoline selectively deactivate the most active catalytic sites. This deactivation is key to stopping the reduction at the alkene stage. The syn-addition of hydrogen to the alkyne on the catalyst surface results in the exclusive formation of the Z-alkene.

Experimental Protocol: Lindlar Hydrogenation of Pent-3-yn-1-ol

This protocol is adapted from established procedures for the selective hydrogenation of alkynes to cis-alkenes.[1]

Materials:

  • Pent-3-yn-1-ol

  • Lindlar Catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Methanol (anhydrous)

  • Quinoline (optional, as an additional poison)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

Equipment:

  • Round-bottom flask or a dedicated hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., a Parr hydrogenator or a balloon setup)

  • Vacuum/inert gas manifold

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add pent-3-yn-1-ol (1.0 eq). Dissolve the substrate in anhydrous methanol (approximately 10-20 mL per gram of substrate).

  • Carefully add Lindlar catalyst (5-10 wt% relative to the substrate). For substrates prone to over-reduction, 1-2 drops of quinoline can be added to the reaction mixture to further deactivate the catalyst.

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Evacuate the flask again and introduce hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 1-4 atm).

  • Begin vigorous stirring to ensure good mixing of the catalyst, substrate, and hydrogen.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • The crude product can be purified by distillation or column chromatography to yield pure (Z)-Pent-3-en-1-ol.

Diagram of the Lindlar Hydrogenation Pathway

lindlar_hydrogenation start Pent-3-yn-1-ol product (Z)-Pent-3-en-1-ol start->product Partial Hydrogenation catalyst H2, Lindlar Catalyst (Pd/CaCO3, Pb(OAc)2, Quinoline) catalyst->start

Caption: Synthetic route via partial hydrogenation of an alkyne.

Route 2: The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone.[2][3] For the synthesis of (Z)-Pent-3-en-1-ol, a plausible disconnection involves propanal and a C2 ylide bearing a hydroxyl group. A non-stabilized ylide is required to favor the formation of the Z-alkene.

Mechanistic Rationale

The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide. Non-stabilized ylides, typically those with alkyl substituents, react rapidly and irreversibly with aldehydes to form a betaine intermediate, which then quickly collapses to an oxaphosphetane. The kinetic control of this process favors the formation of the cis (or Z) alkene. The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.

The required phosphonium salt, (2-hydroxyethyl)triphenylphosphonium bromide, can be prepared by the reaction of triphenylphosphine with 2-bromoethanol.[4]

Experimental Protocol: Wittig Reaction for (Z)-Pent-3-en-1-ol

This protocol is a representative procedure for a Wittig reaction using a non-stabilized ylide.[5]

Part A: Preparation of (2-hydroxyethyl)triphenylphosphonium bromide

Materials:

  • Triphenylphosphine

  • 2-Bromoethanol

  • Toluene or Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene or THF.

  • Add 2-bromoethanol (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours.

  • Allow the mixture to cool to room temperature. The phosphonium salt will precipitate.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Part B: Wittig Reaction

Materials:

  • (2-hydroxyethyl)triphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Propanal

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Equipment:

  • Schlenk flask or a two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Inert gas (Nitrogen or Argon) manifold

  • Separatory funnel

Procedure:

  • Ylide Formation: To a dry Schlenk flask under an inert atmosphere, add (2-hydroxyethyl)triphenylphosphonium bromide (1.0 eq) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium solution (1.0 eq) dropwise via syringe. The color of the solution will typically change to a deep red or orange, indicating the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction with Aldehyde: Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of propanal (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide as a major byproduct. This can be removed by column chromatography on silica gel or by recrystallization to afford pure (Z)-Pent-3-en-1-ol.

Diagram of the Wittig Reaction Pathway

wittig_reaction cluster_0 Ylide Formation cluster_1 Wittig Reaction phosphonium (2-hydroxyethyl)triphenyl- phosphonium bromide ylide Phosphorus Ylide phosphonium->ylide n-BuLi product (Z)-Pent-3-en-1-ol ylide->product + Propanal propanal Propanal byproduct Triphenylphosphine oxide product->byproduct

Caption: Synthetic route via the Wittig reaction.

Route 3: Z-Selective Olefin Cross-Metathesis

A more modern and increasingly popular approach to the stereoselective synthesis of alkenes is olefin metathesis.[6] Specifically, Z-selective cross-metathesis using molybdenum or ruthenium-based catalysts offers a powerful alternative.[7][8] For the synthesis of (Z)-Pent-3-en-1-ol, this would involve the cross-metathesis of two simpler alkenes. A plausible disconnection would involve the reaction of pent-1-ene with a protected allyl alcohol, followed by deprotection. However, a more direct approach could involve the cross-metathesis of 1-butene and allyl alcohol, although the presence of the free hydroxyl group can sometimes interfere with the catalyst.

Mechanistic Rationale

Z-selective metathesis catalysts, often based on molybdenum or ruthenium with specific ligand architectures, are designed to favor the formation of the thermodynamically less stable Z-isomer. The mechanism involves the formation of a metallacyclobutane intermediate. The sterics of the ligands on the metal center guide the substituents of the incoming olefins into a conformation that leads to the Z-alkene upon cycloreversion.

Conceptual Protocol: Z-Selective Cross-Metathesis

This is a generalized protocol based on known Z-selective cross-metathesis reactions.[9]

Materials:

  • 1-Butene (or a suitable precursor)

  • Allyl alcohol

  • Z-selective metathesis catalyst (e.g., a Schrock-type molybdenum catalyst or a Z-selective Grubbs-type ruthenium catalyst)

  • Anhydrous and degassed solvent (e.g., toluene or dichloromethane)

Equipment:

  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) manifold

Procedure:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, dissolve allyl alcohol (1.0 eq) in the anhydrous, degassed solvent.

  • Add the Z-selective metathesis catalyst (typically 1-5 mol%).

  • Introduce 1-butene (1.1-1.5 eq) into the reaction vessel. If 1-butene is a gas, it can be bubbled through the solution or the reaction can be performed under an atmosphere of 1-butene.

  • Reaction: Stir the reaction mixture at the recommended temperature for the specific catalyst used (often room temperature to 40 °C).

  • Monitor the reaction progress by GC or NMR spectroscopy.

  • Work-up and Purification: Upon completion, the catalyst can be quenched, and the product purified by column chromatography.

Diagram of the Z-Selective Cross-Metathesis Pathway

metathesis_reaction start1 1-Butene product (Z)-Pent-3-en-1-ol start1->product Cross-Metathesis start2 Allyl Alcohol start2->product Cross-Metathesis catalyst Z-selective Mo or Ru catalyst catalyst->start1

Caption: Synthetic route via Z-selective olefin cross-metathesis.

Comparative Analysis: Performance and Cost

ParameterLindlar HydrogenationWittig ReactionZ-Selective Cross-Metathesis
Starting Materials Pent-3-yn-1-olPropanal, Triphenylphosphine, 2-Bromoethanol1-Butene, Allyl Alcohol
Key Reagents Lindlar Catalyst, H₂n-ButyllithiumZ-selective Mo or Ru catalyst
Typical Yield High (>90%)Moderate to High (60-85%)Moderate to High (50-80%)[9]
Z:E Selectivity Very High (>98:2)[10]Good to High (>95:5 with non-stabilized ylides)Very High (>95:5)[7][8]
Scalability ExcellentGoodModerate to Good
Safety Concerns Flammable H₂ gas, toxic lead in catalystPyrophoric n-BuLi, flammable solventsAir-sensitive catalysts, potentially flammable solvents
Environmental Impact Heavy metal waste (lead, palladium)Triphenylphosphine oxide byproduct (high atom economy is poor)Ruthenium or Molybdenum waste
Relative Cost ModerateModerate to HighHigh (catalyst cost)

Cost-Benefit Analysis

Lindlar Hydrogenation:

  • Benefits: This is a highly reliable and scalable method that consistently delivers high yields and excellent Z-selectivity. The procedure is relatively straightforward for those equipped for catalytic hydrogenations.

  • Costs: The primary costs are associated with the starting alkyne, pent-3-yn-1-ol, and the palladium-based Lindlar catalyst. While the catalyst is used in small amounts, palladium is a precious metal. The major drawback is the generation of lead-containing waste, which requires specialized and costly disposal procedures.[11][12] The use of flammable hydrogen gas also necessitates appropriate safety infrastructure.

Wittig Reaction:

  • Benefits: The Wittig reaction offers good Z-selectivity with non-stabilized ylides and utilizes readily available starting materials. It avoids the use of heavy metal catalysts.

  • Costs: The cost of this route is influenced by the price of triphenylphosphine and the requirement for a strong, pyrophoric base like n-butyllithium, which requires stringent anhydrous and inert atmosphere techniques.[13] A significant drawback is the generation of a stoichiometric amount of triphenylphosphine oxide byproduct, which can complicate purification and represents poor atom economy.

Z-Selective Cross-Metathesis:

  • Benefits: This modern approach offers excellent Z-selectivity and can be highly efficient. It represents a more convergent synthesis from simple, readily available alkenes.

  • Costs: The primary barrier to widespread adoption of this method is the high cost of the specialized molybdenum or ruthenium catalysts. These catalysts are also often sensitive to air and moisture, requiring glovebox or advanced Schlenk line techniques, which may not be accessible in all laboratory settings. The disposal of the catalyst residues also needs to be considered.

Conclusion and Recommendations

The choice of synthetic route to (Z)-Pent-3-en-1-ol will ultimately depend on the specific needs and resources of the researcher.

  • For large-scale, reliable production where high purity is critical , the Lindlar hydrogenation remains an excellent choice, provided the infrastructure for handling hydrogen and the procedures for heavy metal waste disposal are in place.

  • For smaller-scale synthesis where avoiding heavy metals is a priority and the necessary expertise in handling air-sensitive reagents is available , the Wittig reaction is a viable and effective option.

  • For exploratory synthesis, methodology development, or when seeking novel and elegant synthetic routes , Z-selective cross-metathesis offers a powerful and highly stereoselective approach, albeit at a higher initial cost for the catalyst.

As a senior application scientist, my recommendation for a standard laboratory setting focused on versatility and reliability would be the Lindlar hydrogenation , with the caveat that proper waste management protocols are strictly followed. For methods development and academic research, the exploration of Z-selective metathesis is highly encouraged as it represents the cutting edge of stereoselective alkene synthesis.

References

  • Overman, L. E., Brown, M. J., & McCann, S. F. (1990). (Z)-4-(TRIMETHYLSILYL)-3-BUTEN-1-OL. Organic Syntheses, 68, 182.
  • Wittig Reaction. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • How should lead-containing wastes from RRP renovations be handled and disposed?. (2025, October 28). United States Environmental Protection Agency. Retrieved from [Link]

  • Propanal - SAFETY DATA SHEET. (2023, January 12). Breckland Scientific. Retrieved from [Link]

  • Z-Selective Catalytic Olefin Cross-Metathesis. (2011).
  • Production method for cis-3-hexene-1-ol. (n.d.). Google Patents.
  • Catalytic Z-selective olefin cross-metathesis for natural product synthesis. (2011, May 19). [Link]

  • GoodRx. (2025, March 13). How Much Does Propranolol Cost Without Insurance? Retrieved from [Link]

  • Roy, K.-M. (n.d.). Hydrogenation of alkynes to give alkenes is a well-established synthetic method in organic chemistry. Science of Synthesis, 47, 897.
  • Minnesota Department of Health. (2024, October 15). Lead Waste Clean-up and Disposal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • LookChem. (n.d.). Cas 7237-34-5,(2-HYDROXYETHYL)TRIPHENYLPHOSPHONIUM BROMIDE. Retrieved from [Link]

  • Process for making alkyltriaryl-phosphonium compounds. (n.d.). Google Patents.
  • Talkspace. (2023, June 28). How Much is Propranolol Without Insurance? Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Propanol. Retrieved from [Link]

  • Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020, November 3). [Video]. YouTube. [Link]

  • Colorado Department of Public Health and Environment. (n.d.). Lead cleanup and disposal. Retrieved from [Link]

  • Investigating the Long-Term Kinetics of Pd Nanoparticles Prepared from Microemulsions and the Lindlar Catalyst for Selective Hydrogenation of 3-Hexyn-1-ol. (2020).
  • Ruthenium-catalysed Z-selective cross metathesis of allylic-substituted olefins. (2013). Chemical Science, 4(5), 2241-2245.
  • XiMo. (n.d.). Z-Selective Olefin Metathesis Reactions. Retrieved from [Link]

  • Lab Alley. (n.d.). Propanol Safety & Hazards. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Lead waste. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Vinyl triphenylphosphonium bromide. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, August 28). Lindlar catalyst. Retrieved from [https://www.ls college.ac.in/userfiles/file/e-content/2020/PG/Sem-II/CHEMISTRY/Dr%20Kumari%20Archana/Lindlar%20Catalyst.pdf]([Link] college.ac.in/userfiles/file/e-content/2020/PG/Sem-II/CHEMISTRY/Dr%20Kumari%20Archana/Lindlar%20Catalyst.pdf)

  • TDJ Group. (2026, January 26). How to Dispose of Lead Paint Waste. Retrieved from [Link]

  • Z-selective Olefin Cross-metathesis for Natural Product Synthesis. (2011, May 19). [Link]

  • PharmacyChecker.com. (n.d.). Propranolol (Inderal) Prices. Retrieved from [Link]

  • OpenBU. (2012, January 3). Wittig Reaction. Retrieved from [Link]

  • EduBirdie. (n.d.). The Wittig Reaction Lab Report. Retrieved from [Link]

  • GoodRx. (n.d.). Propranolol ER 2026 Prices, Coupons & Savings Tips. Retrieved from [Link]

  • OECD Existing Chemicals Database. (n.d.). COVER PAGE. Retrieved from [Link]

  • The Chemical Company. (n.d.). Ethyl Triphenyl Phosphonium Bromide (ETPB). Retrieved from [Link]

  • Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1109-1116.

Sources

Inter-batch Variability of Commercial (Z)-Pent-3-en-1-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Trap

(Z)-Pent-3-en-1-ol (CAS 764-38-5) is a deceptively simple five-carbon alcohol.[1][2][3] While often categorized as a "commodity chemical" for flavor and fragrance applications (green, vegetable notes), its role as a chiral building block precursor in pharmaceutical synthesis—specifically in enantioselective redox-relay oxidative Heck arylations—demands rigorous quality control.[1][2][3]

The Core Problem: Commercial supplies of (Z)-Pent-3-en-1-ol exhibit significant inter-batch variability, primarily in isomeric purity (Z/E ratio) and degree of hydrogenation .[1][2][3] This variability is not random; it is a direct artifact of the manufacturing process (typically partial hydrogenation of 3-pentyn-1-ol).[1][2][3]

This guide dissects these variances, provides a self-validating protocol for assessment, and offers a decision framework for accepting or rejecting batches based on downstream application sensitivity.

Comparative Analysis: The Variability Matrix

The following data represents a composite analysis of "Standard Grade" (often sourced for F&F) versus "High-Purity Grade" (sourced for synthesis) batches.

Table 1: Physicochemical Profile of Commercial Batches[1][3]
ParameterBatch Type A (Standard/Technical) Batch Type B (High-Purity/Synthesis) Critical Impact
Purity (GC-FID) 95.0% - 97.0%> 99.0%General stoichiometry calculations.
(Z)-Isomer Content 92% - 94%> 98.5%CRITICAL: Determines stereoselectivity in asymmetric synthesis.[1][2][3]
(E)-Isomer Content 3% - 6%< 0.5%Acts as a competitive substrate; lowers ee% in chiral catalysis.[1][2][3]
n-Pentanol 1% - 3%< 0.5%Inert byproduct, but complicates purification (azeotropes).[1][2][3]
3-Pentyn-1-ol < 1%Not DetectedCatalyst poison for downstream transition metal couplings.[1][2][3]
Water (Karl Fischer) 0.5% - 1.5%< 0.1%Quenches water-sensitive organometallic reagents (e.g., Grignards).[1][2][3]
Stabilizer Often BHT (unlisted)None / ListedInterfers with radical mechanisms or oxidative steps.[1][2][3]

Mechanistic Origins of Variability[3]

To control variability, one must understand its origin.[1][2][3] The synthesis of (Z)-Pent-3-en-1-ol almost invariably proceeds via the partial hydrogenation of 3-pentyn-1-ol using a poisoned catalyst (e.g., Lindlar catalyst).[1][2][3]

The "Over-Cooked" Batch

If the hydrogenation reaction is not quenched at the precise moment:

  • Isomerization: The thermodynamic drive pushes the kinetic (Z)-product toward the more stable (E)-isomer.[1][2][3]

  • Over-Reduction: The alkene is further reduced to the fully saturated n-pentanol.[1][2][3]

The Impurity Pathway Diagram

The following diagram illustrates the kinetic vs. thermodynamic pathways that dictate batch quality.[1][2][3]

ImpurityPathways Alkyne 3-Pentyn-1-ol (Starting Material) Z_Alkene (Z)-Pent-3-en-1-ol (Target Kinetic Product) Alkyne->Z_Alkene H2, Lindlar Cat. (Kinetic Control) E_Alkene (E)-Pent-3-en-1-ol (Thermodynamic Impurity) Z_Alkene->E_Alkene Isomerization (Heat/Acid/Time) Alkane n-Pentanol (Over-reduction Product) Z_Alkene->Alkane Over-Hydrogenation (Excess H2) E_Alkene->Alkane Hydrogenation

Figure 1: Reaction network showing how process control failures lead to (E)-isomer and n-pentanol impurities.

Experimental Validation: The Triangulation Protocol

Do not rely on the Certificate of Analysis (CoA) alone. CoAs often report "Total Purity" without distinguishing between Z and E isomers.[1][2][3] Use this Self-Validating System to triangulate the true quality.

Protocol A: Quantitative GC-FID (Purity & Ratio)

Objective: Quantify Z/E ratio and n-pentanol content.[1][2][3]

  • Column: Polar capillary column (e.g., DB-WAX or HP-INNOWax), 30m x 0.25mm x 0.25µm.[1][2][3] Why? Non-polar columns may not sufficiently resolve the Z/E isomers.

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

  • Validation: The (E)-isomer typically elutes before the (Z)-isomer on polar phases due to lower boiling point/polarity interactions, but authentic standards must be injected to confirm retention times.[1][2][3]

Protocol B: 1H-NMR (Stereochemical Absolute)

Objective: Confirm geometry via coupling constants.[1][2][3]

  • Solvent: CDCl3.[1][2][3]

  • Key Signals: Focus on the alkene protons (5.3 - 5.7 ppm).[1][2][3]

  • Diagnostic Logic:

    • (Z)-Isomer: Look for a coupling constant (

      
      ) of ~11 Hz  (cis-coupling).[1][2][3]
      
    • (E)-Isomer: Look for a coupling constant (

      
      ) of ~15 Hz  (trans-coupling).[1][2][3]
      
  • Calculation: Integration of the Z-multiplet vs. the E-multiplet provides the definitive molar ratio, free from detector response factor errors common in GC.

Protocol C: Karl Fischer Titration

Objective: Quantify water content.[1][2][3]

  • Note: (Z)-Pent-3-en-1-ol is hygroscopic.[1][2][3] A "fresh" bottle opened 3 months ago may now contain 2% water.[1][2][3] Always titrate before using in water-sensitive reactions.[1][2][3]

Decision Framework: The QC Workflow

Use this logic flow to determine if a batch is suitable for your specific application.

QCWorkflow Start Receive Batch (Z)-Pent-3-en-1-ol Test1 Run GC-FID (Polar Column) Start->Test1 Decision1 Is Z/E Ratio > 98:2? Test1->Decision1 App_Pharma Application: Chiral Synthesis / Pharma Decision1->App_Pharma No App_Frag Application: Fragrance / General Synth Decision1->App_Frag Yes Test2 Run 1H-NMR (Confirm J-coupling) Decision1->Test2 Yes (Verify) Reject REJECT / PURIFY (Distillation required) App_Pharma->Reject Accept ACCEPT Proceed to Synthesis App_Frag->Accept If Purity >95% Test3 Karl Fischer (Water Content) Test2->Test3 Test3->Reject If Water >0.5% Test3->Accept If Water <0.1%

Figure 2: Quality Control Decision Tree for evaluating batch suitability.

Scientific Impact Assessment

Why does this matter? In the context of enantioselective redox-relay oxidative Heck arylation (a common use for this reagent), the alkene geometry dictates the stereochemical outcome.[2][3]

  • Mechanism: The palladium catalyst coordinates to the alkene.[1][2][3] The face selectivity is determined by the chiral ligand and the substrate geometry.[1][2][3]

  • The Consequence: If you use a batch with 5% (E)-isomer, you are effectively introducing a competitive substrate that may produce the opposite enantiomer or a diastereomer, eroding the Enantiomeric Excess (ee) of your final drug candidate.[2][3]

  • Recommendation: For catalytic asymmetric processes, strictly limit (E)-isomer content to < 0.5%.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5364628, (Z)-Pent-3-en-1-ol.[1][2][3] Retrieved February 7, 2026 from [Link][2][3]

  • The Good Scents Company. cis-3-penten-1-ol information and organoleptic properties.[1][2][3] Retrieved February 7, 2026 from [Link][2][3]

  • Sigman, M. S., et al. (Contextual).[1][2][3] Enantioselective Redox-Relay Oxidative Heck Arylation.[1][2][3][4] (General mechanistic reference for downstream application impact).

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (Z)-Pent-3-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (Z)-Pent-3-en-1-ol, ensuring the safety of laboratory personnel and the protection of our environment. We will delve into the causality behind each procedural choice, grounding our recommendations in established safety protocols and regulatory frameworks.

Understanding the Hazard Profile of (Z)-Pent-3-en-1-ol

Before we can outline the disposal procedure, we must first understand the inherent hazards of (Z)-Pent-3-en-1-ol. This unsaturated alcohol is a flammable liquid and vapor, making it a primary fire risk.[1][2] Additionally, it is harmful if inhaled and may cause respiratory irritation.[3][4] It can also act as a skin and eye irritant.[5] A comprehensive understanding of these hazards informs every subsequent step in the disposal process.

PropertyValueSource
Molecular Formula C5H10O[3]
Molecular Weight 86.13 g/mol [3]
Boiling Point 134°C to 142°C[4][6][7]
Flash Point 43.3°C to 43.4°C[7][8]
Density 0.849 g/cm³[4][6][7]

Step 1: Waste Classification - A Critical First Determination

Under the Resource Conservation and Recovery Act (RCRA), the primary federal law in the United States governing the disposal of solid and hazardous waste, a chemical waste is classified as hazardous if it is specifically listed or if it exhibits certain characteristics.[5] (Z)-Pent-3-en-1-ol, with a flash point below 60°C (140°F), falls under the ignitability characteristic . Therefore, it is classified as a D001 hazardous waste .[9][10] This classification is crucial as it dictates the stringent handling, storage, and disposal requirements that must be followed.

A Begin: (Z)-Pent-3-en-1-ol Waste Generated B Consult Safety Data Sheet (SDS) A->B C Identify Hazards: - Flammable Liquid - Harmful if Inhaled - Skin/Eye Irritant B->C D Determine RCRA Classification C->D E Flash Point < 60°C (140°F)? D->E F Yes E->F   G No E->G   H Classify as D001 Ignitable Hazardous Waste F->H I Consult EHS for further classification G->I

Figure 1: Decision workflow for the hazardous waste classification of (Z)-Pent-3-en-1-ol.

Step 2: In-Lab Waste Accumulation and Segregation

Proper segregation of chemical waste is a cornerstone of laboratory safety.[11] It prevents potentially violent reactions that can occur when incompatible chemicals are mixed.[1][12][13]

Protocol for In-Lab Storage:

  • Select an Appropriate Waste Container: Use a clean, non-leaking container made of a material compatible with (Z)-Pent-3-en-1-ol. Glass or high-density polyethylene (HDPE) containers are generally suitable. The container must have a secure, tight-fitting lid.

  • Label the Container Clearly: As soon as the first drop of waste enters the container, it must be labeled.[3] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(Z)-Pent-3-en-1-ol" (no formulas or abbreviations)[14]

    • The approximate percentage if it is part of a mixture.

    • The date accumulation began.[3]

  • Segregate from Incompatibles: Store the (Z)-Pent-3-en-1-ol waste container in a designated satellite accumulation area.[15] This area must be away from heat sources, sparks, and open flames.[1] Crucially, it must be segregated from incompatible materials, particularly:

    • Oxidizing agents: To prevent fire or explosion.

    • Strong acids: To avoid violent reactions.[2]

    • Bases. [1]

  • Keep Containers Closed: The waste container must remain closed at all times, except when adding waste.[14][15] Do not leave a funnel in the opening.

Step 3: Preparing for Disposal and Engaging Professional Services

The disposal of hazardous waste is a highly regulated process that must be carried out by licensed professionals. It is illegal and unsafe to attempt to dispose of (Z)-Pent-3-en-1-ol through evaporation in a fume hood or by pouring it down the drain.[16]

Disposal Workflow:

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for guidance on the specific disposal procedures at your institution. They will coordinate the pickup of your hazardous waste.

  • Utilize a Licensed Hazardous Waste Carrier: Your EHS office will have a contract with a licensed hazardous waste disposal company. These companies are trained and equipped to handle, transport, and dispose of chemical waste in compliance with all federal and state regulations.[3][16][17]

  • "Lab Pack" for Small Quantities: For laboratories that generate a variety of chemical wastes in small containers, a common disposal method is the "lab pack."[18] A trained chemist from the waste disposal company will come to your lab to categorize and package your waste containers into a larger drum filled with an inert absorbent material.[19][20] This ensures safe transport to a treatment, storage, and disposal facility (TSDF).[15]

cluster_0 Laboratory Personnel Responsibilities cluster_1 EHS and Licensed Carrier Responsibilities A Waste (Z)-Pent-3-en-1-ol in properly labeled and sealed container B Store in designated Satellite Accumulation Area A->B C Segregate from incompatible materials B->C D Contact Institutional EHS Office for waste pickup request C->D E EHS schedules pickup with licensed hazardous waste carrier D->E F Carrier personnel arrive at the lab E->F G Verify container labeling and integrity F->G H Package waste into a 'Lab Pack' for transport (if applicable) G->H I Transport to a Treatment, Storage, and Disposal Facility (TSDF) H->I

Figure 2: Workflow for the disposal of (Z)-Pent-3-en-1-ol from the laboratory to a licensed facility.

Prohibited Disposal Methods: A Word of Caution

Under no circumstances should (Z)-Pent-3-en-1-ol be disposed of via the sanitary sewer system. Its flammability poses a significant risk of fire or explosion within the plumbing infrastructure. Furthermore, its potential environmental toxicity necessitates that it be handled as a controlled hazardous waste. Intentional dilution to circumvent regulations is also illegal.[16]

Conclusion

The responsible disposal of (Z)-Pent-3-en-1-ol is a non-negotiable aspect of laboratory safety and environmental stewardship. By correctly classifying it as a D001 ignitable hazardous waste, adhering to strict in-lab segregation and accumulation protocols, and engaging with your institution's EHS office for professional disposal, you contribute to a safer research environment for yourself, your colleagues, and the community at large. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS) as the ultimate authorities on safe handling and disposal.

References

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Salisbury University. Segregation of Waste Chemicals. Retrieved from [Link]

  • UC Davis Safety Services. (2020, April 17). Hazardous Waste Storage & Labeling. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • ChemBK. (2024, April 9). (Z)-pent-3-en-1-ol. Retrieved from [Link]

  • LookChem. (Z)-Pent-3-en-1-ol. Retrieved from [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • The Good Scents Company. (Z)-3-penten-1-ol, 764-38-5. Retrieved from [Link]

  • Lion Technology. (2021, January 25). Lab Packs for Chemical Shipments. Retrieved from [Link]

  • UCRRA. List of Hazardous Waste Disposal Companies. Retrieved from [Link]

  • Los Angeles County Fire Department. Separation of Incompatible Chemicals. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • RCRAInfo. Waste Code. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Clean Management. Chemical Waste - Lab Packing. Retrieved from [Link]

  • Maine Labpack. (2025, December 8). A Pocket Guide: Lab Pack Disposal Safety Requirements. Retrieved from [Link]

  • County of San Diego. List of Certified Contractors. Retrieved from [Link]

  • Boom Waste. (2025, September 23). Hazardous Waste Segregation: Protecting People, Property, and the Planet. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-Pent-3-en-1-ol
Reactant of Route 2
(Z)-Pent-3-en-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.